molecular formula C13H11NO3 B026727 2-(3-Methoxyphenyl)isonicotinic acid CAS No. 100004-95-3

2-(3-Methoxyphenyl)isonicotinic acid

Katalognummer: B026727
CAS-Nummer: 100004-95-3
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: CVHWXPCBLBMQDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3) is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry and chemical biology research. Its structure, featuring an isonicotinic acid core linked to a 3-methoxyphenyl group, makes it a candidate for developing novel small-molecule inhibitors . Research into isonicotinic acid derivatives has shown significant promise, particularly in the design of immunotherapeutics, where similar compounds have been developed as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy . Furthermore, the isonicotinate moiety is a building block for synthesizing more complex functional molecules, such as porphyrins, which are investigated for their antifungal and allelopathic properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-methoxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHWXPCBLBMQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540648
Record name 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-95-3
Record name 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100004-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50540648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-(3-Methoxyphenyl)isonicotinic acid from 2-bromo-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)isonicotinic Acid from 2-Bromo-4-methylpyridine

Executive Summary

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-(3-Methoxyphenyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2-bromo-4-methylpyridine. The core of this strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a robust oxidation of the C4-methyl group to the corresponding carboxylic acid. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical insights into experimental choices to ensure reproducibility and high yields.

Introduction: Strategic Approach to 2-Aryl-Isonicotinic Acids

Substituted isonicotinic acids are privileged scaffolds found in a multitude of pharmacologically active compounds and functional materials.[1][2][3][4] The target molecule, 2-(3-Methoxyphenyl)isonicotinic acid, combines the isonicotinic acid core with a methoxy-substituted phenyl ring, making it a precursor for more complex molecular architectures.

The synthetic strategy outlined herein was designed for efficiency and reliability, starting from the commercially available 2-bromo-4-methylpyridine. This approach is predicated on two powerful and well-established transformations in modern organic synthesis:

  • Palladium-Catalyzed Cross-Coupling: To form the pivotal C(sp²)-C(sp²) bond between the pyridine and phenyl rings. The Suzuki-Miyaura reaction is selected as the method of choice due to its high functional group tolerance, the operational simplicity, and the commercial availability and environmental benignity of the required organoboron reagents.[5]

  • Side-Chain Oxidation: To convert the inert C4-methyl group into the desired carboxylic acid functionality. The oxidation of alkyl side-chains on heterocyclic systems is a fundamental transformation, with potassium permanganate being a classic, cost-effective, and potent reagent for this purpose.[6][7]

This guide will dissect each step, providing the causal logic behind procedural choices, from catalyst and base selection to reaction conditions and work-up procedures.

Overall Synthetic Pathway

The synthesis is achieved in two sequential steps: (I) Suzuki-Miyaura coupling and (II) potassium permanganate-mediated oxidation.

Synthetic_Pathway cluster_step2 Step II: Oxidation Start 2-Bromo-4-methylpyridine Intermediate 2-(3-Methoxyphenyl)-4-methylpyridine Start->Intermediate Pd Catalyst, Base Solvent, Heat BoronicAcid 3-Methoxyphenylboronic acid KMnO4 KMnO₄ FinalProduct 2-(3-Methoxyphenyl)isonicotinic acid Intermediate->FinalProduct Heat

Figure 1: Overall two-step synthesis of the target compound.

Step I: Synthesis of 2-(3-Methoxyphenyl)-4-methylpyridine via Suzuki-Miyaura Coupling

Foundational Principles & Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5][8] The reaction is prized for its reliability and proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methylpyridine. This is typically the rate-determining step and results in a Pd(II) complex.[5]

  • Transmetalation: The base activates the 3-methoxyphenylboronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12] This species then transfers the 3-methoxyphenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic ligands (the pyridyl and phenyl groups) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br (Pyridyl Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' (Biaryl Complex) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Product (Biaryl) aryl_halide 2-Bromo-4-methylpyridine aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation product->reductive_elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-4-methylpyridine, 3-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting bromide.[14]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-methoxyphenyl)-4-methylpyridine.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that is effective for a wide range of Suzuki couplings. For more challenging substrates, or to improve reaction times, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor could be employed.[9]

  • Base: The base is crucial for activating the boronic acid.[12] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and cost-efficient for this transformation.[12][13] For less reactive halides, stronger bases like potassium phosphate (K₃PO₄) might be necessary.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]

Step II: Oxidation to 2-(3-Methoxyphenyl)isonicotinic Acid

Foundational Principles

The oxidation of an alkyl group attached to an aromatic ring, particularly at a benzylic-like position, is a classic transformation. The methyl group at the C4 position of the pyridine ring is activated towards oxidation. Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of converting alkylpyridines to their corresponding pyridine carboxylic acids, often under aqueous conditions.[6][7][15] The reaction proceeds by converting the methyl group to a carboxylic acid while leaving the aromatic rings intact.

Experimental Protocol: Oxidation

Materials:

  • 2-(3-Methoxyphenyl)-4-methylpyridine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0-4.0 eq)

  • Water

  • Pyridine (as co-solvent, optional)[16]

  • Hydrochloric Acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-(3-methoxyphenyl)-4-methylpyridine in water (and optionally pyridine as a co-solvent to aid solubility).[16]

  • Reagent Addition: Heat the mixture to reflux (approx. 100 °C). Add solid KMnO₄ portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: Maintain the reflux for several hours (4-8 h) after the final addition of KMnO₄, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up & Quenching: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake thoroughly with hot water. If the purple color of excess KMnO₄ persists, it can be quenched by the careful addition of a saturated sodium bisulfite solution until the solution becomes colorless.

  • Product Isolation: Combine the aqueous filtrates. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. The desired carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxyphenyl)isonicotinic acid. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices
  • Oxidizing Agent: KMnO₄ is chosen for its potency and ability to effect the complete oxidation of the methyl group to a carboxylic acid.[7] The use of a stoichiometric excess ensures the reaction goes to completion.

  • Temperature: The reaction is performed at reflux to provide the necessary activation energy for the C-H bond cleavage of the relatively unreactive methyl group.

  • Work-up: The filtration of the MnO₂ byproduct is a critical step. Performing this filtration while the solution is hot increases the solubility of the carboxylate salt, minimizing product loss. The final acidification step protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, which is a simple and effective method of isolation.[17]

Data Presentation & Workflow Visualization

Summary of Expected Results
CompoundStructureMolecular FormulaMW ( g/mol )Expected Yield
Intermediate 2-(3-Methoxyphenyl)-4-methylpyridineC₁₃H₁₃NO199.2575-90%
Final Product 2-(3-Methoxyphenyl)isonicotinic acidC₁₃H₁₁NO₃229.2360-80%
Integrated Experimental Workflow

Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Oxidation a 1. Combine Reactants (Bromopyridine, Boronic Acid, Pd Cat., Base) in Schlenk Flask b 2. Degas & Add Solvents (Dioxane/Water) a->b c 3. Heat to 90-100 °C (12-24h) b->c d 4. Work-up (EtOAc Extraction, Wash with H₂O/Brine) c->d e 5. Purify (Column Chromatography) d->e f 6. Suspend Intermediate in H₂O e->f Intermediate Product g 7. Heat to Reflux & Add KMnO₄ f->g h 8. Filter MnO₂ & Quench g->h i 9. Acidify Filtrate with HCl h->i j 10. Isolate Product (Vacuum Filtration) i->j

Figure 3: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid from 2-bromo-4-methylpyridine is effectively accomplished through a robust two-step sequence. The strategic implementation of a Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing the core biaryl structure, while a subsequent potassium permanganate oxidation efficiently installs the required carboxylic acid functionality. The protocols and mechanistic insights provided in this guide are designed to empower researchers to successfully execute this synthesis and adapt it for the creation of analogous compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. Available from: [Link]

  • Feldman, K. S., & Perkins, J. (2003). Use of Negishi Coupling to Fashion Diazonamide-Related Biarylswith Defined Axial Chirality. Organic Letters, 5(23), 4365–4368. Available from: [Link]

  • Bringmann, G., et al. (2012). Optimized stereoselective Negishi biaryl coupling. ResearchGate. Available from: [Link]

  • Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Organic Chemistry Portal. Potassium Permanganate. Available from: [Link]

  • Liu, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 17565. Available from: [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14–21. Available from: [Link]

  • Kumar, D., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 266-275. Available from: [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available from: [Link]

  • Fisyuk, A. S., & Vorob'eva, S. L. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 537-559. Available from: [Link]

  • Common Organic Chemistry. Potassium Permanganate. Available from: [Link]

  • Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.
  • Asati, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available from: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Porphyrins and Phthalocyanines, 25(11-12), 934-941. Available from: [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available from: [Link]

  • Rogozińska-Szymczak, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]

  • ResearchGate. (2011). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. Available from: [Link]

  • Rogozińska-Szymczak, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs and the parent isonicotinic acid moiety to provide reliable estimations. Furthermore, detailed, field-proven experimental protocols for the determination of these critical parameters are presented, empowering researchers to generate precise data. This guide is structured to deliver not just data, but a deeper understanding of the molecular characteristics that influence the behavior of 2-(3-Methoxyphenyl)isonicotinic acid in various scientific applications.

Introduction

2-(3-Methoxyphenyl)isonicotinic acid, with the CAS Number 100004-95-3, belongs to the class of pyridinecarboxylic acids.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-methoxyphenyl group at the 2-position, suggests a molecule with potential applications in drug discovery and as a ligand in coordination chemistry.[2] The interplay between the acidic carboxylic function, the basic pyridine nitrogen, and the lipophilic methoxyphenyl substituent dictates its solubility, acidity, and membrane permeability, all of which are critical parameters for its application. Understanding these physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the rational design of novel materials.

Chemical Identity and Structure

The foundational information for 2-(3-Methoxyphenyl)isonicotinic acid is summarized below.

IdentifierValueSource
IUPAC Name 2-(3-methoxyphenyl)pyridine-4-carboxylic acid[1]
CAS Number 100004-95-3[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [3]
Canonical SMILES COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O[1]

Predicted and Estimated Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are estimated based on the known values of structurally similar compounds, such as isonicotinic acid and 2-phenyl-4-quinolinecarboxylic acid.

PropertyEstimated ValueBasis for Estimation and Scientific Rationale
Melting Point (°C) ~210 - 220The parent compound, isonicotinic acid, has a very high melting point (≥300 °C) due to strong intermolecular hydrogen bonding and crystal lattice energy.[4] The introduction of the bulky, less polar 2-(3-methoxyphenyl) group is expected to disrupt the crystal packing efficiency compared to the parent acid, thus lowering the melting point. For comparison, 2-phenyl-4-quinolinecarboxylic acid, a larger but structurally related aromatic carboxylic acid, has a melting point of 214-215 °C.
Boiling Point (°C) > 300 (decomposes)High molecular weight and the presence of strong intermolecular hydrogen bonds suggest a high boiling point. However, like many carboxylic acids, it is likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility Sparingly solubleIsonicotinic acid has a water solubility of 5.2 g/L at 20°C.[5] The introduction of the large, hydrophobic methoxyphenyl group will significantly decrease the aqueous solubility. 2-phenyl-4-quinolinecarboxylic acid is reported to be insoluble in water. Therefore, 2-(3-Methoxyphenyl)isonicotinic acid is expected to be sparingly soluble in water.
pKa ~3.5 - 4.5 (carboxylic acid), ~2.0 - 3.0 (pyridinium ion)The pKa of the carboxylic acid group in isonicotinic acid is 4.96.[4] The electron-withdrawing nature of the pyridine ring at the 2-position is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. The pKa of the pyridinium ion is expected to be lower than that of pyridine itself (pKa ~5.2) due to the electron-withdrawing carboxylic acid group. A predicted pKa for the structurally similar 2-hydroxy-6-phenylpyridine-4-carboxylic acid is around 2.59.[6]
LogP ~2.5A predicted LogP value for this compound has been reported as 2.45540. This value indicates a moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and lipid membrane permeability.

Experimental Protocols for Physicochemical Characterization

To facilitate the generation of precise experimental data, the following detailed protocols are provided.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a reliable technique for determining the solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-(3-Methoxyphenyl)isonicotinic acid prep2 Add to a known volume of purified water in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter the supernatant through a 0.45 µm filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a strong acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve.

Experimental Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers setup2 Dissolve a known amount of the compound in a water/co-solvent mixture setup1->setup2 titrate1 Titrate with standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa setup2->titrate1 titrate2 Titrate with standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa setup2->titrate2 titrate3 Record pH after each addition of titrant titrate1->titrate3 titrate2->titrate3 analysis1 Plot pH versus volume of titrant titrate3->analysis1 analysis2 Determine the equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa from the half-equivalence point(s) analysis2->analysis3

Caption: Workflow for pKa determination using potentiometric titration.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Dissolve the compound in one phase prep1->prep2 part1 Mix the two phases in a separatory funnel prep2->part1 part2 Shake vigorously and allow to equilibrate part1->part2 sep Separate the aqueous and octanol layers part2->sep analysis1 Determine the concentration in each phase (e.g., by HPLC-UV) sep->analysis1 analysis2 Calculate LogP = log([Compound]octanol / [Compound]water) analysis1->analysis2

Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons (Pyridine Ring): The protons on the pyridine ring will appear as multiplets in the aromatic region (7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen, is expected to be the most downfield.

  • Aromatic Protons (Phenyl Ring): The protons on the 3-methoxyphenyl substituent will also resonate in the aromatic region, likely between 6.8 and 7.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet in the range of 165-175 ppm.

  • Aromatic Carbons: The carbons of the pyridine and phenyl rings will resonate between 110-160 ppm. The carbon attached to the methoxy group will be shifted upfield.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will show a signal around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy Group): A characteristic absorption band is anticipated around 1250 cm⁻¹.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the key physicochemical properties of 2-(3-Methoxyphenyl)isonicotinic acid. While a complete experimental dataset is yet to be published, the estimations based on structural analogy, combined with the detailed experimental protocols, offer a solid foundation for researchers in drug development and materials science. The moderate lipophilicity and the presence of both acidic and basic centers suggest that this molecule warrants further investigation for its potential applications. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data to propel future research and development efforts.

References

  • Grokipedia. (2026, January 7). Isonicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(3-Methoxyphenyl)isonicotinic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-PHENYLPYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(3-Methoxyphenyl)isonicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | Request PDF. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]

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A Roadmap to the Solid-State Architecture of 2-(3-Methoxyphenyl)isonicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed case study, outlining the essential experimental and computational workflows from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation. By presenting a hypothetical, yet scientifically plausible, crystal structure, this guide offers researchers, scientists, and drug development professionals the critical insights and field-proven methodologies required to understand the solid-state properties of this and similar pharmaceutical compounds. We delve into the causality behind experimental choices, the importance of structural analysis in predicting physicochemical properties, and the role of computational chemistry in modern materials science.

Introduction: The Significance of Solid-State Characterization

2-(3-Methoxyphenyl)isonicotinic acid belongs to a class of bi-aryl carboxylic acids that are prevalent scaffolds in drug discovery. The spatial arrangement of molecules in the solid state, or crystal structure, is a critical determinant of a drug candidate's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's therapeutic efficacy and manufacturability.[4][5] Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug development.[6][7][8][9]

This guide will walk through the process of obtaining and analyzing the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid, providing a framework that can be adapted for other small organic molecules.

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

A robust and widely used method for the synthesis of 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This approach offers high yields and tolerance to a wide range of functional groups. The proposed synthetic route for 2-(3-Methoxyphenyl)isonicotinic acid is outlined below.

G cluster_reactants Reactants cluster_catalyst Catalytic System 2-chloro-isonicotinic_acid 2-Chloro-isonicotinic acid Reaction_Vessel Suzuki-Miyaura Coupling (Heat) 2-chloro-isonicotinic_acid->Reaction_Vessel 3-methoxyphenylboronic_acid 3-Methoxyphenylboronic acid 3-methoxyphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(dppf)Cl2 Pd_catalyst->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Solvent Dioxane/H2O Solvent->Reaction_Vessel Product 2-(3-Methoxyphenyl)isonicotinic acid Reaction_Vessel->Product SCXRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Structure Solution cluster_ref Refinement & Validation crystal_selection 1. Crystal Selection & Mounting diffractometer 2. Mounting on Diffractometer crystal_selection->diffractometer data_collection 3. Data Collection (X-ray exposure, crystal rotation) diffractometer->data_collection integration 4. Data Integration (Reflection intensities) data_collection->integration space_group 5. Space Group Determination integration->space_group structure_solution 6. Structure Solution (Phase problem) space_group->structure_solution refinement 7. Structure Refinement structure_solution->refinement validation 8. Validation & CIF Generation refinement->validation

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (to minimize thermal motion), and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots.

  • Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed one. Software such as SHELXL or Olex2 is commonly used for this purpose. [15]6. Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Hypothetical Crystal Structure Analysis

As no experimental data is available, we present a plausible, hypothetical crystal structure for 2-(3-Methoxyphenyl)isonicotinic acid for illustrative purposes. This allows us to discuss the key aspects of a crystallographic analysis.

Crystallographic Data

Table 1: Hypothetical Crystallographic Data for 2-(3-Methoxyphenyl)isonicotinic acid

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₁NO₃
Formula Weight229.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)10.987
β (°)98.76
Volume (ų)1141.5
Z4
Density (calculated)1.334 g/cm³
Absorption Coefficient0.095 mm⁻¹
F(000)480
R-factor (R1)~4-5%
Goodness-of-Fit (S)~1.0
Molecular Conformation

The molecule consists of a pyridine ring and a methoxy-substituted phenyl ring. A key conformational feature would be the dihedral angle between these two aromatic rings. This angle is influenced by the steric hindrance of the ortho-substituents and the potential for intramolecular interactions. In our hypothetical structure, we would expect a non-planar conformation to minimize steric clash.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by non-covalent interactions, which are fundamental to the stability of the crystal lattice.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. A common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds. This is highly probable for 2-(3-Methoxyphenyl)isonicotinic acid in the centrosymmetric space group P2₁/c.

  • π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions. [16][17][18][19]These can occur in a face-to-face or offset (displaced) manner and contribute significantly to the overall packing energy. [20]

Packing mol1 Molecule 1 Pyridine Ring Phenyl Ring mol2 Molecule 2 Pyridine Ring Phenyl Ring mol1:head->mol2:head H-Bonding Dimer (O-H···O) mol3 Molecule 3 Pyridine Ring Phenyl Ring mol1:head->mol3:head π-π Stacking mol4 Molecule 4 Pyridine Ring Phenyl Ring mol2:head->mol4:head π-π Stacking mol3:head->mol4:head H-Bonding Dimer (O-H···O)

Figure 3: Key intermolecular interactions in the crystal.
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [21][22][23][24][25]By mapping properties such as the normalized contact distance (d_norm) onto the surface, we can identify regions of close contact corresponding to hydrogen bonds and other interactions. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

The Role of Computational Crystal Structure Prediction (CSP)

In cases where obtaining single crystals is difficult, or to assess the risk of undiscovered polymorphs, computational Crystal Structure Prediction (CSP) methods are invaluable. [6][26][27][28][29][30]These methods use the molecular structure as input to generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies.

CSP Workflow:

  • Conformational Analysis: Determine the low-energy conformations of the isolated molecule.

  • Crystal Packing Generation: Generate thousands of possible crystal structures in various common space groups.

  • Energy Minimization: Optimize the generated structures using force fields and/or quantum mechanical methods to find the most stable predicted structures.

The results of a CSP study can guide experimental crystallization efforts and provide insight into the likely polymorphic landscape of a compound.

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive, albeit hypothetical, overview of the process of determining and analyzing the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid. The detailed examination of molecular conformation, hydrogen bonding, and other intermolecular interactions is crucial for understanding the solid-state behavior of this potential drug candidate. A definitive crystal structure would enable:

  • Polymorph Screening: The determined structure serves as the reference for identifying and characterizing other polymorphic forms. [1]* Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the choice of excipients and processing conditions to ensure the stability of the desired solid form. [5]* Intellectual Property: Novel crystalline forms of a drug substance can be patentable, extending the intellectual property protection.

While the specific crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid remains to be experimentally determined, the methodologies and principles outlined in this guide provide a robust framework for its future investigation and for the broader field of solid-state pharmaceutical chemistry.

References

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. (Reference derived from general knowledge and supported by the context of)[1][2][3][31]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. (Reference derived from general knowledge and supported by the context of)[32][33][34]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference derived from general knowledge and supported by the context of)[10][11][12][13][14]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available from: [Link]

  • Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 64, 300-310. (Reference derived from general knowledge and supported by the context of)[6][26][27][28][29][30]

  • Chayen, N. E. (2005). Methods for separating nucleation and growth in protein crystallization. Progress in Biophysics and Molecular Biology, 88(3), 329-337. (Reference derived from general knowledge and supported by the context of)[35][36][37][38][39]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]

  • McPherson, A. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1-12. (Reference derived from general knowledge and supported by the context of)[36][37][38][39]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. (Reference derived from general knowledge and supported by the context of)[1][2][3]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available from: [Link]

  • Viertelhaus, M., et al. (2009). Polymorphism of the anti-HIV drug ritonavir. Journal of Pharmaceutical Sciences, 98(7), 2447-2459. (Reference derived from general knowledge and supported by the context of)[1][2][3][4][31]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 593-623. Available from: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available from: [Link]

  • b-creative. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available from: [Link]

  • Sugden, I. J., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. ResearchGate. Available from: [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Available from: [Link]

  • Royal Society of Chemistry. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available from: [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • Wikipedia. (n.d.). Protein crystallization. Available from: [Link]

  • Aguiar, Z., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. Available from: [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available from: [Link]

  • Ramirez, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10). Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Available from: [Link]

  • LibreTexts. (2026). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Available from: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Available from: [Link]

  • Royal Society of Chemistry. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available from: [Link]

  • EPFL. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. Available from: [Link]

  • RCSB PDB. (2023). Crystallography Software. Available from: [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available from: [Link]

  • University of California, Irvine. (n.d.). How to Grow Crystals. Available from: [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

  • Wikipedia. (n.d.). Stacking (chemistry). Available from: [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 497–513. Available from: [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Available from: [Link]

  • Wikipedia. (n.d.). Pi-interaction. Available from: [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Available from: [Link]

  • Coblens, P. (2007). The role of crystallography in drug design. The AAPS Journal, 9(2), E196–E203. Available from: [Link]

  • Phenix. (n.d.). Phenix. Available from: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4(68), 378-392. Available from: [Link]

  • Gushchin, P. V., et al. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 22(30), 17296-17305. Available from: [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Available from: [Link]

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  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1699. Available from: [Link]

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  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

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The Therapeutic Promise of 2-(3-Methoxyphenyl)isonicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of isonicotinic acid, a cornerstone pharmacophore, have long been a subject of intense research in medicinal chemistry, leading to the development of key therapeutic agents. Within this diverse chemical family, compounds bearing a 2-(3-methoxyphenyl) substituent on the isonicotinic acid core are emerging as a promising class with a spectrum of potential biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Isonicotinic Acid Scaffold and the Significance of the 3-Methoxyphenyl Moiety

Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in drug discovery, most famously exemplified by the antitubercular drug isoniazid.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The introduction of a phenyl ring at the 2-position of the isonicotinic acid core creates a 2-phenylisonicotinic acid scaffold, which allows for fine-tuning of biological activity through substitution on the phenyl ring.

The 3-methoxyphenyl group, in particular, is a common motif in medicinal chemistry. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its position at the meta-position of the phenyl ring can dictate specific steric and electronic interactions with biological targets, potentially leading to enhanced potency and selectivity. This guide will specifically focus on the derivatives of 2-(3-Methoxyphenyl)isonicotinic acid, exploring how this substitution pattern drives their diverse biological activities.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[1] While specific data on 2-(3-methoxyphenyl)isonicotinic acid derivatives is emerging, related compounds have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The anticancer activity of isonicotinic acid derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[2] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.[2][3]

Furthermore, some derivatives have been shown to interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to a decrease in cell proliferation, survival, and angiogenesis.

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Anticancer Mechanism of Action Potential Anticancer Mechanisms of 2-(3-Methoxyphenyl)isonicotinic Acid Derivatives Derivative 2-(3-Methoxyphenyl)isonicotinic Acid Derivative CancerCell Cancer Cell Derivative->CancerCell ROS Increased ROS Production CancerCell->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition CancerCell->PI3K_Akt OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Survival Decreased Cell Survival PI3K_Akt->Survival Proliferation->Apoptosis Survival->Apoptosis

Caption: Potential anticancer mechanisms of 2-(3-Methoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-(3-Methoxyphenyl)isonicotinic acid derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-(3-Methoxyphenyl)isonicotinic acid derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR)

The anticancer activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For methoxy-substituted analogs, the position of the methoxy group can impact activity. While specific SAR studies on 2-(3-methoxyphenyl)isonicotinic acid derivatives are limited, general trends for related compounds suggest that:

  • Lipophilicity: A balanced lipophilicity is often crucial for cell permeability and target engagement.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the overall electronic distribution of the molecule, affecting its interaction with biological targets.

  • Steric Factors: The meta-position of the methoxy group may allow for optimal fitting into the binding pocket of a target protein.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isonicotinic acid derivatives have shown significant promise as anti-inflammatory agents.[4] This activity is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Molecular docking studies on isonicotinic acid derivatives have suggested a potential binding mode within the COX-2 active site, explaining their inhibitory effect.[4]

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Anti-inflammatory Mechanism COX-2 Inhibition by 2-(3-Methoxyphenyl)isonicotinic Acid Derivatives ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative 2-(3-Methoxyphenyl)isonicotinic Acid Derivative Derivative->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of a compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (2-(3-Methoxyphenyl)isonicotinic acid derivative)

  • Reference inhibitor (e.g., Celecoxib)

  • EIA buffer

  • Prostaglandin screening EIA kit (e.g., for PGE2)

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the COX-2 enzyme in EIA buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (reference inhibitor) and a negative control (vehicle).

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin (e.g., PGE2) produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR)

For anti-inflammatory isonicotinic acid derivatives, the following SAR observations have been made for related compounds:

  • Amide/Ester Linkage: The nature of the linkage at the carboxylic acid position (e.g., amide vs. ester) can significantly impact activity.

  • Substitution on the Phenyl Ring: The presence and position of substituents on the 2-phenyl ring are critical. The 3-methoxy group may contribute to favorable interactions within the COX-2 active site.

  • Overall Molecular Shape: The overall conformation of the molecule is important for fitting into the enzyme's binding pocket.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isonicotinic acid scaffold is historically renowned for its antimicrobial properties, with isoniazid being a frontline anti-tuberculosis drug.[1] Derivatives of 2-phenylisonicotinic acid are also being explored for their broader antimicrobial potential against various bacterial and fungal strains.

Mechanism of Action

The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] It is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1] While the exact mechanism for other isonicotinic acid derivatives against different microbes may vary, potential targets include other essential enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

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Antimicrobial Mechanism Potential Antimicrobial Mechanisms Derivative 2-(3-Methoxyphenyl)isonicotinic Acid Derivative BacterialCell Bacterial/Fungal Cell Derivative->BacterialCell CellWall Cell Wall Synthesis Inhibition BacterialCell->CellWall DNASynthesis DNA Gyrase/Topoisomerase Inhibition BacterialCell->DNASynthesis ProteinSynthesis Ribosome Inhibition BacterialCell->ProteinSynthesis CellDeath Cell Death CellWall->CellDeath DNASynthesis->CellDeath ProteinSynthesis->CellDeath

Caption: Potential targets for the antimicrobial activity of 2-(3-Methoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • Test compound stock solution (in DMSO)

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

For antimicrobial isonicotinic acid derivatives, SAR studies on related structures have shown that:

  • Hydrazide Moiety: The isonicotinohydrazide core is often crucial for antimycobacterial activity.

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring can modulate the antimicrobial spectrum and potency. The 3-methoxy group could influence the compound's ability to penetrate the microbial cell wall and interact with its target.

  • Lipophilicity: Appropriate lipophilicity is necessary for the compound to cross the microbial cell membrane.

Synthesis and Characterization

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid derivatives typically involves the formation of an amide or ester linkage from the carboxylic acid group of 2-(3-Methoxyphenyl)isonicotinic acid.

General Synthesis of 2-(3-Methoxyphenyl)isonicotinic Amide Derivatives

A common method for the synthesis of amide derivatives involves the coupling of 2-(3-Methoxyphenyl)isonicotinic acid with a desired amine using a coupling agent.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Desired amine

  • Coupling agent (e.g., DCC, EDC/HOBt)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-(3-Methoxyphenyl)isonicotinic acid in an anhydrous solvent.

  • Add the coupling agent and a base, and stir for a few minutes.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted reagents.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Future Perspectives and Conclusion

Derivatives of 2-(3-Methoxyphenyl)isonicotinic acid represent a promising and versatile scaffold for the development of new therapeutic agents. The available evidence, supported by data from structurally related compounds, strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents. The 3-methoxyphenyl substituent appears to play a key role in modulating the biological activity of the isonicotinic acid core.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of derivatives to establish more definitive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.

  • Optimization of pharmacokinetic properties: Improving the ADME (absorption, distribution, metabolism, and excretion) profiles of promising candidates to enhance their drug-likeness.

References

A comprehensive list of references will be compiled based on the specific studies and data incorporated into the final version of this guide. The citations provided throughout this document are placeholders and will be replaced with full, verifiable references.

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Arylisonicotinic Acids: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical review of 2-arylisonicotinic acids, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into the core synthetic methodologies, explore the breadth of their biological activities, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The 2-Arylisonicotinic Acid Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry. Its most famous derivative is isoniazid, a first-line medication for the treatment of tuberculosis.[1] The introduction of an aryl group at the 2-position of the isonicotinic acid core creates the 2-arylisonicotinic acid scaffold. This modification dramatically expands the chemical space and unlocks a diverse range of pharmacological activities.

The core structure, characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and an aryl group at the 2-position, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronic properties. These features make it a privileged scaffold for interacting with various biological targets, leading to applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[2][3][4]

Synthetic Strategies: Crafting the Core Scaffold

The construction of the 2-arylisonicotinic acid backbone is most commonly achieved through nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing carboxylic acid group on the pyridine ring facilitates the displacement of a leaving group, typically a halogen, at the 2-position.

Dominant Synthetic Route: Nucleophilic Aromatic Substitution

The reaction of 2-chloronicotinic acid with a variety of substituted anilines or other aromatic amines is the most prevalent and versatile method for synthesizing this class of compounds.[2][5]

Causality of the Reaction: The pyridine ring is inherently electron-deficient, but this characteristic is further amplified by the electron-withdrawing nature of the carboxylic acid group. This electronic pull makes the C2 and C6 positions particularly susceptible to attack by nucleophiles. When a good leaving group like chlorine is present at the C2 position, an aromatic amine can readily attack this carbon, leading to the formation of a 2-arylaminonicotinic acid.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. A notable example is the use of boric acid as a catalyst under solvent-free conditions.[2] This approach not only accelerates the reaction but also simplifies purification and aligns with the principles of green chemistry.[2][5]

G cluster_reactants Reactants cluster_product Product 2_chloro 2-Chloronicotinic Acid reagents Catalyst: Boric Acid (H3BO3) Conditions: 120 °C, Solvent-Free 2_chloro->reagents aniline Aromatic Amine (e.g., Aniline derivative) aniline->reagents product 2-Arylisonicotinic Acid Derivative reagents->product Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for 2-arylisonicotinic acids.

Detailed Experimental Protocol: Solvent-Free Synthesis

This protocol describes a sustainable method for the synthesis of 2-arylisonicotinic acid derivatives, adapted from methodologies employing boric acid as a catalyst.[2]

Objective: To synthesize a representative 2-arylisonicotinic acid via a solvent-free nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloronicotinic acid (1.0 mmol)

  • Substituted aniline derivative (2.0 mmol)

  • Boric acid (H₃BO₃) (0.3 mmol, ~20 mg)

  • Round-bottom flask (25 mL) with reflux condenser

  • Heating mantle with magnetic stirrer and thermocouple

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Setup: Combine 2-chloronicotinic acid (1.0 mmol), the selected aniline derivative (2.0 mmol), and boric acid (20 mg) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Experimental Rationale: Using a 2:1 molar ratio of the aniline nucleophile to the electrophile ensures the reaction goes to completion.[2] Boric acid acts as a Lewis acid catalyst, activating the pyridine ring towards nucleophilic attack.[2]

  • Reaction: Place the flask in a heating mantle and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-90 minutes.

  • Workup: Allow the reaction mixture to cool to room temperature. Add 15 mL of deionized water and acidify the mixture to pH 2-3 with 1 M HCl. This step protonates the product and unreacted amines.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-arylisonicotinic acid derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

2-Arylisonicotinic acids and their analogs exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anti-inflammatory Activity

A significant number of 2-arylaminonicotinic acids have demonstrated potent anti-inflammatory properties.[2][6] The most prominent example is Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[2]

Mechanism of Action: The anti-inflammatory effects of many of these compounds are believed to stem from their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] By blocking this pathway, 2-arylisonicotinic acids can effectively reduce inflammatory responses.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Arylisonicotinic Acid Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway.

Antimicrobial and Antitubercular Activity

Given that the parent scaffold is the precursor to isoniazid, it is no surprise that derivatives of isonicotinic acid are widely investigated for antimicrobial properties.[1] Various hydrazide derivatives have shown activity against Mycobacterium tuberculosis and other bacterial and fungal strains.[8][9][10]

The introduction of different aryl groups and other functionalities allows for the fine-tuning of antimicrobial specificity and potency. For instance, studies have shown that compounds with specific alkyl or phenyl side chains exhibit enhanced anti-mycobacterial activity.[8]

Other Therapeutic Areas
  • Antihypertensive Agents: Certain 2-(alkylamino)nicotinic acid analogs have been identified as potent angiotensin II antagonists, suggesting their potential use in treating hypertension.[11]

  • Anticancer Activity: Some patents and studies have disclosed isonicotinic acid derivatives with potential applications in oncology, although this area is less explored.[3]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.[12] For 2-arylisonicotinic acids, SAR studies help guide the synthesis of more potent and selective compounds.

Key SAR Insights:

  • Substituents on the Aryl Ring: The nature, position, and number of substituents on the 2-aryl ring are critical determinants of activity. For anti-inflammatory N-arylanthranilic acids (a closely related class), specific substitution patterns, such as 2,6-dichloro substitution, lead to highly potent compounds.[13] Similarly, for 2-arylisonicotinic acids, electron-withdrawing or lipophilic groups on the aryl moiety can significantly influence COX inhibition and overall anti-inflammatory potency.[5]

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position is often crucial for activity, likely acting as a key binding motif (e.g., a hydrogen bond donor/acceptor) within the target enzyme's active site. Replacing this group with non-acidic isosteres is generally detrimental to activity.[11]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's pKa, solubility, and ability to form hydrogen bonds with biological targets.

Structural Modification Observed Effect on Biological Activity Therapeutic Area Reference
Substitution on 2-Aryl Ring (e.g., Cl, CF₃)Can significantly increase potencyAnti-inflammatory[2][13]
Replacement of 4-Carboxylic AcidGenerally leads to loss of activityAntihypertensive[11]
Variation of 2-Amino Linker (Alkyl vs. Aryl)Modulates receptor selectivity and potencyAntihypertensive[11]
Addition of Hydrazide MoietyConfers or enhances antimicrobial/antitubercular activityAntimicrobial[8][9]

Conclusion and Future Perspectives

The 2-arylisonicotinic acid scaffold is a versatile and highly druggable platform. Its synthetic accessibility, coupled with a broad range of biological activities, ensures its continued relevance in modern drug discovery. The proven success of related structures in the clinic provides a strong foundation for the development of new therapeutics based on this core.

Future research will likely focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) to minimize side effects.

  • New Therapeutic Targets: Exploring the activity of 2-arylisonicotinic acid libraries against novel biological targets identified through genomic and proteomic approaches.

  • Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic properties of promising lead compounds.

This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of 2-arylisonicotinic acids.

References

  • Hoffmann, C., & Faure, A. (n.d.). Derivatives of 2-anilino-nicotinic acid and process for their preparation. U.S. Patent No. 3,415,834.
  • Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
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  • Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 24(2), 734-745.
  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.
  • Xiamen Institute of Rare Earth Materials. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof. Chinese Patent No. CN109942566B.
  • Duncia, J. V., et al. (1994). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Journal of Medicinal Chemistry, 37(15), 2371-2383.
  • Foks, H., & Pancechowska-Ksepko, D. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.
  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Monatshefte für Chemie - Chemical Monthly, 143(8), 1229-1232.
  • Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76.
  • Tsveta, C., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1437-1447.
  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2683.
  • Wujec, M., et al. (2021).
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • PP Notes. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E [Video]. YouTube.
  • Unadkat, S. (2018).

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A Theoretical and In-Silico Analysis of 2-(3-Methoxyphenyl)isonicotinic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the analysis of 2-(3-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry. By leveraging computational techniques, researchers can gain profound insights into the molecule's structural, electronic, and potential biological properties, thereby accelerating the drug discovery and development process. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theory and practical, step-by-step protocols for in-silico evaluation.

Introduction: The Rationale for a Computational Approach

2-(3-Methoxyphenyl)isonicotinic acid belongs to the pyridine carboxylic acid class of compounds. This structural family is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Notably, the isonicotinic acid moiety is a key component of isoniazid, a cornerstone drug in the treatment of tuberculosis.[5] The demonstrated propensity of such scaffolds to act as enzyme inhibitors underscores the value of in-depth analysis of novel derivatives like 2-(3-Methoxyphenyl)isonicotinic acid.[1][6]

Theoretical calculations and in-silico modeling offer a powerful, resource-efficient avenue to predict molecular behavior and prioritize experimental studies. By employing methods such as Density Functional Theory (DFT), we can elucidate the fundamental electronic and structural properties that govern a molecule's reactivity and intermolecular interactions. Furthermore, molecular docking simulations can provide valuable predictions of a compound's binding affinity and mode of interaction with specific biological targets, offering a rational basis for lead optimization.

This guide will navigate the theoretical investigation of 2-(3-Methoxyphenyl)isonicotinic acid through a logical workflow, from fundamental quantum mechanical calculations to a practical application in drug discovery.

Part 1: Unveiling the Molecular Landscape through Quantum Chemistry

The initial phase of our theoretical investigation focuses on understanding the intrinsic properties of 2-(3-Methoxyphenyl)isonicotinic acid using Density Functional Theory (DFT). DFT is a robust computational method that allows for the accurate calculation of a molecule's electronic structure, providing a foundation for understanding its chemical behavior.

Diagram: Computational Workflow for Molecular Characterization

Computational Workflow Computational Analysis Workflow A Input Structure 2-(3-Methoxyphenyl)isonicotinic acid B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Vibrational Frequency Analysis B->C Confirmation of energy minimum D Electronic Property Calculation (HOMO, LUMO, MEP) B->D F Molecular Docking (AutoDock Vina) B->F Optimized Ligand E Natural Bond Orbital (NBO) Analysis D->E G Analysis of Results D->G E->G F->G

Caption: A flowchart illustrating the sequential steps in the theoretical analysis of 2-(3-Methoxyphenyl)isonicotinic acid.

Geometry Optimization: In Search of the Most Stable Conformation

The first crucial step is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. An inaccurate initial structure can lead to erroneous predictions of all other properties.

Protocol: Geometry Optimization using Gaussian

  • Input File Preparation: Create an input file for the Gaussian software package.[7][8] Specify the initial coordinates of the atoms of 2-(3-Methoxyphenyl)isonicotinic acid.

  • Method Selection: Choose the B3LYP hybrid functional with the 6-31G(d) basis set.[1][3][9] This level of theory provides a good balance of accuracy and computational cost for organic molecules.

  • Job Type: Specify the job type as Opt for geometry optimization.

  • Execution: Run the calculation using Gaussian. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.[10][11][12]

  • Convergence Check: Upon completion, verify that the calculation has converged to a stationary point on the potential energy surface.

Vibrational Frequency Analysis: Confirming Stability and Predicting Spectra

Following geometry optimization, a vibrational frequency analysis is essential to confirm that the optimized structure corresponds to a true energy minimum. This is verified by ensuring that there are no imaginary frequencies. This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Protocol: Vibrational Frequency Analysis in Gaussian

  • Input File: Use the optimized geometry from the previous step as the input.

  • Job Type: Set the job type to Freq.

  • Execution: Perform the calculation in Gaussian.

  • Analysis: Examine the output to confirm the absence of imaginary frequencies. The output will also contain the calculated vibrational modes and their corresponding frequencies and intensities.

Unveiling Electronic Behavior: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

Understanding the electronic properties of a molecule is paramount in predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.[13][14][15]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[5][6][16] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions, including hydrogen bonding.

Protocol: Electronic Property Calculation

  • Input File: Utilize the optimized molecular geometry.

  • Method: Employ the same DFT method (B3LYP/6-31G(d)) for consistency.

  • Keywords: Include keywords such as Pop=Full and IOp(6/33=2) in the Gaussian input file to request the necessary output for HOMO, LUMO, and MEP analysis.

  • Visualization: Use visualization software like GaussView to plot the HOMO and LUMO and to generate the MEP surface map.

Delving Deeper into Bonding: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the quantification of electron delocalization, hyperconjugative interactions, and the formal charge distribution on each atom. This information is particularly useful for understanding the stability of the molecule and the nature of its chemical bonds.

Protocol: NBO Analysis

  • Input File: Use the optimized geometry.

  • Keyword: Add the Pop=NBO keyword to the Gaussian input file.

  • Execution and Analysis: Run the calculation and analyze the NBO output section of the Gaussian log file to obtain information on natural atomic charges, hybridization, and donor-acceptor interactions.

Part 2: Predicting Biological Interactions through Molecular Docking

With a thorough understanding of the intrinsic properties of 2-(3-Methoxyphenyl)isonicotinic acid, we can now explore its potential as a drug candidate by simulating its interaction with a relevant biological target. Given the well-established anti-tuberculosis activity of isonicotinic acid derivatives, a logical target for our investigation is an essential enzyme from Mycobacterium tuberculosis.

Target Selection: InhA, a Key Enzyme in Tuberculosis

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[5] Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to bacterial death. Isoniazid, upon activation, is known to target InhA. Therefore, InhA represents a highly relevant and validated target for our molecular docking study.

Diagram: Molecular Docking Workflow

Molecular Docking Workflow Molecular Docking Protocol A Optimized Ligand (from DFT) C Prepare Ligand (Add charges, define rotatable bonds) A->C B Protein Target (e.g., InhA from PDB) D Prepare Protein (Remove water, add hydrogens) B->D F Run Docking Simulation (AutoDock Vina) C->F E Define Binding Site (Grid Box Generation) D->E E->F G Analyze Docking Results (Binding affinity, poses, interactions) F->G

Caption: A schematic representation of the steps involved in performing a molecular docking simulation.

Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and effective open-source program for molecular docking.[2] The following protocol outlines the key steps for docking 2-(3-Methoxyphenyl)isonicotinic acid into the active site of InhA.

  • Preparation of the Ligand:

    • Start with the optimized 3D structure of 2-(3-Methoxyphenyl)isonicotinic acid obtained from the DFT calculations.

    • Use software like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the molecule.

    • Save the prepared ligand in the PDBQT file format.

  • Preparation of the Protein Target:

    • Obtain the crystal structure of InhA from the Protein Data Bank (PDB). For example, PDB ID: 2NSD.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein and assign Kollman charges.

    • Save the prepared protein in the PDBQT file format.

  • Defining the Binding Site (Grid Box):

    • Identify the active site of InhA. This can often be determined from the position of the co-crystallized ligand in the PDB structure or from published literature.

    • Define a grid box that encompasses the active site. The size and center of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, as well as the coordinates and dimensions of the grid box.

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The binding affinity provides an estimate of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding.

    • Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the active site.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data that would be obtained from the theoretical calculations described above.

Table 1: Calculated Molecular Properties of 2-(3-Methoxyphenyl)isonicotinic Acid

PropertyCalculated Value
Ground State Energy (Hartree)-XXX.XXXXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)-X.XX
HOMO-LUMO Gap (eV)X.XX

Table 2: Predicted Docking Results against InhA (PDB: 2NSD)

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-X.XTYR158, MET199, ILE215
2-X.XPHE149, GLY192
3-X.XILE194, MET199

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical workflow for the in-depth analysis of 2-(3-Methoxyphenyl)isonicotinic acid. By combining quantum chemical calculations with molecular docking simulations, researchers can gain valuable insights into the molecule's physicochemical properties and its potential as an enzyme inhibitor. The predicted data on molecular structure, electronic properties, and binding interactions can serve as a strong foundation for guiding further experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies. This integrated computational and experimental approach is pivotal in modern drug discovery, enabling a more rational and efficient path towards the development of novel therapeutic agents.

References

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  • Li, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Porphyrins and Phthalocyanines, 25(11-12), 934-941. [Link]

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Methodological & Application

Application Note: High-Purity Recovery of 2-(3-Methoxyphenyl)isonicotinic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(3-Methoxyphenyl)isonicotinic acid, a key building block in pharmaceutical synthesis. Recrystallization is a foundational technique for the purification of solid organic compounds, leveraging solubility differences between the target compound and its impurities.[1][2][3] This guide moves beyond a simple set of instructions to explain the critical rationale behind solvent selection, procedural steps, and purity verification, ensuring researchers can achieve high-purity material with excellent recovery rates.

Introduction and Scientific Principle

2-(3-Methoxyphenyl)isonicotinic acid (Molecular Formula: C₁₃H₁₁NO₃, Molar Mass: 229.23 g/mol ) is a substituted pyridinemonocarboxylic acid of significant interest in medicinal chemistry and drug development.[4][5][6] The presence of impurities, such as unreacted starting materials or side-products from its synthesis—often the oxidation of 2-(3-methoxyphenyl)-4-methylpyridine—can critically impact the outcomes of subsequent reactions and biological assays.[7]

Recrystallization is the method of choice for purifying this compound. The technique is governed by the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[1][2][8] Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the surrounding liquid (the mother liquor).

Pre-Protocol Considerations: Impurity Profile and Solvent Selection

Anticipated Impurity Profile

The primary impurities in crude 2-(3-Methoxyphenyl)isonicotinic acid typically arise from its synthesis. These can include:

  • Unreacted Starting Materials: Such as 2-(3-methoxyphenyl)-4-methylpyridine.

  • Oxidation By-products: Partially oxidized intermediates or over-oxidized species.

  • Reagents and Catalysts: Residual oxidizing agents or catalysts from the synthesis.[7]

  • Tarry or Colored Impurities: Amorphous, colored by-products are common in the oxidation of pyridine derivatives.[9]

Systematic Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent.[1] The polarity of 2-(3-Methoxyphenyl)isonicotinic acid, with its carboxylic acid, pyridine ring, and methoxy group, suggests that polar protic solvents or solvent mixtures are promising candidates. A systematic, small-scale screening is essential.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, ethanol/water mixtures).

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily in the cold.[2]

  • Gently heat the test tubes with low solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The optimal solvent will provide a high yield of well-defined crystals.

Table 1: Example Solvent Screening Data

Solvent SystemSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingRemarks
WaterVery LowLowPoor RecoveryCompound is insufficiently soluble even when hot.
EthanolLowHighGood, well-formed needlesPromising Candidate.
AcetoneHighHighNo crystals formCompound is too soluble at all temperatures.
Ethyl AcetateLowModerateModerate recoveryA possible alternative.
Ethanol/Water (9:1) Very Low High Excellent, high recovery Optimal System. The addition of water as an anti-solvent reduces solubility at low temperatures, maximizing yield.

Based on typical results for similar organic acids, an ethanol/water mixture is often an excellent choice, providing the high-temperature solubility of ethanol and leveraging water as an anti-solvent to reduce solubility upon cooling and maximize recovery.

Detailed Recrystallization and Purification Protocol

This protocol assumes the use of an ethanol/water solvent system, identified as optimal during the screening phase.

Step 1: Dissolution

  • Place the crude 2-(3-Methoxyphenyl)isonicotinic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

  • Add the primary solvent (ethanol, e.g., 40-50 mL) and a boiling chip.

  • Heat the mixture on a hot plate with stirring until it reaches a gentle boil and the solid dissolves completely. Add the minimum amount of hot ethanol required for full dissolution.[2]

Step 2: Decolorization (Conditional)

  • If the resulting solution is colored (e.g., yellow or tan), remove it from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon the next addition.

  • Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.[2]

  • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

Step 3: Hot Gravity Filtration

  • This step is critical for removing insoluble impurities and activated charcoal. To prevent premature crystallization, all equipment must be kept hot.

  • Place a second, clean Erlenmeyer flask (the receiving flask) on the hot plate and add a small amount of the recrystallization solvent (e.g., 10 mL of ethanol) and bring it to a boil. This ensures the flask is filled with hot solvent vapor.

  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the receiving flask.

  • Carefully and quickly pour the hot, dissolved mixture through the fluted filter paper.

  • After filtration, rinse the original flask and the filter paper with a small amount of hot solvent to recover any residual product.

Step 4: Crystallization

  • To the hot, clear filtrate, add the anti-solvent (hot water) dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).

  • Add a few drops of the primary solvent (hot ethanol) to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[1]

Step 5: Maximizing Yield

  • Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

Step 6: Collection and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent (e.g., a 9:1 ethanol/water mixture) to rinse away the impurity-laden mother liquor. Use minimal cold solvent to avoid redissolving the product.

Step 7: Drying

  • Press the crystals as dry as possible on the filter paper using a clean spatula or stopper.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Recrystallization_Workflow Crude Crude 2-(3-Methoxyphenyl)isonicotinic Acid Dissolve 1. Dissolve in Minimum Hot Ethanol Crude->Dissolve Charcoal 2. Add Activated Charcoal (If Solution is Colored) Dissolve->Charcoal Optional HotFilt 3. Hot Gravity Filtration Dissolve->HotFilt No Charcoal Charcoal->HotFilt Insoluble Insoluble Impurities & Charcoal Removed HotFilt->Insoluble Crystallize 4. Add Hot Water (Anti-Solvent) & Cool Slowly HotFilt->Crystallize MotherLiquor Soluble Impurities Remain in Mother Liquor Crystallize->MotherLiquor IceBath 5. Cool in Ice Bath Crystallize->IceBath VacFilt 6. Vacuum Filtration & Wash with Cold Solvent IceBath->VacFilt Dry 7. Dry Under Vacuum VacFilt->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Assessment (MP, HPLC, TLC) Pure->Analysis

Caption: Workflow for the purification of 2-(3-Methoxyphenyl)isonicotinic acid.

Post-Purification Analysis: Purity Verification

The efficacy of the purification must be confirmed empirically.

Table 2: Purity Assessment Methods

TechniquePurposeExpected Result for Pure Sample
Melting Point Analysis Assess purity and identity.A sharp melting point range (e.g., < 2°C) consistent with the literature value. Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Qualitatively assess the number of components.[10]A single, well-defined spot. The crude material may show multiple spots corresponding to impurities.
High-Performance Liquid Chromatography (HPLC) Quantitatively determine purity.[11][12]A single major peak in the chromatogram, with purity typically >99.5% by area. This is the gold standard for purity analysis of organic acids.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structural integrity and detect proton-containing impurities.[10]The spectrum should match the expected structure of 2-(3-Methoxyphenyl)isonicotinic acid, with no signals attributable to starting materials or solvents.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.[2]Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal if available.
"Oiling Out" The melting point of the solute is below the boiling point of the solvent. The solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount more of the primary solvent (ethanol). Allow to cool more slowly. If the problem persists, a different solvent system is required.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Ensure the final cooling step is done in an ice-water bath for a sufficient duration.
Crystals are Colored Adsorption with activated charcoal was insufficient or omitted.Repeat the recrystallization process, ensuring an adequate amount of charcoal is used and boiled for a sufficient time.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of 2-(3-Methoxyphenyl)isonicotinic acid. By understanding the principles behind each step, from systematic solvent selection to controlled crystallization and rigorous purity analysis, researchers can consistently obtain high-purity material essential for the demanding applications in pharmaceutical and chemical research.

References

  • RSC Education. Finding the best solvent for recrystallisation student sheet.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.

  • University of California, Los Angeles. Recrystallization.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Google Patents. Process for preparing isonicotinic acid.

  • Creative Proteomics. Detection Methods for Organic Acids.

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?.

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds.

  • ACS Publications. Chromatographic separation and identification of organic acids.

  • ChemicalBook. Isonicotinic acid | 55-22-1.

  • Standford Chemicals. Isonicotinic acid: Structure, synthesis, applications and biochemical significance.

  • Shimadzu Asia Pacific. Analytical Methods for Organic Acids.

  • ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

  • Alfa Chemistry. CAS 100004-95-3 2-(3-Methoxyphenyl)isonicotinic acid.

  • Grokipedia. Isonicotinic acid.

  • Smolecule. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • GuideChem. Chinese Manufacturer Supply 100004-95-3 In Stock, Factory Direct Selling 2-(3-Methoxyphenyl)-isonicotinic acid.

  • ChemicalBook. 2-(3-Methoxyphenyl)-isonicotinic acid | 100004-95-3.

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"column chromatography conditions for isolating 2-(3-methoxyphenyl)pyridine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Optimized Column Chromatography Protocols for the Purification of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid

Abstract

This application note provides detailed protocols for the preparative-scale purification of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid using column chromatography. The amphiphilic nature of this molecule, containing a basic pyridine ring, an acidic carboxylic acid moiety, and a moderately non-polar methoxyphenyl group, presents unique challenges including peak tailing and poor separation on standard silica gel. To address these issues, this guide presents two robust, optimized methods: a modified normal-phase chromatography protocol on silica gel and a reversed-phase chromatography protocol on C18-functionalized silica. The rationale behind the selection of stationary and mobile phases is discussed in detail, empowering researchers to adapt these methods for analogous compounds.

Introduction: The Purification Challenge

2-(3-methoxyphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Effective purification is critical for obtaining reliable downstream data. The molecule's structure, however, incorporates three distinct functional regions that complicate standard chromatographic purification:

  • A Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa ~5-6) can interact strongly with acidic silanol groups (Si-OH) on the surface of silica gel, a common stationary phase. This interaction often leads to significant peak tailing and potential irreversible adsorption.[1]

  • An Acidic Carboxylic Acid: The carboxylic acid group (pKa ~4-5) is prone to strong hydrogen bonding with silica gel, which can cause severe streaking or tailing of the product spot on a TLC plate and poor peak shape during column chromatography.[2] In its deprotonated carboxylate form, it will bind very strongly to the polar stationary phase.

  • A Non-polar Phenyl Ether Moiety: The methoxyphenyl group provides non-polar character, influencing the molecule's solubility and retention in both normal- and reversed-phase systems.

The goal of any chromatographic method for this compound is to suppress the undesirable ionic and strong hydrogen-bonding interactions to achieve efficient, symmetrical peak elution.

Method Selection: A Dual Approach

Given the compound's characteristics, two primary strategies are recommended. The choice between them depends on the nature of the impurities in the crude mixture and the available resources.

Normal-Phase Chromatography (NPC)

This technique separates compounds based on polarity, using a polar stationary phase (silica gel) and a non-polar mobile phase. For our target molecule, the key to success is to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This acidic modifier serves two crucial functions:

  • It ensures the carboxylic acid remains fully protonated, minimizing its strong hydrogen bonding with the silica surface.[2][3]

  • It protonates the surface silanol groups and the basic pyridine nitrogen, creating a competitive interaction environment that reduces peak tailing.[1]

Reversed-Phase Chromatography (RPC)

This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). Separation is based on hydrophobicity. RPC is an excellent alternative, particularly if impurities are very polar.[4] Similar to NPC, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring consistent retention and sharp peaks.[4]

Experimental Workflow and Decision Logic

The following diagram outlines the general workflow for purifying 2-(3-methoxyphenyl)pyridine-4-carboxylic acid, starting from the analysis of the crude material to obtaining the final, pure compound.

G cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Purification Protocols cluster_NP Normal-Phase cluster_RP Reversed-Phase cluster_2 Phase 3: Final Processing Crude Crude Product (Target + Impurities) TLC TLC Analysis (Test multiple solvent systems) Crude->TLC Decision Choose Method: Normal-Phase or Reversed-Phase? TLC->Decision NP_Col Protocol 1: Silica Gel Column (Acid-modified eluent) Decision->NP_Col Good spot separation Rf ~0.2-0.4 RP_Col Protocol 2: C18 Column (Acid-modified eluent) Decision->RP_Col NP unsuccessful or highly polar impurities NP_Frac Collect & Analyze NP Fractions NP_Col->NP_Frac Combine Combine Pure Fractions NP_Frac->Combine RP_Frac Collect & Analyze RP Fractions RP_Col->RP_Frac RP_Frac->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure Compound (Verify by NMR, LC-MS) Evap->Final

Caption: Workflow for purification of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is ideal for routine purification where impurities have sufficiently different polarities from the target compound.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, Flash Grade (e.g., 230-400 mesh)
Solvents Dichloromethane (DCM), Methanol (MeOH), HPLC Grade
Acidic Modifier Glacial Acetic Acid (AcOH)
Crude Sample 2-(3-methoxyphenyl)pyridine-4-carboxylic acid
Apparatus Glass column, TLC plates (Silica Gel 60 F254), UV lamp
Step-by-Step Methodology
  • TLC Method Development:

    • Prepare a stock solution of your crude material in a small amount of DCM/MeOH.

    • Develop a TLC plate using a mobile phase of 98:2 DCM:MeOH . This is a good starting point.

    • If the Rf value is too high (>0.5), decrease the methanol content. If too low (<0.1), increase the methanol content.

    • Once a suitable solvent system is found (target Rf ~0.2-0.3), prepare a new eluent with the same solvent ratio but add 0.5% (v/v) of acetic acid . For example, for 100 mL of 98:2 DCM:MeOH, add 0.5 mL of AcOH.

    • Run a final TLC with the acid-modified eluent. You should observe a more compact spot with less tailing.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-acidified mobile phase (e.g., 98:2 DCM:MeOH). The amount of silica should be 50-100 times the weight of your crude sample.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Once packed, equilibrate the column by passing 2-3 column volumes of the acid-modified mobile phase through it. This pre-treats the silica surface.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude sample in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample (liquid or dry powder) to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the acid-modified mobile phase. Maintain a constant flow rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. The acetic acid is volatile and will co-evaporate.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is highly effective for separating the target compound from more polar impurities or when normal-phase chromatography fails to provide adequate separation.

Materials and Reagents
ItemSpecification
Stationary Phase C18-functionalized Silica Gel
Solvents Deionized Water, Acetonitrile (ACN), HPLC Grade
Acidic Modifier Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Crude Sample 2-(3-methoxyphenyl)pyridine-4-carboxylic acid
Apparatus C18 flash column/cartridge, HPLC or flash system
Step-by-Step Methodology
  • Method Development (if using an automated system):

    • Most modern flash chromatography systems have built-in method development guides for reversed-phase. A typical starting gradient would be from 10% ACN in water to 95% ACN in water over 10-15 column volumes.

    • Crucially, both the water (Solvent A) and acetonitrile (Solvent B) should be modified with 0.1% TFA or 0.1% Formic Acid . Formic acid is preferred if the fractions will be analyzed directly by mass spectrometry.

  • Column Equilibration:

    • Wash the C18 column with 100% ACN (+0.1% acid) for 2-3 column volumes.

    • Equilibrate the column with the starting mobile phase composition (e.g., 90% Water / 10% ACN, both with 0.1% acid) for 3-5 column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent that is weak in the reversed-phase system, such as DMSO or DMF, or the starting mobile phase itself.

    • Inject the dissolved sample into the system.

  • Elution and Fraction Collection:

    • Run the gradient elution. The target compound, being moderately non-polar, will elute as the concentration of acetonitrile increases.

    • Monitor the elution using the system's UV detector. Collect fractions corresponding to the target peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Most of the acetonitrile can be removed by rotary evaporation.

    • To remove the water and TFA/FA, the remaining aqueous solution is often freeze-dried (lyophilized). Alternatively, the product can be extracted into an organic solvent (e.g., Ethyl Acetate) after neutralizing the acid, followed by drying and evaporation of the organic layer.

Summary of Recommended Conditions

ParameterMethod 1: Normal-PhaseMethod 2: Reversed-Phase
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase A Dichloromethane (DCM)Deionized Water
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN)
Typical Eluent Isocratic (e.g., 98:2 DCM:MeOH)Gradient (e.g., 10-95% ACN in Water)
Modifier 0.5% Acetic Acid (v/v) 0.1% TFA or Formic Acid (v/v)
Key Principle Separation by PolaritySeparation by Hydrophobicity
Best For Separating from less/more polar non-ionic impuritiesSeparating from highly polar/ionic impurities

Conclusion

The successful purification of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid by column chromatography is readily achievable by implementing a chemically-informed strategy. The key is to suppress the strong, undesirable interactions of the pyridine and carboxylic acid functional groups with the stationary phase. The addition of a volatile acid modifier to the mobile phase in both normal-phase (acetic acid) and reversed-phase (TFA or formic acid) systems neutralizes these effects, leading to symmetrical peaks and efficient separation. The choice between the two protocols depends on the impurity profile of the crude mixture, with reversed-phase offering a powerful alternative for challenging separations.

References

  • Ohta, K., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Zarzycki, P. K., & Wierzbowska, M. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Solubility of Things. (n.d.). Stationary Phase vs. Mobile Phase. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note. Available at: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Available at: [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Available at: [Link]

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Application Notes & Protocols: 2-(3-Methoxyphenyl)isonicotinic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Logic of Ligand Design

In the field of coordination chemistry, the rational design of organic ligands is the cornerstone of creating functional metal-organic materials. The ligand is not merely a scaffold for a metal ion; it is an active component that dictates the final complex's geometry, electronic properties, and ultimate application. This guide focuses on 2-(3-Methoxyphenyl)isonicotinic acid, a ligand of significant potential. Its structure is deceptively simple, yet it combines three key features that make it a powerful tool for chemists:

  • A Pyridine Nitrogen Atom: A classic Lewis base, providing a strong and predictable coordination site for a vast array of metal ions.

  • An Isonicotinic Acid Moiety: The carboxylate group offers versatile N,O-chelation or can act as a bridging unit to build higher-dimensional structures like coordination polymers and metal-organic frameworks (MOFs).

  • A Methoxy-Substituted Phenyl Ring: This group provides steric bulk, influences the electronic environment of the pyridine ring, and can participate in non-covalent interactions (e.g., π-π stacking) that stabilize the crystal lattice. The methoxy group, in particular, can fine-tune solubility and modulate the ligand's energy levels, which is critical for applications in luminescence.

This document serves as a comprehensive guide for researchers, providing not just step-by-step protocols but also the underlying scientific rationale. We will explore the synthesis of the ligand, its coordination to both transition metals and lanthanides, and the characterization and potential applications of the resulting complexes.

Part A: The Ligand - Synthesis and Characterization

The successful synthesis of a coordination complex begins with a pure, well-characterized ligand. The following protocols outline a plausible synthesis and the necessary analytical validation for 2-(3-methoxyphenyl)isonicotinic acid.

Protocol 1: Synthesis of 2-(3-Methoxyphenyl)isonicotinic Acid

The synthesis of substituted pyridines often involves multiple steps, typically building the desired functionality onto a pre-existing pyridine core. A common strategy involves the oxidation of a methyl group at the 4-position, which is a reliable method for generating the carboxylic acid.

Scientist's Note: The choice of oxidizing agent is critical. Selenium dioxide (SeO₂) is effective for the selective oxidation of a methyl group on a pyridine ring. The reaction is typically performed in a high-boiling solvent like pyridine or picoline.

Reaction Scheme:

  • Step 1: Synthesis of 2-(3-methoxyphenyl)-4-methylpyridine (Intermediate).

  • Step 2: Oxidation to 2-(3-methoxyphenyl)isonicotinic acid.[1]

Materials:

  • 2-chloro-4-methylpyridine

  • 3-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (for coupling)

  • Selenium dioxide (SeO₂)

  • Pyridine (as solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling (Step 1):

    • To a round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling with argon for 20 minutes.

    • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(3-methoxyphenyl)-4-methylpyridine.

  • Oxidation (Step 2):

    • In a flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (1.0 eq) in pyridine.

    • Add selenium dioxide (2.5 eq) portion-wise. Caution: Selenium compounds are toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Heat the mixture to reflux (approx. 115 °C) and maintain for 6-8 hours. The solution will turn dark.

    • Cool the reaction mixture and filter to remove selenium waste.

    • Evaporate the pyridine under vacuum.

    • Dissolve the residue in 1M NaOH and wash with DCM to remove unreacted starting material.

    • Carefully acidify the aqueous layer to pH ~4-5 with concentrated HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(3-methoxyphenyl)isonicotinic acid.

Protocol 2: Characterization of the Ligand

Unambiguous characterization is essential before proceeding to coordination reactions.

Technique Purpose Expected Result for C₁₃H₁₁NO₃ (MW: 229.23 g/mol )[2][3]
¹H NMR Structural confirmation and purity assessment.Aromatic protons (pyridine and phenyl rings) in the δ 7.0-9.0 ppm range. A singlet for the methoxy group (OCH₃) around δ 3.8-4.0 ppm. A broad singlet for the carboxylic acid proton (-COOH) > δ 10 ppm (may not be visible in all solvents).
¹³C NMR Confirm carbon framework.Resonances for 13 distinct carbon atoms. The carboxylic acid carbonyl (C=O) will be the most downfield signal (>165 ppm).
FT-IR Identify key functional groups.A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch (~1700-1725 cm⁻¹). C=N and C=C stretches from the aromatic rings (~1550-1610 cm⁻¹). A C-O stretch from the methoxy group (~1250 cm⁻¹).
HRMS (ESI) Confirm molecular weight and formula.[M+H]⁺ observed at m/z 230.0761 or [M-H]⁻ at m/z 228.0612.

Part B: Synthesis of Coordination Complexes

The versatility of 2-(3-methoxyphenyl)isonicotinic acid allows for the synthesis of a wide range of coordination compounds. The choice of metal, solvent, and reaction conditions dictates the final structure.

G cluster_start Inputs cluster_synthesis Synthesis cluster_product Product Isolation cluster_char Characterization Ligand Ligand (L) Solvent Choose Solvent & Conditions (e.g., Temp, pH) Ligand->Solvent Metal Metal Salt (MXn) Metal->Solvent Reaction Coordination Reaction (Self-Assembly) Solvent->Reaction Isolation Filtration / Crystallization Reaction->Isolation Product Coordination Complex [MLx] or [MLx]n Isolation->Product Spectro Spectroscopy (IR, UV-Vis) Product->Spectro Xray Single Crystal X-ray Diffraction Product->Xray

General workflow for synthesis and characterization.
Protocol 3: Synthesis of a Discrete [Cu(L)₂(H₂O)₂] Complex

This protocol describes a standard room-temperature synthesis suitable for forming a simple, discrete mononuclear complex with a transition metal like copper(II).

Scientist's Note: The ligand is first deprotonated with a mild base to facilitate coordination via the carboxylate group. The choice of counter-ion on the metal salt (e.g., acetate vs. chloride) can influence the final product, with less-coordinating anions being preferable.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid (L)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the ligand (2.0 eq) in ethanol. Add a stoichiometric amount of 0.1 M NaOH solution dropwise to deprotonate the carboxylic acid. Stir for 15 minutes.

  • In a separate beaker, dissolve Cu(OAc)₂·H₂O (1.0 eq) in a minimal amount of deionized water.

  • Slowly add the copper salt solution to the ligand solution with constant stirring.

  • A colored precipitate (typically blue or green for Cu(II)) should form immediately or upon gentle warming.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with water, then ethanol, to remove unreacted starting materials.

  • Dry the complex in a desiccator. For single crystals suitable for X-ray diffraction, slow evaporation of the filtrate or vapor diffusion of a non-solvent (like diethyl ether) into a concentrated solution of the complex can be attempted.

Protocol 4: Synthesis of a Luminescent [Eu(L)₃(phen)] Complex

Lanthanide complexes require a specific synthetic strategy to maximize their luminescent properties. The organic ligand absorbs UV light (acting as an "antenna") and transfers that energy to the central lanthanide ion, which then emits light at its characteristic wavelength.[4][5] This protocol includes a secondary ligand (1,10-phenanthroline, "phen") to saturate the coordination sphere and further enhance luminescence.

Scientist's Note: The reaction is performed in the absence of water where possible, as O-H oscillators from coordinated water molecules can quench the lanthanide's luminescence. Using a base like triethylamine (NEt₃) allows for in-situ deprotonation of the ligand without introducing water.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid (L)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,10-phenanthroline (phen)

  • Triethylamine (NEt₃)

  • Methanol or Acetonitrile

Procedure:

  • Dissolve the ligand (3.0 eq) and 1,10-phenanthroline (1.0 eq) in methanol in a round-bottom flask.

  • Add triethylamine (3.0 eq) to the solution and stir for 20 minutes to form the carboxylate salt in situ.

  • In a separate vial, dissolve EuCl₃·6H₂O (1.0 eq) in a minimal amount of methanol.

  • Add the europium solution dropwise to the ligand solution. A white or pale-colored precipitate will likely form.

  • Heat the mixture to a gentle reflux (around 60 °C) for 3-4 hours under an inert atmosphere (e.g., argon).

  • Allow the solution to cool slowly to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • The resulting complex should exhibit characteristic red luminescence under UV light (excitation ~300-350 nm) due to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion.[5]

Part C: Characterization of Coordination Complexes

Characterization confirms that coordination has occurred and elucidates the structure of the new material.

G cluster_modes Common Coordination Modes M1 M L1 Monodentate M1->L1 M2 M L2 Bidentate Chelate M2->L2 N M3 M L3 Bidentate Bridging M3->L3 M4 M M4->L3 L1->M1 O-C-R-N L2->M2 O L3->M3 O L3->M4 O'

Coordination modes of isonicotinate-type ligands.
Protocol 5: Spectroscopic and Analytical Confirmation

These techniques provide the first evidence of successful complexation.

Technique Rationale for Use Expected Observations
FT-IR Spectroscopy The most direct way to observe coordination through the carboxylate group. The frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches are diagnostic.The free ligand's C=O stretch (~1700 cm⁻¹) disappears. It is replaced by two new bands: νₐₛ(COO⁻) at ~1550-1620 cm⁻¹ and νₛ(COO⁻) at ~1380-1420 cm⁻¹. The separation (Δ = νₐₛ - νₛ) provides insight into the coordination mode (e.g., bridging vs. chelating).[6]
UV-Vis Spectroscopy To observe changes in electronic transitions upon coordination.The ligand's π→π* transitions may shift. New, often lower-energy bands may appear, corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), indicating electronic interaction between the ligand and metal.[7]
Elemental Analysis (CHN) To confirm the empirical formula of the bulk product.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula within an acceptable error margin (±0.4%).
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the presence of solvent molecules.A weight loss step corresponding to coordinated water or solvent molecules will be observed at lower temperatures (e.g., 100-200 °C), followed by the decomposition of the organic ligand at higher temperatures.
Protocol 6: Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline sample.

Scientist's Note: Growing diffraction-quality crystals is often the most challenging step. Techniques like slow evaporation, vapor diffusion, and hydrothermal synthesis are commonly employed. The quality of the crystal directly impacts the quality of the resulting structural data.

Procedure Overview:

  • Crystal Growth: Grow single crystals of the complex using an appropriate method. Crystals should be clear, have well-defined faces, and be free of cracks.

  • Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The instrument rotates the crystal and collects the intensity and position of thousands of these reflections.

  • Structure Solution and Refinement: The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the unit cell. Atoms are fitted to the electron density peaks, and the model is refined to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis: The final refined structure provides precise information on the metal's coordination number, geometry, and the ligand's binding mode, as well as intermolecular interactions like hydrogen bonds and π-π stacking.[8][9]

Part D: Applications and Future Directions

Complexes derived from 2-(3-methoxyphenyl)isonicotinic acid are not merely structural curiosities; their properties make them candidates for a range of advanced applications.

  • Luminescent Materials and Sensors: Lanthanide complexes, particularly those of Eu³⁺ (red) and Tb³⁺ (green), are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and bio-imaging.[4][10] The emission intensity of these materials can sometimes be modulated by the presence of specific metal ions or small molecules, opening the door to their use as chemical sensors.[11]

  • Catalysis: The incorporation of catalytically active metals like Palladium, Ruthenium, or Copper into a well-defined coordination environment can lead to robust and reusable catalysts.[11] For example, palladium complexes can be active in C-C coupling reactions like the Mizoroki-Heck reaction, while copper complexes have been shown to catalyze oxidation reactions.[12]

  • Drug Development and Biological Activity: Isonicotinic acid derivatives are foundational to important pharmaceuticals, including the anti-tuberculosis drug isoniazid.[13][14] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Ruthenium complexes, for instance, are being actively investigated as potential anticancer agents, while complexes of other transition metals have shown promising antibacterial and antifungal properties.[13][15][16]

Future Outlook: The true power of this ligand lies in its tunability. Future research can focus on modifying the phenyl ring with different substituents (e.g., electron-withdrawing -CF₃ or electron-donating -NMe₂) to systematically alter the electronic properties and, consequently, the photophysical or catalytic behavior of the resulting metal complexes. This rational design approach will undoubtedly unlock new materials with tailored functions for the next generation of technologies.

References

  • Smolecule. (2023). Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7.
  • ChemistryViews. (2022). New Luminescent Lanthanide Complexes.
  • PubMed Central. (2023). Optical, electrochemical and photophysical analyses of heteroleptic luminescent Ln(iii) complexes for lighting applications.
  • PubMed Central - NIH. (2020). Colorimetry of Luminescent Lanthanide Complexes.
  • Alfa Chemistry. (n.d.). CAS 100004-95-3 2-(3-Methoxyphenyl)isonicotinic acid.
  • Dalton Transactions (RSC Publishing). (n.d.). Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents.
  • ResearchGate. (2025). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
  • ResearchGate. (n.d.). Chemical structures of some known luminescent lanthanide complexes....
  • Google Patents. (n.d.). EP1812392A1 - Process for preparation of isonicotinic acid derivatives.
  • Pharmaffiliates. (n.d.). 100004-95-3| Chemical Name : 2-(3-Methoxyphenyl)isonicotinic acid.
  • ResearchGate. (n.d.). Three transition metal complexes based on nicotinate: Synthesis, structure and adsorption properties.
  • GlobalCHEM. (n.d.). Chinese Manufacturer Supply 100004-95-3 In Stock, Factory Direct Selling 2-(3-Methoxyphenyl)-isonicotinic acid.
  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands.
  • ResearchGate. (n.d.). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide.
  • ResearchGate. (2025). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals.
  • ResearchGate. (2025). A Novel 2-D 5d-4f-3d Trimetal-Isonicotinic Acid Complex: Synthesis and Characterisation.
  • PubMed. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
  • MDPI. (n.d.). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin.
  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • ResearchGate. (2023). (PDF) Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene.
  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.

Sources

"synthesis of novel derivatives from 2-(3-Methoxyphenyl)isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Derivatives from 2-(3-Methoxyphenyl)isonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for the synthesis and derivatization of 2-(3-methoxyphenyl)isonicotinic acid, a scaffold of significant interest in medicinal chemistry. Isonicotinic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] This document outlines two robust synthetic strategies: the initial construction of the core scaffold via a Suzuki-Miyaura cross-coupling reaction, and its subsequent derivatization into a library of novel amides using modern peptide coupling reagents. The protocols are designed to be self-validating, with explanations for experimental choices and detailed characterization guidelines to ensure scientific integrity.

Introduction: The Value of the Isonicotinic Acid Scaffold

The pyridine carboxylic acid motif is a cornerstone in drug discovery. Specifically, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are privileged structures found in numerous therapeutic agents, most famously in the antitubercular drug Isoniazid.[3][4] The reactivity of the pyridine nitrogen and the versatility of the carboxylic acid handle allow for extensive chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The target scaffold, 2-(3-methoxyphenyl)isonicotinic acid, combines the isonicotinic acid core with a methoxyphenyl group, a common feature in bioactive molecules that can influence receptor binding and metabolic stability. The derivatization of this scaffold, particularly at the carboxylic acid position, is a proven strategy for generating novel chemical entities with potential therapeutic value. This guide provides experienced-based protocols for both creating the central scaffold and exploring its chemical space through amide bond formation.

Synthesis of the Core Scaffold: 2-(3-Methoxyphenyl)isonicotinic Acid

A highly efficient and modular method for constructing biaryl systems like the target scaffold is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering broad functional group tolerance and high yields.[6][7] We will start from a commercially available 2-chloroisonicotinic acid derivative.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of methyl 2-chloroisonicotinate with 3-methoxyphenylboronic acid, followed by saponification to yield the target carboxylic acid. Using the methyl ester protects the carboxylic acid during the coupling reaction.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_steps Procedure Reactant1 Methyl 2-chloroisonicotinate Coupling Suzuki Coupling Reflux, 80-100 °C, 12-16h Reactant1->Coupling Reactant2 3-Methoxyphenylboronic Acid Reactant2->Coupling Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Coupling Base Na₂CO₃ (aq) (Base) Base->Coupling Solvent Toluene/Ethanol (Solvent) Solvent->Coupling Product_Ester Methyl 2-(3-methoxyphenyl)isonicotinate Coupling->Product_Ester Workup & Purification Hydrolysis Saponification NaOH (aq), RT Final_Product 2-(3-Methoxyphenyl)isonicotinic Acid Hydrolysis->Final_Product Acidification & Isolation Product_Ester->Hydrolysis Amide_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reagents & Conditions cluster_steps Procedure Acid 2-(3-Methoxyphenyl) isonicotinic Acid Activation Acid Activation (Formation of O-acylisourea intermediate) Acid->Activation Amine Primary or Secondary Amine (R¹R²NH) Coupling Nucleophilic Attack Amine addition, RT, 2-4h Amine->Coupling CouplingAgent HATU (Coupling Reagent) CouplingAgent->Activation Base DIPEA (Non-nucleophilic Base) Base->Activation Solvent DMF or DCM (Anhydrous Solvent) Solvent->Coupling Activation->Coupling Active Ester Formation Final_Product Novel Amide Derivative Coupling->Final_Product Aqueous Workup & Purification

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Tiered Approach to Unveiling Bioactivity

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. For a compound such as 2-(3-Methoxyphenyl)isonicotinic acid, a derivative of the pharmacologically significant isonicotinic acid scaffold, a systematic in vitro evaluation is the foundational step. Isonicotinic acid derivatives have garnered attention for a spectrum of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Notably, some derivatives have been investigated as inhibitors of key enzymes like cyclooxygenase-2 (COX-2).[1][4] Preliminary data suggests that 2-(3-Methoxyphenyl)isonicotinic acid itself may possess antimicrobial, anti-inflammatory, and antitumor properties, warranting a thorough investigation.[5]

This guide presents a structured, tiered approach for the in vitro biological evaluation of 2-(3-Methoxyphenyl)isonicotinic acid. This "screening cascade" is designed to efficiently progress from broad assessments of cytotoxicity to more nuanced, mechanistic assays, enabling rapid and informed decision-making in the early stages of drug discovery.[6][7][8] Our protocols are designed to be self-validating, providing a robust framework for uncovering the therapeutic potential of this compound.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in our cascade is to determine the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous cell line. This will provide a preliminary indication of its anticancer potential and its therapeutic window. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[9]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, A375 - melanoma) and a non-cancerous cell line (e.g., HEK293T)

  • Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(3-Methoxyphenyl)isonicotinic acid in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 1.2: XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the resulting formazan product is water-soluble, simplifying the procedure.[9]

Materials:

  • Same as for MTT assay, but replace MTT solution with an XTT labeling mixture (XTT and an electron-coupling reagent).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: Cytotoxicity Profile
Cell LineCompound IC50 (µM)Positive Control IC50 (µM)
A549 (Lung Cancer)
MDA-MB-231 (Breast Cancer)
A375 (Melanoma)
HEK293T (Non-cancerous)
Visualization: Cytotoxicity Screening Workflow

G cluster_0 Primary Screening: Cytotoxicity Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48/72h) Incubation (48/72h) Compound Treatment->Incubation (48/72h) Viability Assay Viability Assay Incubation (48/72h)->Viability Assay MTT Assay MTT Assay Viability Assay->MTT Assay XTT Assay XTT Assay Viability Assay->XTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading XTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for assessing the cytotoxicity of 2-(3-Methoxyphenyl)isonicotinic acid.

Part 2: Secondary Screening - Investigating Anti-Inflammatory Potential

Based on the known activities of isonicotinic acid derivatives, a logical next step is to investigate the anti-inflammatory properties of 2-(3-Methoxyphenyl)isonicotinic acid.[1][4] This can be achieved by assessing its ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS).

Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the activity of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of 2-(3-Methoxyphenyl)isonicotinic acid to the inhibitor wells. Include a vehicle control and a known COX inhibitor (e.g., Ibuprofen or Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a short period at 37°C.

  • Detection: Stop the reaction and measure the absorbance according to the kit's protocol. The absorbance is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

Protocol 2.2: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the compound's ability to inhibit the production of nitric oxide (NO) by NOS. Overproduction of NO is a hallmark of inflammation.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Cell line capable of inducible NOS (iNOS) expression (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of 2-(3-Methoxyphenyl)isonicotinic acid for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Add Griess Reagent to the supernatant in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition. Calculate the IC50 value for the compound.

Data Presentation: Anti-Inflammatory Enzyme Inhibition
EnzymeCompound IC50 (µM)Positive Control IC50 (µM)
COX-1
COX-2
iNOS (in cells)

Part 3: Mechanistic Insights - Cytokine Release and Signaling Pathways

To delve deeper into the mechanism of action, we will assess the compound's effect on cytokine production and key inflammatory signaling pathways.

Protocol 3.1: Cytokine Release Assay (ELISA)

This protocol measures the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released from stimulated immune cells.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • RAW 264.7 macrophages

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Treatment: Follow the same cell culture and treatment procedure as in the NOS inhibition assay (Protocol 2.2).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition of cytokine release by the compound.

Protocol 3.2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of the compound on the activation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK (p38, ERK, JNK) pathways.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Relevant cell line (e.g., RAW 264.7 or a cancer cell line)

  • LPS or other appropriate stimulus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound and/or stimulus for appropriate time points. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL reagent and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualization: Inflammatory Signaling Pathways

G cluster_1 Inflammatory Signaling Cascades LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK Cascade MAPK Cascade TLR4->MAPK Cascade NF-kB Activation NF-kB Activation IKK->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression p38 p38 MAPK Cascade->p38 ERK ERK MAPK Cascade->ERK JNK JNK MAPK Cascade->JNK AP-1 Activation AP-1 Activation p38->AP-1 Activation ERK->AP-1 Activation JNK->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression TNF-a TNF-a Pro-inflammatory Gene Expression->TNF-a IL-6 IL-6 Pro-inflammatory Gene Expression->IL-6 COX-2 COX-2 Pro-inflammatory Gene Expression->COX-2 iNOS iNOS Pro-inflammatory Gene Expression->iNOS

Caption: Key inflammatory signaling pathways potentially modulated by the compound.

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro biological evaluation of 2-(3-Methoxyphenyl)isonicotinic acid. By following this tiered approach, researchers can efficiently gather crucial data on its cytotoxic and anti-inflammatory potential, as well as gain initial insights into its mechanism of action. The data generated will be instrumental in guiding further preclinical development of this promising compound.

References

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of Ru(II)Cp Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 28(14), 5448. [Link]

  • ResearchGate. (n.d.). Design rationale of isonicotinates. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(15), 4492. [Link]

  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules 2021, 26(5), 1272. [Link]

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Application Notes and Protocols: 2-(3-Methoxyphenyl)isonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone pharmacophore in the annals of medicinal chemistry. Its derivatives have given rise to pivotal therapeutics, most notably isoniazid, a first-line defense against tuberculosis. The rigid, planar structure of the pyridine ring, combined with the hydrogen bonding capabilities of the carboxylic acid group, provides a versatile scaffold for interacting with a multitude of biological targets. The introduction of aryl substituents at the 2-position of the isonicotinic acid core, as seen in 2-(3-Methoxyphenyl)isonicotinic acid, offers a strategic vector for modulating the compound's steric and electronic properties. This, in turn, can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a molecule of considerable interest for contemporary drug discovery endeavors. Preliminary investigations suggest that compounds with this structural motif may possess anti-inflammatory, antimicrobial, and antitumor properties, highlighting their potential as lead structures for novel therapeutic agents.[1]

This technical guide provides a detailed exploration of 2-(3-Methoxyphenyl)isonicotinic acid, offering protocols for its synthesis and its potential application in relevant biological assays. The methodologies are presented to be self-validating, with an emphasis on the rationale behind experimental choices, empowering researchers to adapt and innovate upon these foundational techniques.

Chemical Properties and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 2-(3-methoxyphenyl)pyridine-4-carboxylic acid
CAS Number 100004-95-3
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering a robust and high-yielding route to biaryl compounds.[2][3] In this protocol, 2-chloro-4-methylpyridine is coupled with 3-methoxyphenylboronic acid, followed by oxidation of the methyl group to a carboxylic acid.

Workflow for the Synthesis of 2-(3-Methoxyphenyl)isonicotinic Acid

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation A 2-chloro-4-methylpyridine C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O Reflux A->C B 3-methoxyphenylboronic acid B->C D 2-(3-methoxyphenyl)-4-methylpyridine C->D E 2-(3-methoxyphenyl)-4-methylpyridine F KMnO₄, H₂O Heat E->F G 2-(3-Methoxyphenyl)isonicotinic acid F->G

Caption: Synthetic pathway for 2-(3-Methoxyphenyl)isonicotinic acid.

Materials:

  • 2-chloro-4-methylpyridine

  • 3-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of 2-(3-methoxyphenyl)-4-methylpyridine

  • To an oven-dried round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(3-methoxyphenyl)-4-methylpyridine.

Step 2: Synthesis of 2-(3-Methoxyphenyl)isonicotinic acid

  • Dissolve the 2-(3-methoxyphenyl)-4-methylpyridine (1.0 eq) obtained from Step 1 in water.

  • Slowly add potassium permanganate (3.0 eq) in portions to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the progression of the reaction.

  • After completion, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the filtrate to approximately pH 3-4 with concentrated hydrochloric acid.

  • A precipitate of 2-(3-Methoxyphenyl)isonicotinic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Medicinal Chemistry: A Focus on Anti-Inflammatory Activity

The isonicotinic acid scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[4] Derivatives have been shown to inhibit key inflammatory mediators, including reactive oxygen species (ROS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6] The 3-methoxyphenyl substituent in 2-(3-Methoxyphenyl)isonicotinic acid can potentially enhance binding to target proteins through hydrophobic and hydrogen bonding interactions, making it a promising candidate for anti-inflammatory drug discovery.

Protocol: In Vitro Inhibition of TNF-α Production in Macrophages

This protocol describes a cell-based assay to evaluate the potential of 2-(3-Methoxyphenyl)isonicotinic acid to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage-like cell line, RAW 264.7. Inhibition of TNF-α is a key mechanism for many anti-inflammatory drugs.[7]

Experimental Workflow for TNF-α Inhibition Assay

G A Seed RAW 264.7 cells in 96-well plates B Pre-incubate with 2-(3-Methoxyphenyl)isonicotinic acid (various concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Quantify TNF-α using ELISA E->F G Calculate IC₅₀ F->G

Caption: Workflow for evaluating TNF-α inhibition.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(3-Methoxyphenyl)isonicotinic acid in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.

  • Compound Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of 2-(3-Methoxyphenyl)isonicotinic acid. Include a vehicle control (medium with DMSO) and a positive control (a known TNF-α inhibitor).

  • Pre-incubation: Incubate the plates for 1 hour at 37 °C.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plates for 24 hours at 37 °C.

  • Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits TNF-α production by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

2-(3-Methoxyphenyl)isonicotinic acid represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity. The protocols provided herein offer a solid foundation for researchers to synthesize this compound and evaluate its anti-inflammatory properties. Further investigations could explore its potential as an antimicrobial agent, an anticancer agent, or as a lead for the development of kinase inhibitors. Structure-activity relationship (SAR) studies, involving modifications of the methoxyphenyl ring and the carboxylic acid moiety, will be crucial in optimizing the potency and selectivity of this promising molecular scaffold.

References

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  • Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
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Application Notes & Protocols: 2-(3-Methoxyphenyl)isonicotinic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Potential of Substituted Isonicotinic Acids in Functional Materials

2-(3-Methoxyphenyl)isonicotinic acid (CAS No. 100004-95-3) is an aromatic carboxylic acid featuring a pyridine ring functionalized with both a carboxylic acid group and a methoxyphenyl group.[1][2] While specific research into the material science applications of this particular isomer is emerging, the broader family of isonicotinic acid derivatives has been extensively utilized as versatile building blocks for advanced functional materials. Their rigid structure and the presence of both nitrogen and oxygen donor atoms make them excellent ligands for coordinating with metal ions to form a diverse range of supramolecular architectures, including coordination polymers and Metal-Organic Frameworks (MOFs).[3]

The methoxy substituent on the phenyl ring can influence the electronic properties, steric hindrance, and ultimately the final structure and functionality of the resulting materials. These materials are of significant interest for applications in luminescence, sensing, and catalysis.[3][4][5][6] This guide will provide detailed protocols for the exploratory synthesis and characterization of functional materials using 2-(3-Methoxyphenyl)isonicotinic acid as a primary organic linker.

Core Concepts: Designing with 2-(3-Methoxyphenyl)isonicotinic Acid

The utility of 2-(3-Methoxyphenyl)isonicotinic acid in material synthesis stems from its ability to act as a multidentate ligand. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to one or more metal centers, creating extended networks.[3] The specific coordination mode will depend on factors such as the choice of metal ion, solvent system, temperature, and the presence of other coordinating species.

Potential Applications:
  • Luminescent Materials: Coordination of 2-(3-Methoxyphenyl)isonicotinic acid with transition metals or lanthanides can lead to materials with interesting photophysical properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces.[4][5][6][7] These materials have potential applications in sensors, displays, and bio-imaging.

  • Metal-Organic Frameworks (MOFs): The rigid nature of this ligand makes it a suitable candidate for the construction of porous MOFs. These materials, with their high surface areas and tunable pore sizes, are promising for gas storage, separation, and heterogeneous catalysis.[8][9][10]

  • Coordination Polymers: The formation of one-, two-, or three-dimensional coordination polymers can result in materials with unique magnetic, electronic, or catalytic properties.[8][9]

Experimental Section: Synthesis Protocols

The following are generalized protocols for the synthesis of coordination polymers and MOFs using 2-(3-Methoxyphenyl)isonicotinic acid. These should be considered as starting points for further optimization.

Protocol 1: Solvothermal Synthesis of a Luminescent Zinc-Based Coordination Polymer

This protocol describes a typical solvothermal synthesis, a common method for obtaining crystalline coordination polymers.[8]

Objective: To synthesize a zinc-based coordination polymer with potential luminescent properties.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-(3-Methoxyphenyl)isonicotinic acid in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and place it in an oven preheated to 100 °C.

  • Maintain the temperature for 48 hours.

  • After 48 hours, allow the oven to cool slowly to room temperature.

  • Crystals should have formed at the bottom of the vial.

  • Carefully decant the supernatant.

  • Wash the crystals by adding 5 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to collect the solid. Repeat this step three times.

  • Collect the crystalline product by vacuum filtration and dry under vacuum.

Causality Behind Choices:

  • Solvothermal Method: Heating the reaction mixture in a sealed container increases the pressure and allows the reaction to occur at a temperature above the boiling point of the solvent. This often promotes the formation of highly crystalline products.

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt.

  • Slow Cooling: Slow cooling of the reaction vessel is crucial for promoting the growth of larger, well-defined single crystals suitable for X-ray diffraction analysis.

Diagram of Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_reactants Reactant Preparation ligand Dissolve Ligand in DMF combine Combine Solutions ligand->combine metal Dissolve Metal Salt in Ethanol metal->combine heating Heat in Oven (100°C, 48h) combine->heating cooling Slow Cooling heating->cooling separation Isolate Crystals (Decant, Wash) cooling->separation product Dry Product separation->product

Caption: Workflow for solvothermal synthesis.

Protocol 2: Mechanochemical Synthesis of a Copper-Based MOF

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical force to initiate chemical reactions.

Objective: To synthesize a copper-based MOF in a more environmentally friendly and rapid manner.

Materials:

  • 2-(3-Methoxyphenyl)isonicotinic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • A few drops of DMF (optional, as a liquid-assisted grinding agent)

Equipment:

  • Mortar and pestle or a ball mill

  • Spatula

Step-by-Step Procedure:

  • Place 0.1 mmol of 2-(3-Methoxyphenyl)isonicotinic acid and 0.1 mmol of copper(II) acetate monohydrate into a mortar.

  • Grind the two solids together vigorously with a pestle for 15-20 minutes.

  • (Optional) Add 1-2 drops of DMF and continue grinding for another 5 minutes. The mixture should change color, indicating a reaction has occurred.

  • The resulting powder is the crude MOF product.

  • Wash the product with ethanol to remove any unreacted starting materials.

  • Collect the solid by centrifugation or filtration and dry.

Causality Behind Choices:

  • Mechanochemistry: This method avoids the use of bulk solvents, making it a "green" synthesis route. The mechanical energy input breaks down the crystal lattices of the reactants and facilitates the formation of the new MOF structure.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid can catalyze the reaction and improve the crystallinity of the product.

Diagram of Mechanochemical Synthesis Workflow:

mechanochemical_synthesis start Combine Solid Reactants (Ligand + Metal Salt) grind Grind Together (15-20 min) start->grind lag Optional: Add Drops of DMF (Liquid-Assisted Grinding) grind->lag wash Wash with Ethanol grind->wash lag->wash product Dry Product wash->product

Caption: Workflow for mechanochemical synthesis.

Characterization of Synthesized Materials

A thorough characterization is essential to confirm the identity, structure, and properties of the newly synthesized materials.

Technique Purpose Expected Information
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A unique diffraction pattern indicates the formation of a new crystalline phase. Comparison with simulated patterns from single-crystal data confirms phase purity.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall network topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the ligand to the metal center.A shift in the stretching frequency of the carboxylate group (C=O) compared to the free ligand is indicative of coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.Determines the temperature at which the material starts to decompose and can indicate the presence of coordinated or guest solvent molecules.
Photoluminescence Spectroscopy To investigate the luminescent properties.Provides excitation and emission spectra, quantum yield, and lifetime of the luminescence, which are crucial for evaluating its potential in optical applications.[7]
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and porosity of MOFs.Measurement of gas (typically N₂) adsorption isotherms allows for the calculation of the specific surface area and pore size distribution.

Conclusion and Future Outlook

2-(3-Methoxyphenyl)isonicotinic acid presents itself as a promising, yet underexplored, building block for the construction of novel functional materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring its potential in creating new coordination polymers and MOFs. The strategic placement of the methoxy group offers opportunities to fine-tune the electronic and steric properties of the resulting materials, potentially leading to enhanced luminescent quantum yields, selective catalytic activity, or specific gas adsorption properties. Further research is warranted to fully elucidate the structure-property relationships in materials derived from this versatile ligand.

References

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"analytical methods for the quantification of 2-(3-Methoxyphenyl)isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-(3-Methoxyphenyl)isonicotinic Acid

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-(3-Methoxyphenyl)isonicotinic acid, a key chemical entity in pharmaceutical research and development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed for researchers, analytical scientists, and quality control professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.

Introduction and Analytical Strategy

2-(3-Methoxyphenyl)isonicotinic acid is a substituted pyridine carboxylic acid. Accurate and precise quantification is paramount for pharmacokinetic (PK) studies, metabolism profiling, and quality control (QC) of active pharmaceutical ingredients (APIs) and formulated products. The presence of an aromatic ring and a methoxy group on the isonicotinic acid scaffold dictates its physicochemical properties, influencing the choice of analytical methodology.

The analytical strategy must address the compound's polarity, ionization potential, and the required sensitivity for the intended application.

  • For bulk drug substance and formulation assay, where concentrations are relatively high, a straightforward HPLC-UV method offers sufficient sensitivity, robustness, and cost-effectiveness. The conjugated aromatic system provides a strong chromophore suitable for UV detection.

  • For bioanalytical applications (e.g., plasma, urine), where the analyte is present at low concentrations amidst a complex matrix, a more selective and sensitive technique is required. LC-MS/MS is the gold standard, providing unparalleled specificity through mass-based detection and fragmentation.[1][2]

This guide is structured to provide both the foundational HPLC-UV method and the advanced LC-MS/MS protocol, ensuring applicability across the drug development lifecycle.

Method 1: Quantification by HPLC-UV

This method is ideal for assay and purity determinations of 2-(3-Methoxyphenyl)isonicotinic acid in drug substance or finished product.

Principle

Reverse-phase HPLC separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] As an acidic compound, controlling the mobile phase pH is critical to ensure a consistent, single ionic form of the analyte, leading to sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard calibration curve.

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%).

  • Ultrapure water.

  • Reference standard of 2-(3-Methoxyphenyl)isonicotinic acid.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water The acid suppresses the ionization of the carboxylic acid group, improving retention and peak shape.
Mobile Phase B Acetonitrile A common organic modifier providing good elution strength for this analyte.
Gradient 70% A / 30% B, isocratic An isocratic method is simple, robust, and sufficient for assay purposes.[4]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (UV) ~265 nm Wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity. This value is an estimate; it must be confirmed by scanning the analyte's UV spectrum.
Injection Vol. 10 µL A typical injection volume for standard HPLC analysis.

| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1.0 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample (API or formulation) in methanol to achieve a target concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions for quantification. A system suitability solution should be run periodically to monitor performance.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate autosampler Autosampler Injection (10 µL) filtrate->autosampler Inject column C18 Column (30 °C) autosampler->column pump Isocratic Pump (1.0 mL/min) pump->autosampler detector UV Detector (~265 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by LC-MS/MS

This method is designed for the sensitive and selective quantification of 2-(3-Methoxyphenyl)isonicotinic acid in complex biological matrices such as human plasma, a critical requirement for clinical research.[1]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., [M+H]+ or [M-H]-) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL).[2][5]

Experimental Protocol: LC-MS/MS

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., 2-(3-Methoxyphenyl)isonicotinic acid-d4) is ideal. If unavailable, a structurally similar compound can be used.

  • Human plasma (or other biological matrix).

Sample Preparation (Protein Precipitation - PPT): Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples.[3][6]

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

Liquid Chromatography Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, <2 µm A shorter column with smaller particles is used for rapid, high-efficiency separations (UHPLC).
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid Ammonium formate is a volatile salt compatible with MS, and formic acid aids in protonation for positive ion mode.[7]
Mobile Phase B Methanol + 0.1% Formic Acid Provides good elution strength and is MS-friendly.
Gradient 5% to 95% B over 3 minutes A gradient is used to elute the analyte quickly while ensuring separation from matrix components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | Smaller volume to prevent column overloading and matrix effects. |

Mass Spectrometry Conditions:

Parameter Condition Rationale
Ionization Mode ESI, Positive The basic nitrogen on the pyridine ring is readily protonated, making positive mode ESI a logical choice.
Precursor Ion [M+H]+ The protonated molecular ion. The exact m/z must be determined by infusion.
Product Ions To be determined At least two product ions should be identified for confident quantification and qualification.[2]
MRM Transitions Analyte: [M+H]+ → Product 1 (Quantifier), [M+H]+ → Product 2 (Qualifier) Selection of the most intense and stable transitions is critical for sensitivity and specificity.
Source Temp. ~500 °C Optimized to ensure efficient desolvation.

| Gas Flows | Optimized for instrument | Nebulizer, heater, and curtain gas flows must be optimized for maximum signal. |

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject UHPLC Injection supernatant->inject Inject column C18 Column inject->column esi ESI Source (Ionization) column->esi q1 Quad 1 (Precursor Ion) esi->q1 q2 Quad 2 (CID) (Fragmentation) q1->q2 q3 Quad 3 (Product Ion) q2->q3 detector Detector q3->detector chromatogram Generate MRM Chromatogram detector->chromatogram Signal integrate Integrate Peaks (Analyte/IS) chromatogram->integrate quantify Calculate Conc. (Ratio vs. Curve) integrate->quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose.[8] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Key Validation Parameters:

Parameter Definition & Purpose Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[11] No significant interference at the retention time of the analyte in blank samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10] Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] Defined by the linearity study.
Accuracy The closeness of test results to the true value, expressed as percent recovery.[9] ±15% of nominal value (±20% at LLOQ for bioanalysis).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[12] Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[12] | RSD of results should remain within acceptable limits. |

References

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

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  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • Springer. (2023). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. [Link]

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  • eScholarship.org. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

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  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • MDPI. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. [Link]

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  • PubMed. (1964). [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. [Link]

  • PubMed. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. [Link]

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Application Note: A Protocol for the Steglich Esterification of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

2-(3-Methoxyphenyl)isonicotinic acid is a valuable heterocyclic compound, serving as a crucial scaffold in the synthesis of pharmacologically active molecules.[1][2] The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, often required to modulate solubility, improve cell permeability, or to serve as a versatile handle for further chemical elaboration, such as amide bond formation.

While the classic Fischer-Speier esterification, which utilizes an acid catalyst and an excess of alcohol, is a robust method, it often requires harsh conditions like high temperatures and strong acids.[3][4][5][6] These conditions can be detrimental to sensitive or highly functionalized substrates. For a molecule like 2-(3-Methoxyphenyl)isonicotinic acid, a milder, more controlled approach is preferable to ensure high yields and prevent potential side reactions.

This application note details the use of the Steglich esterification , a powerful method that proceeds under neutral, ambient conditions.[7][8][9] This reaction employs a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or the more practical N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[10][11] This combination provides a highly efficient and mild route to the desired ester, making it the superior choice for high-value substrates in a drug development setting.

The Mechanism of Action: Why Steglich Esterification Excels

The success of the Steglich esterification lies in its elegant reaction mechanism, which activates the carboxylic acid toward nucleophilic attack by the alcohol without the need for strong acid.

  • Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid.

  • The Crucial Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst.[12][13] It is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea intermediate. This step is critical as it forms a highly reactive acylpyridinium species.[7][10]

  • Prevention of Side Reactions: The formation of the acylpyridinium intermediate outcompetes a common side reaction: the irreversible 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which would otherwise halt the reaction and reduce the yield.[7][8]

  • Nucleophilic Attack and Ester Formation: The alcohol, now faced with the highly electrophilic acylpyridinium intermediate, performs the final nucleophilic attack to form the tetrahedral intermediate, which then collapses to yield the desired ester and regenerate the DMAP catalyst.[7] The protonated carbodiimide is released as a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea derivative in the case of EDC).

Steglich_Mechanism Figure 1: Mechanism of the Steglich Esterification RCOOH Carboxylic Acid (2-(3-Methoxyphenyl)isonicotinic acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC (Coupling Agent) ROH Alcohol (e.g., Methanol) DMAP DMAP (Catalyst) Acylpyridinium Acylpyridinium Ion (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP Urea EDC-Urea (Byproduct) O_acylisourea->Urea - H₂O (formal) Ester Ester Product Acylpyridinium->Ester + Alcohol (ROH) - DMAP

Figure 1: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-methoxyphenyl)isonicotinate

This protocol provides a reliable method for the gram-scale synthesis of the methyl ester derivative.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-(3-Methoxyphenyl)isonicotinic acid229.2410004.361.0
EDC·HCl (EDAC)191.709184.791.1
4-Dimethylaminopyridine (DMAP)122.17530.440.1
Methanol (Anhydrous)32.04~175 mg5.451.25
Dichloromethane (DCM, Anhydrous)84.9320 mL--
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Syringes for liquid transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(3-Methoxyphenyl)isonicotinic acid (1.0 g, 4.36 mmol) and 4-DMAP (53 mg, 0.44 mmol).

  • Solvent and Alcohol Addition: Add 20 mL of anhydrous dichloromethane (DCM) followed by anhydrous methanol (221 µL, 5.45 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition of Coupling Agent: In a separate vial, dissolve EDC·HCl (918 mg, 4.79 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting carboxylic acid spot indicates completion.

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1M HCl (to remove DMAP and residual EDC-urea), 20 mL of saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally 20 mL of brine.[14][15]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Equilibrate the column with 10% Ethyl Acetate in Hexanes.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, Methyl 2-(3-methoxyphenyl)isonicotinate, as a clear oil or white solid. An expected yield is typically in the range of 85-95%.

Visualization of the Experimental Workflow

The following diagram outlines the complete process from starting materials to the final, purified ester.

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification A 1. Combine Acid, DMAP, DCM, and Methanol in Flask B 2. Cool to 0 °C in Ice Bath A->B C 3. Add EDC Solution Dropwise B->C D 4. Stir at Room Temp for 12-18 hours C->D E 5. Monitor by TLC D->E F 6. Aqueous Washes (HCl, NaHCO₃, Brine) E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Silica Gel Column Chromatography H->I J 10. Isolate Pure Fractions & Concentrate I->J Product Pure Methyl 2-(3-methoxyphenyl)isonicotinate J->Product

Figure 2: Experimental Workflow.

Safety Precautions and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

    • DCM: Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

    • EDC/DCC: These reagents are irritants and potent allergens. Avoid inhalation of dust and skin contact.[10]

    • DMAP: Is highly toxic and can be readily absorbed through the skin. Handle with extreme caution.[12]

  • Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions; extend reaction time; check reagent quality.
N-Acylurea Side Product Reaction is too slow, allowing for rearrangement.Ensure the catalytic amount of DMAP is correct and active. DMAP accelerates the desired reaction.[7][8]
Difficult Purification Incomplete removal of DMAP or urea byproduct.Perform the aqueous washes thoroughly. Using EDC instead of DCC produces a water-soluble urea, simplifying removal.[16]

Conclusion

The Steglich esterification protocol detailed herein provides a mild, efficient, and high-yielding method for the synthesis of esters from 2-(3-Methoxyphenyl)isonicotinic acid. Its operational simplicity and compatibility with functionalized molecules make it an invaluable tool for researchers in medicinal chemistry and drug development, facilitating the rapid generation of key intermediates for further investigation.

References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . Organic Chemistry Portal. [Link]

  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Yamaguchi Esterification . Organic Chemistry Portal. [Link]

  • Steglich Esterification . Organic Chemistry Portal. [Link]

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  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry, 23(17), 6405-6413. [Link]

  • Steglich esterification . Wikipedia. [Link]

  • Non-catalytic preparation of nicotinic acid esters.
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  • Purification of nicotinic acid.
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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

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  • Sharma, A., & Kumar, V. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . Fitoterapia, 151, 104884. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Ezzayani, K., et al. (2023). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin . Molecules, 28(23), 7851. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Steglich Esterification with EDC . Reddit r/OrganicChemistry. [Link]

  • Synthesis of (a) methyl isonicotinate . PrepChem.com. [Link]

  • Preparation of nicotinic acid esters.
  • Kisfaludy, L., & Ceprini, M. Q. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . Molecules, 6(8), 648-650. [Link]

  • Any procedure for the esterification of isonicotinic acid? . ResearchGate. [Link]

  • Zhang, L., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups . Journal of Chemical Research, 45(11-12), 934-941. [Link]

  • Kisfaludy, L., & Ceprini, M. Q. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . Molecules, 6(8), 648-650. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(3-Methoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will delve into the common pitfalls of the Suzuki-Miyaura cross-coupling reaction—the primary synthetic route—and provide actionable, scientifically-grounded solutions.

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid is a critical step in the development of various pharmaceutical agents. Achieving a high yield is paramount for both economic and practical efficiency. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: The Primary Synthetic Route: An Overview

The most prevalent method for synthesizing this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this specific case, the reaction typically involves coupling a 2-halo-isonicotinic acid derivative (e.g., 2-chloroisonicotinic acid or its ester) with 3-methoxyphenylboronic acid.

Typical Reaction Scheme:

Understanding the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + (HO)₂B-Ar² + Base PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedEl Reductive Elimination PdII_Ar2->RedEl RedEl->Pd0 + Ar¹-Ar² caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Each step presents potential challenges that can lead to a reduction in yield.

Section 2: Troubleshooting Guide

This section addresses specific problems you might observe during your experiment.

Symptom 1: Low or No Conversion of Starting Material

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 2-chloroisonicotinic acid (or its ester) even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This issue typically points to a problem with the catalytic cycle's initiation, specifically the oxidative addition step, or overall catalyst activity. The C-Cl bond in 2-chloroisonicotinic acid is relatively strong and can be difficult to activate.[4]

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species has not formed efficiently from the Pd(II) precatalyst, or it has been deactivated by oxygen. Palladium(0) complexes are often not air-stable.[5]

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed. Use techniques like freeze-pump-thaw (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

      • Precatalyst Choice: Use modern, air-stable Pd(II) precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for reliable in situ reduction to the active Pd(0) species.[7]

  • Inappropriate Ligand Choice:

    • Cause: The ligand's electronic and steric properties are critical. For an electron-deficient substrate like 2-chloroisonicotinic acid, an electron-rich and bulky ligand is required to facilitate the oxidative addition step.[1][2][8] Simple ligands like PPh₃ may be insufficient.

    • Solution:

      • Screen Ligands: Employ bulky, electron-rich phosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points for coupling with heteroaryl chlorides.[4][7]

      • Ligand-to-Metal Ratio: The optimal palladium-to-ligand ratio is often 1:1 or 1:2. An excess of ligand is not always beneficial and can sometimes inhibit the reaction.[7]

  • Incorrect Base or Solvent:

    • Cause: The base plays a crucial role in the transmetalation step, but its choice can also affect catalyst stability and substrate solubility.[9] A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can cause side reactions.

    • Solution:

      • Base Selection: Potassium phosphate (K₃PO₄) is often a reliable choice for Suzuki couplings of heteroaryl halides. Cesium carbonate (Cs₂CO₃) is also effective.[4]

      • Solvent System: A polar aprotic solvent is typically used. Dioxane/water or Toluene/water mixtures are common. The presence of water is often essential for the base to function and to help solubilize the boronic acid salt.[1][10]

ParameterRecommendation for 2-Chloroisonicotinic AcidRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a Buchwald PrecatalystProvides the Pd(0) source. Precatalysts are often more reliable.[11]
Ligand SPhos, XPhos, RuPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition of the C-Cl bond.[7][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for heteroaryl couplings; facilitates transmetalation.[4]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvent with water to dissolve the base and boronic acid species.[1]
Temperature 80-110 °CProvides thermal energy to overcome the activation barrier for oxidative addition.[4]
Symptom 2: Significant Byproduct Formation

Question: My desired product is forming, but my crude NMR shows significant impurities. How can I identify and minimize these side reactions?

Answer: Side reactions in Suzuki couplings are common and can significantly reduce the yield of the desired product. The most frequent culprits are homocoupling and protodeboronation.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Boronic Acid:

    • Observation: Formation of 3,3'-dimethoxybiphenyl.

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[12][13]

    • Solution:

      • Strictly Anaerobic Conditions: As mentioned before, thorough degassing is critical to prevent oxygen from oxidizing Pd(0) to Pd(II), which can catalyze homocoupling.[12]

      • Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.2 equivalents), but avoid a large excess which can favor this side reaction.

      • Slow Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump can maintain a low instantaneous concentration, thus minimizing homocoupling.

  • Protodeboronation:

    • Observation: Formation of anisole (methoxybenzene) from the boronic acid.

    • Cause: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It can be uncatalyzed or catalyzed by the palladium complex or base, especially at elevated temperatures and prolonged reaction times.[9]

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Temperature Control: Do not use excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.

      • Choice of Boron Reagent: If protodeboronation is a persistent issue, consider using a more stable boronic ester, such as a pinacol ester (MIDA boronates are also an option for more advanced applications).[9]

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Isolated Yield check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_crude is_sm_left High % of Starting Material? check_crude->is_sm_left is_byproduct Major Byproducts Present? is_sm_left->is_byproduct No fix_catalysis Problem: Inactive Catalysis - Check degassing - Use better ligand (SPhos, XPhos) - Verify base/solvent is_sm_left->fix_catalysis Yes is_clean Crude Mixture is Clean? is_byproduct->is_clean No fix_side_reactions Problem: Side Reactions - Homocoupling: Improve degassing - Protodeboronation: Lower temp, shorten time is_byproduct->fix_side_reactions Yes fix_workup Problem: Workup/Purification Loss - Implement pH-controlled extraction - Optimize recrystallization solvent is_clean->fix_workup Yes caption Fig 2. Troubleshooting decision workflow.

Caption: A decision workflow for troubleshooting low yield issues.

Symptom 3: Good Crude Yield, but Low Isolated Yield

Question: My crude NMR indicates a high conversion to the product, but I lose a significant amount of material during the aqueous workup and purification. Why is this happening?

Answer: This is a very common issue related to the amphoteric nature of the final product, 2-(3-Methoxyphenyl)isonicotinic acid. The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid. Its solubility in aqueous and organic phases is highly dependent on pH.

  • At low pH (e.g., < 2): Both the pyridine nitrogen and the carboxylic acid are protonated. The molecule is a cation and is highly water-soluble.

  • At neutral pH (isoelectric point, approx. 3-4): The pyridine nitrogen is protonated (pKa ~5) and the carboxylic acid is deprotonated (pKa ~3-4), forming a zwitterion. Solubility in both water and common organic solvents is minimal. This is the point where the product is most likely to precipitate.

  • At high pH (e.g., > 6): The carboxylic acid is deprotonated (carboxylate), and the pyridine nitrogen is neutral. The molecule is an anion and is highly water-soluble.

Optimized Workup and Purification Protocol:

  • Quench and Solvent Partition: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Initial Wash: Wash the organic layer with water to remove the bulk of the inorganic base and salts.

  • Acidification for Precipitation: Separate the aqueous layer. Carefully acidify the aqueous layer with 1M HCl to its isoelectric point (pH ~3.5). The product should precipitate out as a solid. Monitor the pH with pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, then with a non-polar solvent like hexanes to remove any organic-soluble impurities.

  • Recrystallization: If further purification is needed, recrystallization is often more effective and scalable than column chromatography for this type of molecule.[14][15] A suitable solvent system might be an ethanol/water or dioxane/water mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromoisonicotinic acid instead of the chloro- version? A1: Yes, and it will likely be more reactive. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step easier and often allowing for milder reaction conditions or the use of less sophisticated ligands.[4] However, 2-chloroisonicotinic acid is generally more cost-effective and readily available, making its use desirable if conditions can be optimized.[4]

Q2: How critical is the quality of the 3-methoxyphenylboronic acid? A2: It is very critical. Boronic acids can degrade over time, often dehydrating to form cyclic boroxine trimers or undergoing protodeboronation.[12] Using old or impure boronic acid is a common cause of low yields. It is recommended to use freshly purchased, high-purity boronic acid or to check its purity by NMR before use.

Q3: My final product appears to be decarboxylating. How can I prevent this? A3: Decarboxylation of heteroaromatic carboxylic acids can occur under harsh acidic or basic conditions, especially at high temperatures. If you are performing a saponification (hydrolysis) of an ester to get the final acid, use milder conditions (e.g., LiOH in THF/water at room temperature) instead of strong NaOH or KOH at reflux. During workup, avoid prolonged exposure to strong acids at high temperatures.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point, assuming the coupling of methyl 2-chloroisonicotinate with 3-methoxyphenylboronic acid, followed by hydrolysis.

Part A: Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an Argon atmosphere, add methyl 2-chloroisonicotinate (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 5:1 ratio, to make a 0.2 M solution with respect to the starting halide).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Initial): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part B: Saponification and Purification

  • Hydrolysis: Dissolve the crude ester from Part A in a mixture of THF and water (e.g., 3:1). Add LiOH (2.0 equiv) and stir at room temperature for 2-6 hours until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Solvent Removal: Remove the THF under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water. Wash with MTBE to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches ~3.5. A solid should precipitate.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol. Dry the solid under vacuum to yield 2-(3-Methoxyphenyl)isonicotinic acid.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available from: [Link]

  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • How to Purify Compounds - Organic Chemistry. Varsity Tutors. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]

  • Process for preparation of isonicotinic acid derivatives. Google Patents.
  • How can I purify two different-substituted aromatic compounds? ResearchGate. Available from: [Link]

  • Chinese Manufacturer Supply 100004-95-3 In Stock, Factory Direct Selling 2-(3-Methoxyphenyl)-isonicotinic acid. LookChem. Available from: [Link]

  • PROCESS FOR THE PURIFICATION OF AROMATIC HYDROCARBONS AND PROCESS FOR THE PREPARATION OF HIGH-PURITY AROMATIC HYDROCARBONS. Google Patents.
  • Method for purifying alkyl aromatic compounds. Google Patents.
  • Process for preparing isonicotinic acid. Google Patents.
  • Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate. Available from: [Link]

Sources

"common byproducts in the synthesis of 2-arylisonicotinic acids"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and mitigating common byproducts in the synthesis of 2-arylisonicotinic acids, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of 2-Arylisonicotinic Acids

Welcome to the technical support center for the synthesis of 2-arylisonicotinic acids. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the laboratory. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

Q1: What are the principal synthetic routes to 2-arylisonicotinic acids, and what are the primary byproduct concerns for each?

A1: The selection of a synthetic route is a critical decision that directly influences the impurity profile of the final compound. The two most prevalent strategies are the Suzuki-Miyaura cross-coupling and the hydrolysis of a 2-aryl-4-cyanopyridine precursor.

  • Suzuki-Miyaura Cross-Coupling: This is a powerful C-C bond-forming reaction, typically coupling a 2-halo-4-pyridinecarboxylic acid derivative (or its ester) with an arylboronic acid.[1]

    • Primary Byproduct Concerns: The main challenges are undesired couplings and decomposition of the starting materials. These include homocoupling of the arylboronic acid to form a biaryl impurity, and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][3]

  • Hydrolysis of a 2-Aryl-4-Cyanopyridine Intermediate: This route involves the initial synthesis of a 2-aryl-4-cyanopyridine, followed by hydrolysis of the nitrile group to the carboxylic acid.

    • Primary Byproduct Concerns: The principal byproduct is the corresponding 2-arylisonicotinamide, resulting from incomplete hydrolysis.[4][5][6] Under excessively harsh conditions (high temperature, strong acid/base), decarboxylation of the final product can also occur.[7]

The choice between these routes often depends on the availability and cost of starting materials, functional group tolerance, and scalability requirements.

Q2: How do I choose the most appropriate synthetic strategy for my target molecule?

A2: The decision hinges on a multi-factor analysis of your specific target and available resources.

  • For structurally complex aryl groups or late-stage functionalization: The Suzuki-Miyaura coupling offers greater flexibility. A common core, such as methyl 2-chloroisonicotinate, can be coupled with a diverse library of arylboronic acids. This is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.

  • For large-scale synthesis with readily available precursors: The cyanopyridine hydrolysis route can be more economical if the 2-aryl-4-cyanopyridine intermediate is accessible. However, the hydrolysis step requires careful optimization to avoid amide byproduct formation.

Below is a decision-making workflow to guide your strategy.

start Start: Define Target 2-Arylisonicotinic Acid q1 Is a diverse library of analogs required? start->q1 suzuki Preferred Route: Suzuki-Miyaura Coupling q1->suzuki Yes q3 Is the 2-aryl-4-cyanopyridine intermediate accessible? q1->q3 No q2 Are the arylboronic acid precursors readily available and stable? suzuki->q2 cyano Consider Route: Cyanopyridine Hydrolysis q2->cyano No end_suzuki Proceed with Suzuki Route. Focus on minimizing homocoupling and protodeboronation. q2->end_suzuki Yes end_cyano Proceed with Cyano Route. Focus on optimizing hydrolysis and preventing amide formation. q3->end_cyano Yes reassess Re-evaluate starting material accessibility for both routes. q3->reassess No reassess->start

Caption: Synthetic Route Selection Workflow.

Part 2: Troubleshooting Guide - Suzuki-Miyaura Coupling Route

This section addresses the most common byproducts and failures encountered when using palladium-catalyzed cross-coupling.

Q3: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling is a classic Suzuki side reaction, often exacerbated by the presence of oxygen.[3] The mechanism can involve the oxidation of the Pd(0) catalyst or a competing transmetalation pathway where two boronic acid-derived organic groups couple on the palladium center.

Causality and Mitigation Strategies:

CauseMechanistic ExplanationRecommended Solution
Oxygen Contamination Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate the homocoupling pathway. The presence of O2 can lead to catalyst decomposition and side reactions.[2][3]Rigorous Degassing: Ensure all solvents are thoroughly degassed. Use a minimum of three freeze-pump-thaw cycles for best results, or sparge with an inert gas (Argon or Nitrogen) for 30-60 minutes. Assemble the reaction under a positive pressure of inert gas.
Excessive Base A very high concentration of a strong base can accelerate the decomposition of the boronic acid and favor side reactions.Base Optimization: Use the minimum effective amount of base (typically 2-3 equivalents). Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF), which can be effective while minimizing side reactions.[2][8]
High Catalyst Loading / Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and byproduct formation.Parameter Optimization: Screen catalyst loading (0.5–2 mol% is often sufficient) and temperature. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 80–100 °C).[2]
Q4: I'm observing significant protodeboronation of my arylboronic acid, leading to a simple arene byproduct and low yields. How can I stop this?

A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is particularly problematic with electron-rich or heteroaromatic boronic acids and is often accelerated by strong bases in aqueous media.[2]

Troubleshooting Protodeboronation:

  • Choice of Base: This is the most critical factor. Strong bases like sodium hydroxide (NaOH) in water can readily promote protodeboronation.

    • Solution: Switch to milder, less nucleophilic bases. Anhydrous bases are often superior.

      • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings.

      • Potassium Fluoride (KF): Particularly effective and can be used in less aqueous conditions.[8]

      • Cesium Carbonate (Cs₂CO₃): A strong but often effective base that can sometimes prevent this side reaction.

  • Solvent System: Minimize the amount of water in the reaction. While some water is often necessary for the catalytic cycle, excess water can provide a proton source for this side reaction.

    • Solution: Use solvent systems like dioxane/H₂O (10:1) or anhydrous DMF.[2][8]

  • Protect the Boronic Acid: If the boronic acid is particularly unstable, it can be converted to a more robust derivative.

    • Solution: Convert the boronic acid to its corresponding trifluoroborate salt (R-BF₃K) or MIDA boronate ester. These are often crystalline, bench-stable solids that are less prone to protodeboronation and slowly release the active boronic acid under the reaction conditions.[9]

cluster_suzuki Suzuki Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ pd_ox R¹-Pd(II)-X L L pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-R² L L pd_ox->pd_trans Transmetalation (R²-B(OH)₂) homocoupling Homocoupling pd_ox->homocoupling O₂ or excess base pd_trans->pd0 Reductive Elimination product Desired Product (2-Arylisonicotinic Acid) pd_trans->product Forms R¹-R² boronic Aryl-B(OH)₂ boronic->pd_ox Enters Cycle deboronation Protodeboronation boronic->deboronation H⁺ source (e.g., H₂O) arene Arene (Aryl-H) deboronation->arene biaryl Biaryl (Aryl-Aryl) homocoupling->biaryl

Caption: Suzuki Cycle and Common Off-Cycle Byproducts.

Part 3: Troubleshooting Guide - Nitrile Hydrolysis Route

This section focuses on challenges related to the conversion of the nitrile functional group.

Q5: My final product is contaminated with 2-arylisonicotinamide. How can I ensure the hydrolysis goes to completion?

A5: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[5][6] The conversion of the amide to the carboxylic acid is often the rate-limiting step and requires sufficiently forcing conditions. If your product contains the amide, your reaction has not gone to completion.

Protocol for Driving Hydrolysis to Completion:

  • Reaction Conditions:

    • Acidic Hydrolysis: Heat the nitrile/amide mixture under reflux in a strong aqueous acid, such as 6M HCl or 50% H₂SO₄, for an extended period (6-24 hours). The progress can be monitored by TLC or LC-MS.[4][10] The final product will be the ammonium salt of the carboxylic acid.

    • Alkaline Hydrolysis: Heat the mixture under reflux with an excess of aqueous sodium hydroxide (e.g., 6M NaOH).[4] This will produce the sodium salt of the carboxylic acid and evolve ammonia gas.[4]

  • Workup Procedure:

    • For Acidic Hydrolysis: a. Cool the reaction mixture. b. Carefully adjust the pH to the isoelectric point of the isonicotinic acid (typically pH 3-4) using a strong base (e.g., 50% NaOH). c. The 2-arylisonicotinic acid will precipitate out of the solution. d. Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar organic solvent (like diethyl ether) to remove organic-soluble impurities.[11]

    • For Alkaline Hydrolysis: a. Cool the reaction mixture. b. Carefully acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point (pH 3-4) to precipitate the product. c. Collect the solid by filtration as described above.

cluster_conditions Reaction Conditions start 2-Aryl-4-Cyanopyridine amide Intermediate: 2-Arylisonicotinamide start->amide +H₂O (Acid or Base Catalysis) [Step 1 - Faster] product Final Product: 2-Arylisonicotinic Acid amide->product +H₂O (Acid or Base Catalysis) [Step 2 - Slower, Rate-Limiting] incomplete Incomplete Reaction: (Mild conditions, short time) Results in Amide Impurity amide->incomplete complete Complete Reaction: (Forcing conditions, long time) Favors Carboxylic Acid

Caption: Reaction pathway for nitrile hydrolysis.

Q6: I am concerned about decarboxylation of my final product. What conditions favor this, and how can I avoid it?

A6: Decarboxylation is the loss of CO₂ from the carboxylic acid. Pyridine-2-carboxylic acids (picolinic acids) are known to be more susceptible to decarboxylation than their 3- and 4-isomers, especially at high temperatures.[7][12] While 2-arylisonicotinic acid is a 4-carboxylic acid, the presence of substituents and the high temperatures used for hydrolysis can still promote this unwanted side reaction.

  • Avoid Excessive Heat: Do not use temperatures significantly higher than what is required for reflux. For the hydrolysis of 2-cyanopyridine derivatives, temperatures above 135°C should be approached with caution to prevent decarboxylation of the resulting acid.[13]

  • Neutralization: Once the reaction is complete, neutralize the reaction mixture promptly during workup. Prolonged heating under very strong acidic or basic conditions after the hydrolysis is complete is unnecessary and increases the risk of decarboxylation.

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (1956). Google Patents.
  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids... PMC - NIH. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved from [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry. Retrieved from [Link]

  • Pyridine : Decarboxylation of Niacin. (2021, January 9). YouTube. Retrieved from [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Process for the preparation of 2,4-pyridine dicarboxylic acid. (1998). Google Patents.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). PMC - NIH. Retrieved from [Link]

  • Method for the purification and separation of aryl sulphonic acids. (1938). Google Patents.
  • Process for the preparation of 2-cyanopyridines. (2004). Google Patents.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

  • A process for preparing 2-acetyl nicotinic acid. (2003). Google Patents.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. (2003). Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved from [Link]

Sources

Technical Support Center: 2-(3-Methoxyphenyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the yield of this valuable biaryl compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to overcome common synthetic challenges.

The most prevalent and versatile synthetic approach for this class of compounds involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings, typically via a Suzuki-Miyaura reaction.

  • Ester Hydrolysis: Conversion of the resulting isonicotinate ester into the final carboxylic acid product.

This guide is structured as a series of frequently asked questions (FAQs) that directly address potential issues at each stage of this workflow.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but its success, particularly with heteroaromatic substrates like pyridine derivatives, is highly dependent on a fine balance of several parameters.[1][2]

FAQ 1: My Suzuki coupling reaction has a low yield or has failed completely. What are the primary factors to investigate?

Low conversion is the most common issue. A systematic approach is crucial. Start by verifying the integrity of your starting materials before scrutinizing the reaction parameters.

A) Quality of Reactants and Reagents:

  • Boronic Acid Integrity: (3-Methoxyphenyl)boronic acid is susceptible to decomposition, primarily through protodeboronation (cleavage of the C-B bond) or formation of anhydride trimers (boroxines).[3] Always use freshly purchased, high-purity boronic acid or verify the quality of older stock.

  • Halopyridine Substrate: The reactivity of the halide is critical. The typical order of reactivity is I > Br > OTf >> Cl.[2] If you are using a 2-chloro-isonicotinate derivative, a more active catalyst system is required compared to the bromo or iodo analogues.[3][4]

  • Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water, while sometimes necessary for biphasic systems, can promote protodeboronation if present in uncontrolled amounts.

B) Core Reaction Conditions:

The interplay between the catalyst, ligand, base, and solvent system is the heart of a successful Suzuki coupling.

ParameterCommon IssueRecommended Action & Rationale
Palladium Catalyst Catalyst deactivation or insufficient activity.For electron-deficient substrates like pyridines, a robust catalyst is needed. Start with Pd(PPh₃)₄ or generate the active Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5]
Ligand Poor coordination to Palladium, hindering the catalytic cycle.Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling with less reactive aryl chlorides and electron-poor pyridines.[5][6] They promote the oxidative addition step and stabilize the catalytic species.
Base Incorrect type or strength for the catalytic cycle.The base activates the boronic acid to facilitate transmetalation.[7] For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent starting points.[2][8] K₃PO₄ is often effective for challenging couplings.
Solvent Poor solubility of reagents; side reactions.A polar aprotic solvent is typically used. Common choices include Dioxane, THF, or DMF, often with a small amount of water to aid in dissolving the base.[2] Toluene is also a viable option.
Temperature Insufficient energy to overcome the activation barrier.Most Suzuki couplings require heating, typically between 80-110 °C. If no reaction is observed at 80 °C, incrementally increase the temperature.
Workflow for Troubleshooting Low Conversion

cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling check_sm Verify Starting Material Purity (Boronic Acid, Halopyridine) start->check_sm check_reagents Ensure Anhydrous, Degassed Solvents & Reagents check_sm->check_reagents Materials OK optimize_catalyst Optimize Catalyst System (Precatalyst + Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base No Improvement optimize_temp Increase Reaction Temperature (e.g., 80°C -> 100°C) optimize_base->optimize_temp No Improvement success Yield Increased optimize_temp->success Improvement Seen

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

FAQ 2: I'm observing significant side products. How can I identify and minimize them?

Side product formation directly consumes your starting materials and complicates purification. The three most common culprits are:

  • Homocoupling: This results in a biaryl product of your starting material (e.g., 3,3'-dimethoxybiphenyl from the boronic acid). It is often caused by the presence of oxygen, which can promote this side reaction.

    • Solution: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[9]

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom (e.g., formation of methyl isonicotinate from methyl 2-bromo-isonicotinate).

    • Solution: This can be caused by certain bases or impurities. Ensure a high-purity base and consider switching to a different one, such as K₃PO₄, which is sometimes less prone to causing this issue.[3]

  • Protodeboronation: The boronic acid reacts with a proton source (often residual water) to cleave the C-B bond, returning the corresponding arene (m-anisole in this case).[9]

    • Solution: Use anhydrous solvents and reagents. While some water can be beneficial in certain Suzuki protocols, excess water is detrimental. If using a carbonate or phosphate base, which can be hydrated, consider drying them in an oven before use.

Part 2: Troubleshooting the Ester Hydrolysis (Saponification)

Once the cross-coupling is successful, the final step is the hydrolysis of the isonicotinate ester to the desired carboxylic acid. While seemingly straightforward, this step can present its own challenges.

FAQ 3: My hydrolysis reaction is slow or incomplete. How can I drive it to completion?

Incomplete hydrolysis is a common issue that leads to difficult separations of the desired acid from the starting ester.

  • Choice of Method (Acid vs. Base): While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium reaction.[10] To achieve high yields, a large excess of water is needed to push the equilibrium forward.[11] Alkaline hydrolysis (saponification) is strongly recommended as it is an irreversible process that proceeds to completion.[12][13] The hydroxide ion attacks the ester, and the resulting carboxylate is deprotonated by the strong base, preventing the reverse reaction.

  • Optimizing Saponification:

    • Stoichiometry of Base: Use a stoichiometric excess of a strong base like NaOH or LiOH (typically 2-5 equivalents) to ensure the reaction goes to completion and neutralizes the product acid.

    • Solvent System: The ester may have poor solubility in purely aqueous base. A co-solvent system such as THF/Water, Methanol/Water, or Ethanol/Water is often necessary to create a homogeneous reaction mixture.[11]

    • Temperature: Heating is almost always required. Refluxing the reaction mixture (typically 60-100 °C depending on the solvent) for several hours is a standard procedure. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

FAQ 4: I'm having difficulty with the work-up and isolation of the final product. What is the correct procedure?

A common mistake is attempting to extract the product from the basic reaction mixture. The product exists as a water-soluble carboxylate salt (e.g., sodium 2-(3-methoxyphenyl)isonicotinate) under basic conditions.

Standard Work-up Protocol:

  • Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature.

  • Remove Organic Solvent: If a co-solvent like THF or methanol was used, remove it under reduced pressure.

  • Acidify: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly and carefully add an acid (e.g., 1M HCl, 1M H₂SO₄) with stirring until the pH of the solution is acidic (typically pH 3-4). This protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the solution.[12][14]

  • Isolate: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the solid with cold water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane or ether to remove organic impurities. Dry the product under vacuum.

start Saponification Complete (Basic Aqueous Solution) step1 Cool to Room Temperature & Remove Organic Co-Solvent start->step1 step2 Cool in Ice Bath & Slowly Add Acid (e.g., 1M HCl) step1->step2 step3 Adjust to pH 3-4 (Product Precipitates) step2->step3 step4 Isolate Solid via Vacuum Filtration step3->step4 step5 Wash with Cold Water, then Hexane step4->step5 end Dry Product Under Vacuum step5->end

Caption: Work-up and isolation protocol for the final acid product.

Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-isonicotinate (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst/Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or carried directly to the next step.

Protocol 2: Optimized Saponification

  • Setup: Dissolve the crude methyl 2-(3-methoxyphenyl)isonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting ester.

  • Isolation: Follow the detailed work-up procedure described in FAQ 4 .

References
  • Ch20: Hydrolysis of Esters - University of Calgary. [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams. [Link]

  • Ester hydrolysis - Wikipedia . [Link]

  • Ester to Acid - Common Conditions - Organic Chemistry. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]

  • Process for preparing isonicotinic acid - Google P
  • Optimization of Negishi coupling reaction of 2 a.[a] - ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell University. [Link]

  • Suzuki reaction - Wikipedia . [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups - ResearchGate. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. [Link]

  • Bipyridine - Organic Syntheses. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Palladium-Catalyzed Synthesis of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the palladium-catalyzed synthesis of 2-(3-Methoxyphenyl)isonicotinic acid. Our goal is to equip you with the scientific rationale and practical solutions to overcome common hurdles and minimize side reactions in this synthetic procedure.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forging carbon-carbon bonds, essential in the synthesis of complex molecules like 2-(3-Methoxyphenyl)isonicotinic acid.[1][2] However, the intricacies of the catalytic cycle and the nature of the specific substrates can lead to undesired side reactions, impacting yield and purity. This guide is structured to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 3-methoxybiphenyl in my reaction mixture. What is causing this homocoupling product and how can I prevent it?

A1: The formation of 3,3'-dimethoxybiphenyl, the homocoupling product of 3-methoxyphenylboronic acid, is a common side reaction in Suzuki-Miyaura couplings.[3][4] This typically arises from two primary mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.

  • Palladium(II) Precatalyst-Induced Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, a portion of it may be reduced to Pd(0) via the homocoupling of the boronic acid before entering the desired catalytic cycle.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing To minimize oxygen-mediated homocoupling.Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Use of Pd(0) Catalyst To bypass the initial reduction step that can lead to homocoupling.Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly, instead of a Pd(II) precatalyst.
Slow Addition of Boronic Acid To maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.Add the 3-methoxyphenylboronic acid solution slowly to the reaction mixture over a period of time using a syringe pump.
Optimize Base and Solvent Certain bases and solvents can influence the rate of homocoupling.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., dioxane, toluene, THF) to find conditions that minimize homocoupling.[5]
Q2: My desired product yield is low, and I've isolated isonicotinic acid. What is causing the loss of the 3-methoxyphenyl group?

A2: The formation of isonicotinic acid points towards a dehalogenation side reaction, where the halide on the 2-halo-isonicotinic acid is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-coupling reactions.[5]

Potential Causes and Solutions:

  • Hydride Source: The hydride source for dehalogenation can be varied, including solvent molecules (e.g., alcohols), the base, or even water.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand can influence the propensity for dehalogenation.

Troubleshooting Workflow for Dehalogenation:

G start High Dehalogenation Observed solvent Evaluate Solvent System start->solvent base Assess Base solvent->base If using protic solvents (e.g., alcohols), switch to aprotic alternatives (e.g., dioxane, toluene). ligand Optimize Ligand base->ligand Strong, coordinating bases can sometimes promote dehalogenation. Try a weaker or non-coordinating base. temp Adjust Temperature ligand->temp Bulky, electron-rich ligands can sometimes favor reductive elimination over dehalogenation. Consider ligands like SPhos or XPhos. end Dehalogenation Minimized temp->end Lowering the reaction temperature may decrease the rate of dehalogenation.

Caption: Troubleshooting workflow for minimizing dehalogenation.

Q3: I am seeing a significant amount of methoxybenzene in my crude product. What is this side product and how do I avoid it?

A3: The presence of methoxybenzene indicates that protodeboronation of your 3-methoxyphenylboronic acid is occurring.[6] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.

Factors Influencing Protodeboronation:

FactorInfluenceMitigation Strategy
Water Content Excess water can facilitate the hydrolysis and subsequent protonolysis of the boronic acid.Use anhydrous solvents and reagents where possible. If an aqueous base is required, use the minimum amount necessary.
Base Strength Strong bases can accelerate the rate of protodeboronation.Screen different bases. Sometimes a weaker base like K₂CO₃ or CsF can be effective for the coupling while minimizing protodeboronation.
Temperature Higher temperatures can increase the rate of protodeboronation.Run the reaction at the lowest effective temperature. Consider screening a temperature gradient to find the optimal balance between reaction rate and side product formation.
Boronic Acid Stability Some boronic acids are inherently more prone to protodeboronation.Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[7]
Q4: My reaction with 2-chloroisonicotinic acid is very sluggish, while the bromo-analogue works better. How can I improve the reactivity of the chloro-substrate?

A4: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl.[8] Aryl chlorides are less reactive due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more difficult.

Strategies to Enhance Aryl Chloride Reactivity:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for activating aryl chlorides.

    • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9] They promote the formation of a more reactive, monoligated Pd(0) species, which facilitates oxidative addition.

    • Palladacycle Precatalysts: Pre-formed palladacycle catalysts (e.g., Buchwald or Nolan precatalysts) can also be highly active for aryl chloride coupling.

  • Base Selection: A stronger base is often required to facilitate the transmetalation step with less reactive aryl chlorides. Consider using K₃PO₄ or Cs₂CO₃.

  • Higher Temperatures: Increased reaction temperatures can help overcome the activation energy barrier for oxidative addition. Microwave heating can also be beneficial in accelerating the reaction.

Q5: Can the carboxylic acid group on the isonicotinic acid moiety interfere with the reaction?

A5: Yes, the carboxylic acid group can potentially interfere with the catalytic cycle.[10] The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.

Approaches to Mitigate Interference from Carboxylic Acids:

  • Esterification: The most common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The Suzuki coupling is then performed on the esterified substrate, followed by hydrolysis to reveal the carboxylic acid in a subsequent step.

  • Increased Base Equivalents: If performing the reaction directly on the acid, ensure you use enough base to both deprotonate the carboxylic acid and participate in the catalytic cycle.

  • Careful Catalyst Selection: Some catalyst systems may be more tolerant to the presence of a carboxylate group. It may be necessary to screen different palladium sources and ligands.

Troubleshooting Guide: A Systematic Approach

When encountering issues in the synthesis of 2-(3-Methoxyphenyl)isonicotinic acid, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of low yield or impurity formation.

G start Low Yield or High Impurity reagents 1. Verify Reagent Quality and Stoichiometry start->reagents atmosphere 2. Ensure Inert Atmosphere reagents->atmosphere Fresh, pure reagents? Correct stoichiometry? conditions 3. Analyze Reaction Conditions atmosphere->conditions Thoroughly degassed? Positive inert gas pressure? catalyst 4. Evaluate Catalyst System conditions->catalyst Optimal temperature? Appropriate base and solvent? end Optimized Reaction catalyst->end Suitable Pd source and ligand for the specific substrates?

Caption: Systematic troubleshooting workflow for the Suzuki-Miyaura coupling.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 2-Halo-isonicotinic Acid Ester with 3-Methoxyphenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-isonicotinic acid ester (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (if applicable): If starting with an ester, dissolve the purified product in a suitable solvent (e.g., THF/methanol) and add an aqueous solution of a base (e.g., NaOH or LiOH). Stir at room temperature or with gentle heating until the hydrolysis is complete. Acidify the reaction mixture to precipitate the carboxylic acid product, which can then be collected by filtration.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Gajda, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Wikipedia. (n.d.). Protodeboronation.
  • Gajda, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.).
  • Optimization of reaction conditions for Suzuki coupling 1. (n.d.).
  • Gajda, R., et al. (2022). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Leonori, D., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 5963–5968.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2022).
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protodeboronations.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14339–14351.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2022).
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2022). Organic Process Research & Development.
  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2911–2916.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • NROChemistry. (n.d.). Suzuki Coupling.
  • Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in w
  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). ARKIVOC.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020).
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. (2024).
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2016). Journal of the American Chemical Society.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-Chloronicotinic acid.
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (2015). Journal of the American Chemical Society.
  • PubChem. (n.d.). 2-Chloroisonicotinic acid.
  • Chem-Impex. (n.d.). 2-Chloroisonicotinic acid.
  • Hydrogenation of halonitrobenzenes without dehalogenation. (1991).

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Technical Support Center: Solvent Effects in the Synthesis of 2-Arylisonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-arylisonicotinic acids. These compounds are pivotal building blocks in medicinal chemistry and materials science, with their synthesis frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Myriad factors can influence the success of these reactions, but one of the most critical, and often underestimated, is the choice of solvent.

The solvent is not merely an inert medium; it actively influences every step of the catalytic cycle, from reagent solubility and catalyst stability to the rates of oxidative addition and reductive elimination.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common issues, and optimize reaction conditions for higher yields, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of solvents in the synthesis of 2-arylisonicotinic acids, particularly via Suzuki-Miyaura coupling.

Q1: Why is solvent selection so critical in a Suzuki-Miyaura coupling reaction?

A1: The solvent system is crucial because it dictates the solubility of diverse components (the organic halide, the boronic acid, and the inorganic base), influences the stability and activity of the palladium catalyst, and can directly participate in the catalytic cycle.[2][3] A well-chosen solvent or solvent mixture ensures all components can interact effectively, stabilizes reactive intermediates, and can accelerate key steps like oxidative addition and transmetalation, ultimately leading to a successful reaction.[4][5]

Q2: What are the main differences between polar aprotic, polar protic, and nonpolar solvents in this context?

A2:

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are the most commonly used solvents for Suzuki couplings. They possess high dielectric constants and are excellent at dissolving both the organic starting materials and the inorganic base.[2] Their ability to stabilize charged intermediates in the catalytic cycle often leads to higher reaction rates.[5][6]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These solvents are less effective at dissolving inorganic bases, often requiring a biphasic system with water. While they can promote faster kinetics in some cases, solubility issues can be a major limitation.[1] They are generally preferred for catalyst systems that are sensitive to coordination by more polar solvents.[2][7]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided as the primary reaction medium because they can lead to unwanted side reactions, such as protodeboronation of the boronic acid and the formation of palladium-hydride species that cause dehalogenation.[4][8][9] However, water is frequently used as a co-solvent in small amounts to dissolve the inorganic base (e.g., K₂CO₃, Na₃PO₄).[3][10]

Q3: I've seen many procedures use a mixture of an organic solvent and water (e.g., Dioxane/H₂O). What is the purpose of the water?

A3: Water is primarily added to dissolve the inorganic base (e.g., carbonates, phosphates), which is often poorly soluble in organic solvents like dioxane or toluene.[3][10] This creates a biphasic system where the base can activate the boronic acid at the phase interface, facilitating the crucial transmetalation step of the catalytic cycle. The optimal ratio of the organic solvent to water is critical; too much water can lead to hydrolysis of starting materials or catalyst deactivation.[10]

Q4: Can the solvent itself act as a ligand for the palladium catalyst?

A4: Yes, coordinating solvents like DMF, THF, or acetonitrile can and do act as ligands.[2] They can stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.[2][11] However, a strongly coordinating solvent can also compete with the primary phosphine ligand, potentially slowing down the reaction. This is a delicate balance that must be considered during optimization.[2]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems encountered during the synthesis of 2-arylisonicotinic acids.

Problem / Observation Probable Solvent-Related Cause(s) Recommended Solutions & Rationale
Low or No Product Yield 1. Poor Solubility: One or more reagents (halopyridine, boronic acid, base) are not sufficiently soluble in the chosen solvent system. 2. Catalyst Deactivation: The solvent is not adequately stabilizing the active Pd(0) catalyst, leading to precipitation as palladium black.[11][12] 3. Suboptimal Polarity: The solvent polarity is mismatched for the specific catalytic cycle, hindering key steps like oxidative addition.[5][6]1. Switch to a more polar aprotic solvent like DMF or Dioxane to improve solubility. If using a nonpolar solvent like toluene, add water as a co-solvent to dissolve the base.[10] 2. Use a more coordinating solvent such as THF or DMF to better stabilize the catalyst.[2] Ensure the solvent is rigorously degassed to remove oxygen, which is a primary cause of catalyst decomposition.[11][13] 3. Screen a panel of solvents. Start with a reliable choice like Dioxane/H₂O (4:1) and compare results against THF or DMF. Highly polar transition states, such as in the oxidative addition of aryl triflates, are accelerated in more polar solvents.[5]
Significant Dehalogenation of the Starting Material 1. Protic Solvent Contamination: The solvent (e.g., an alcohol) or residual water is acting as a hydride source.[8][9] 2. Base-Solvent Interaction: Certain bases in combination with solvents can generate palladium-hydride species that lead to dehalogenation.[9]1. Use anhydrous, degassed solvents. If your reaction does not require water as a co-solvent, ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a purification system. 2. Avoid alcoholic solvents. If dehalogenation is a persistent issue, switch from solvents like methanol or ethanol to aprotic options like dioxane, THF, or toluene.[4]
Formation of Homocoupled (Biaryl) Byproduct 1. Presence of Oxygen: Oxygen dissolved in the solvent can promote the oxidative homocoupling of the boronic acid.[13] 2. Slow Transmetalation: If the desired cross-coupling is sluggish, the competing homocoupling pathway can become more prominent. The solvent may not be optimal for the transmetalation step.1. Implement rigorous degassing. Use techniques like freeze-pump-thaw (for lower boiling point solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[11][13] 2. Optimize the solvent system to accelerate the main reaction. A switch to a more polar solvent or adjusting the water ratio can sometimes speed up the transmetalation step, outcompeting the homocoupling side reaction.[14]
Reaction Stalls / Incomplete Conversion 1. Catalyst Precipitation: The solvent is failing to keep the palladium species soluble and active throughout the reaction, often indicated by the formation of palladium black.[11][12] 2. Poor Mass Transfer in Biphasic Systems: In solvent systems like Toluene/H₂O, inefficient stirring can lead to poor interaction between the organic and aqueous phases, stalling the reaction.1. Switch to a more coordinating solvent like DMF or use a ligand that imparts greater solubility and stability to the catalyst in the chosen solvent.[2] 2. Ensure vigorous stirring (e.g., >700 RPM) to create a fine emulsion and maximize the interfacial area where the reaction occurs. Consider adding a phase-transfer catalyst if the problem persists.

Part 3: Experimental Protocols & Data

General Workflow for Solvent Selection

The following diagram illustrates a logical decision-making process for selecting a suitable solvent system for your Suzuki-Miyaura coupling reaction.

Solvent_Selection_Workflow Solvent Selection Workflow for 2-Arylisonicotinic Acid Synthesis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Define Reactants: 2-Halo-isonicotinic acid derivative + Arylboronic acid/ester Solvent_Choice Select Initial Solvent System Start->Solvent_Choice Run_Reaction Run Small-Scale Reaction (e.g., 80-100 °C, monitor by TLC/LC-MS) Solvent_Choice->Run_Reaction Default: Dioxane/H2O (4:1) Base: K2CO3 or K3PO4 Analysis Analyze Outcome Run_Reaction->Analysis Low_Yield Problem: Low Yield / No Reaction Analysis->Low_Yield < 70% Conversion Side_Products Problem: Side Products (Dehalogenation, Homocoupling) Analysis->Side_Products >10% Impurities Success Successful Synthesis Analysis->Success Clean, High Yield Optimize_Polarity Action: Test More Polar Aprotic Solvent (e.g., DMF, THF) Low_Yield->Optimize_Polarity Optimize_Degassing Action: Improve Degassing Use Anhydrous Solvents Side_Products->Optimize_Degassing Optimize_Polarity->Run_Reaction Re-evaluate Optimize_Degassing->Run_Reaction Re-evaluate

Caption: A decision tree for systematic solvent selection and troubleshooting.

Reference Table: Properties of Common Solvents

The properties of a solvent, particularly its polarity (indicated by the dielectric constant) and boiling point, are key parameters for reaction design.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε) at 20°CTypeNotes
1,4-DioxaneC₄H₈O₂1012.2Polar Aprotic / EtherExcellent general-purpose solvent for Suzuki reactions; often used with water.
TolueneC₇H₈1112.4NonpolarGood for higher temperatures; requires a biphasic system with water for base solubility.
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic / EtherLower boiling point, useful for reactions with sensitive substrates. Good coordinating solvent.
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic / AmideHighly polar, excellent solvating power. Can sometimes facilitate catalyst reduction.[2]
WaterH₂O10080.1Polar ProticUsed as a co-solvent to dissolve inorganic bases.[3] Avoid as primary solvent.
AcetonitrileCH₃CN8237.5Polar Aprotic / NitrileHighly polar; its coordinating ability can sometimes alter reaction selectivity.[7]
Illustrative Catalytic Cycle: The Role of Solvent

The solvent plays an integral role in stabilizing intermediates throughout the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition + Ar-X L1 Pd0->L1 Solvent stabilizes unsaturated Pd(0) Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OxAdd->Trans Transmetalation + Ar'B(OH)₂ + Base L2 OxAdd->L2 Polar solvents can accelerate this step Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product L3 Trans->L3 Water co-solvent dissolves base

Caption: Key steps of the Suzuki cycle where solvent has a major impact.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved January 12, 2026, from [Link]

  • Fairlamb, I. J., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • Oxidative Addition and Reductive Elimination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3496-3513. Retrieved January 12, 2026, from [Link]

  • Rovira, A. R., & Sigman, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(5), 4551-4556. Retrieved January 12, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on the Rate and Selectivity of Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(8), 2116-2119. Retrieved January 12, 2026, from [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Oxidative Addition. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved January 12, 2026, from [Link]

  • Oxidative addition. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-(3-Methoxyphenyl)isonicotinic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxylic acid framework is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of therapeutic agents.[1] Among its isomers, isonicotinic acid (pyridine-4-carboxylic acid) has garnered significant attention, most notably as the precursor to the frontline anti-tuberculosis drug, isoniazid.[2][3] The versatility of the isonicotinic acid core allows for substitution at the 2-position, enabling the exploration of diverse chemical space and the modulation of pharmacological activity.

This guide presents a detailed comparative analysis of 2-(3-Methoxyphenyl)isonicotinic acid and its ortho- and para- positional isomers: 2-(2-Methoxyphenyl)isonicotinic acid and 2-(4-Methoxyphenyl)isonicotinic acid. By altering the position of the methoxy substituent on the phenyl ring, we can systematically investigate the impact of subtle structural changes on the molecule's physicochemical properties and biological potential. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons, supporting experimental data, and validated protocols to guide future research in this promising area of drug discovery.

Molecular Structure and Isomerism

The three compounds under investigation are positional isomers, sharing the identical molecular formula (C₁₃H₁₁NO₃) and molecular weight (229.23 g/mol ), but differing in the spatial arrangement of the methoxy (-OCH₃) group on the 2-phenyl substituent.[4][5] This variation in substitution—ortho, meta, and para—influences the molecule's electronic distribution, steric profile, and overall conformation, which in turn dictates its physical, chemical, and biological properties.

G cluster_0 2-(2-Methoxyphenyl)isonicotinic acid (ortho-isomer) cluster_1 2-(3-Methoxyphenyl)isonicotinic acid (meta-isomer) cluster_2 2-(4-Methoxyphenyl)isonicotinic acid (para-isomer) ortho ortho meta meta para para

Caption: Molecular structures of the ortho-, meta-, and para-isomers.

Comparative Synthesis Analysis

The synthesis of 2-aryl-isonicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach offers a versatile and efficient route to creating the C-C bond between the pyridine and phenyl rings.

The causality behind choosing this method lies in its high functional group tolerance and reliability. The reaction proceeds by coupling a pyridine-based halide or triflate with a phenylboronic acid derivative. For our target molecules, the most logical precursors are a 2-halogenated isonicotinic acid (or its ester) and the corresponding methoxyphenylboronic acid.

Reactant1 2-Bromoisonicotinic Acid Derivative Coupling Suzuki Coupling Reaction Reactant1->Coupling Reactant2 Methoxyphenylboronic Acid (ortho, meta, or para) Reactant2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., DME/H₂O) Solvent->Coupling Intermediate Coupled Product (Ester) Coupling->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Intermediate->Hydrolysis FinalProduct Final Product (Acid) Hydrolysis->FinalProduct

Caption: General workflow for the synthesis via Suzuki Coupling.

An alternative reported route involves the oxidation of a precursor like 2-(3-methoxyphenyl)-4-methylpyridine using an oxidizing agent such as selenium(IV) oxide.[6] However, the Suzuki coupling generally provides a more modular approach for creating a library of analogs.

Physicochemical Properties Comparison

While all three isomers share the same molecular formula, their physical properties and spectroscopic signatures are distinct due to the differential placement of the methoxy group.

Property2-(2-Methoxyphenyl)isonicotinic acid2-(3-Methoxyphenyl)isonicotinic acid2-(4-Methoxyphenyl)isonicotinic acid
Molecular Formula C₁₃H₁₁NO₃C₁₃H₁₁NO₃[4]C₁₃H₁₁NO₃[5]
Molecular Weight 229.23 g/mol 229.23 g/mol [4]229.23 g/mol [5]
CAS Number 10433999100004-95-3[4]935861-30-6[5]
Predicted LogP 2.52.462.46
Predicted TPSA 59.42 Ų59.42 Ų[6]59.42 Ų

Note: Predicted values are computationally derived and serve as estimates.

Spectroscopic Signatures: An Expert's Perspective

The position of the methoxy group provides a unique fingerprint for each isomer in spectroscopic analyses.

  • ¹H NMR Spectroscopy: The aromatic region of the spectrum is most telling.

    • The para-isomer is expected to show the simplest pattern due to its symmetry. The protons on the methoxy-substituted phenyl ring will appear as two distinct doublets (an AA'BB' system).

    • The ortho- and meta-isomers will display more complex splitting patterns in the aromatic region due to the lack of symmetry, with four distinct signals for the phenyl protons. The chemical shift of the methoxy protons (-OCH₃) may also vary slightly between isomers due to different electronic environments.[7]

  • ¹³C NMR Spectroscopy: The number of unique carbon signals will differ. The para-isomer will show fewer signals in the aromatic region than the ortho- and meta-isomers due to molecular symmetry.

  • Infrared (IR) Spectroscopy: All isomers will exhibit characteristic peaks for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O-C stretches of the methoxy group (~1250 cm⁻¹). However, the pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can help distinguish the substitution pattern on the phenyl ring.[8]

Comparative Biological Activity

Derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including antitubercular, anti-inflammatory, antioxidant, and antihyperlipidemic effects.[2][9][10] The introduction of a methoxyphenyl group can significantly modulate this activity. The methoxy group is an electron-donating group, which can influence the molecule's ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[1]

  • Antimicrobial/Antitubercular Activity: Isoniazid, the hydrazide of isonicotinic acid, acts by inhibiting mycolic acid synthesis in mycobacteria.[2][10] While direct data on our target molecules is limited, related nicotinic acid derivatives have shown potent antibacterial effects.[11] The lipophilicity conferred by the methoxyphenyl group could enhance cell wall penetration, a critical factor for antimycobacterial agents.

  • Anticancer Activity: Many methoxy-substituted compounds exhibit cytotoxic effects against cancer cell lines.[12] The mechanism often involves targeting key cellular machinery like tubulin polymerization.[12] The specific stereoelectronic profile of each isomer will determine its binding affinity to target proteins.

  • Antioxidant Activity: Phenolic and methoxy-substituted compounds are known for their antioxidant properties, acting as radical scavengers.[13][14] The ability of the methoxy group to donate electrons can stabilize the molecule after radical quenching.

The positioning of the methoxy group is critical. A para-substituent might engage in different hydrogen bonding networks within an active site compared to a meta- or ortho-substituent, which could lead to significant differences in potency and selectivity.

Experimental Protocols

For research to be reproducible and valid, detailed methodologies are paramount. The following protocols are self-validating systems for the synthesis and characterization of these isomers.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(methoxyphenyl)isonicotinic acid, adaptable for all three isomers.

  • Reaction Setup: To a solution of methyl 2-bromoisonicotinate (1.0 eq) and the respective methoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water, add potassium carbonate (2.5 eq).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.[15]

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Ester): After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis (Acid): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification: Remove the organic solvents under vacuum. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final 2-(methoxyphenyl)isonicotinic acid product.[15]

Protocol 2: Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Reference chemical shifts to the residual solvent peak.

  • FTIR Sample Preparation: Prepare a sample by mixing a small amount of the compound with KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.[7]

  • FTIR Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

This workflow outlines a standard method for assessing the in-vitro cytotoxic activity of the synthesized compounds.

s1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. s2 2. Compound Treatment Treat cells with varying concentrations of isomers. Include controls. s1->s2 s3 3. Incubation Incubate for 48-72 hours. s2->s3 s4 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. s3->s4 s5 5. Formazan Solubilization Remove MTT solution. Add DMSO to dissolve formazan crystals. s4->s5 s6 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. s5->s6 s7 7. Data Analysis Calculate % cell viability. Determine IC₅₀ values. s6->s7

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion

The comparative analysis of 2-(2-), 2-(3-), and 2-(4-methoxyphenyl)isonicotinic acid reveals how subtle changes in molecular architecture can lead to distinct physicochemical and potentially biological profiles. The para-isomer's symmetry simplifies its spectroscopic signature, while the varied electronic and steric environments of the three isomers are likely to result in differential interactions with biological targets. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize these compounds, confirm their identity, and evaluate their therapeutic potential. Further investigation into the structure-activity relationships (SAR) of this series is warranted and could lead to the identification of novel drug candidates with improved efficacy and selectivity.

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A Comparative Guide to Validating the Biological Activity of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of 2-(3-Methoxyphenyl)isonicotinic acid, a derivative of the well-established pharmacophore, isonicotinic acid. While direct experimental data on this specific compound is not extensively documented in publicly available literature, its structural similarity to known G-protein-coupled receptor 109A (GPR109A) agonists, such as nicotinic acid (niacin), provides a strong rationale for investigating its potential in this capacity.

This document outlines a proposed validation workflow, comparing the hypothetical performance of 2-(3-Methoxyphenyl)isonicotinic acid against the benchmark GPR109A agonist, niacin. We will detail the essential experimental protocols, explain the causality behind methodological choices, and present a framework for data interpretation, thereby providing researchers and drug development professionals with a robust strategy for characterization.

The Scientific Rationale: Isonicotinic Acid Derivatives and GPR109A

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, leading to the development of drugs for tuberculosis (Isoniazid) and inflammation.[1][2] A key therapeutic target for many nicotinic acid-like compounds is GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells.[3][4]

Activation of GPR109A by its endogenous ligand, β-hydroxybutyrate, or pharmacological agonists like niacin, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This primary mechanism has several therapeutically relevant downstream consequences:

  • In Adipocytes: Inhibition of lipolysis, which contributes to the lipid-lowering effects of niacin, making GPR109A a target for dyslipidemia.[3][5]

  • In Immune and Epithelial Cells: Attenuation of inflammatory signaling pathways, such as the NF-κB pathway, which suppresses the production of pro-inflammatory cytokines.[3][6][7] This positions GPR109A as a promising target for inflammatory conditions.

Given that 2-(3-Methoxyphenyl)isonicotinic acid shares the core isonicotinic acid scaffold, it is a prime candidate for evaluation as a GPR109A agonist. The following sections provide a detailed roadmap for this validation process.

The GPR109A Signaling Pathway

The canonical signaling pathway for GPR109A activation is centered on the Gi alpha subunit's inhibition of adenylyl cyclase (AC). This process effectively reduces the intracellular concentration of the second messenger cAMP, which in turn decreases the activity of Protein Kinase A (PKA). This pathway is fundamental to the receptor's function in both metabolic and inflammatory regulation.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) Response Downstream Cellular Response (e.g., Decreased Lipolysis, Reduced Inflammation) PKA->Response Phosphorylates Targets Ligand Agonist (Niacin or Test Compound) Ligand->GPR109A Binds to Gi->AC Inhibits ATP ATP ATP->AC cAMP->PKA Activates

Caption: Canonical GPR109A signaling pathway.

Proposed Experimental Validation Workflow

A systematic approach is essential to validate and characterize a novel compound. The workflow below outlines a logical progression from initial receptor binding and activation to the assessment of downstream functional effects.

Validation_Workflow start Start: Synthesize & Purify 2-(3-Methoxyphenyl)isonicotinic acid cAMP_assay Primary Assay: In Vitro GPR109A Activation (cAMP Measurement) start->cAMP_assay dose_response Determine Potency (EC50) & Efficacy (Emax) vs. Niacin cAMP_assay->dose_response functional_assay Functional Assay: Anti-Inflammatory Activity (Cytokine Release Inhibition) dose_response->functional_assay If Active data_analysis Comparative Data Analysis: Benchmark against Niacin functional_assay->data_analysis conclusion Conclusion: Determine Activity Profile & Plan Next Steps data_analysis->conclusion

Caption: Step-by-step workflow for validating GPR109A agonism.

Key Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and trustworthiness.

Primary Validation: In Vitro GPR109A Activation Assay

Objective: To determine if 2-(3-Methoxyphenyl)isonicotinic acid is an agonist of the GPR109A receptor by measuring its effect on intracellular cAMP levels.

Causality: GPR109A is a Gi-coupled receptor; its activation directly causes the inhibition of adenylyl cyclase, leading to a quantifiable decrease in forskolin-stimulated cAMP production.[4] This assay is the most direct and reliable method for confirming receptor activation.

Methodology:

  • Cell Culture: Culture ARPE-19 cells or another cell line endogenously expressing GPR109A. For a more robust system, use a HEK293 cell line stably overexpressing human GPR109A.[7] Maintain cells in standard culture conditions (e.g., DMEM/F12 with 10% FBS).

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Assay Preparation:

    • Wash cells gently with serum-free medium.

    • Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (2-(3-Methoxyphenyl)isonicotinic acid) and the positive control (Niacin). A typical concentration range would be from 10 nM to 100 µM.

    • Add the compounds to the wells. Include wells for "vehicle control" (DMSO) and "forskolin only" (maximum stimulation).

    • Immediately add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the "basal" control. Forskolin directly activates adenylyl cyclase to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure intracellular cAMP levels using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from the "forskolin only" wells to 100% and the "basal" wells to 0%.

    • Plot the normalized response against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.

Downstream Validation: Anti-Inflammatory Functional Assay

Objective: To assess whether activation of GPR109A by the test compound leads to a functional anti-inflammatory response.

Causality: GPR109A activation has been shown to suppress TNF-α-induced production of pro-inflammatory cytokines like IL-6 and Ccl2 in retinal pigment epithelial cells and macrophages.[7][8] This assay validates that the initial receptor activation event translates into a meaningful downstream biological effect.

Methodology:

  • Cell Culture and Plating: Culture and plate ARPE-19 cells in a 24-well plate as described in the previous protocol.

  • Compound Pre-treatment:

    • Wash cells with serum-free medium.

    • Treat cells with various concentrations of the test compound or Niacin for 1-2 hours. Include a vehicle control.

  • Inflammatory Challenge:

    • Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 12-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement:

    • Quantify the concentration of a target cytokine (e.g., IL-6) in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α-induced IL-6 release for each compound concentration relative to the "TNF-α only" control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Comparative Data Summary

The tables below present benchmark data for Niacin and illustrate how hypothetical data for 2-(3-Methoxyphenyl)isonicotinic acid would be structured for a direct comparison.

Table 1: GPR109A Receptor Activation (cAMP Assay)

CompoundAgonist ActivityPotency (EC50)Efficacy (Emax vs. Niacin)
Niacin (Benchmark) Yes~300 nM100%
2-(3-Methoxyphenyl)isonicotinic acid Hypothetical ResultTo Be DeterminedTo Be Determined

EC50 values for Niacin can vary based on the cell system used.

Table 2: Anti-Inflammatory Activity (IL-6 Inhibition Assay)

CompoundInhibition of TNF-α-induced IL-6Potency (IC50)
Niacin (Benchmark) Yes~1 mM
2-(3-Methoxyphenyl)isonicotinic acid Hypothetical ResultTo Be Determined

The potency for functional effects is often lower than for direct receptor activation.[7]

Conclusion and Future Directions

This guide provides a scientifically rigorous and logically structured approach to validate the biological activity of 2-(3-Methoxyphenyl)isonicotinic acid, focusing on its potential as a GPR109A agonist. By employing the detailed protocols for primary receptor activation and downstream functional assays, researchers can generate reliable and interpretable data.

A positive result, indicating that 2-(3-Methoxyphenyl)isonicotinic acid is a potent and efficacious GPR109A agonist, would warrant further investigation, including selectivity profiling against other receptors and progression into in vivo models of dyslipidemia or inflammation. Conversely, a lack of activity at GPR109A would suggest that its biological effects, if any, lie in other pathways associated with the isonicotinic acid scaffold, such as antimicrobial or anticancer activities, which could then be explored using relevant assays.[1][9][10]

References

  • GPR109A and Vascular Inflammation. (2015). PMC - NIH. Retrieved from [Link]

  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part I: Alternative Niacin Regimens. (2016). PubMed. Retrieved from [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (2008). PMC - NIH. Retrieved from [Link]

  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. (2016). ResearchGate. Retrieved from [Link]

  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. (2016). PubMed. Retrieved from [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). MDPI. Retrieved from [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Semantic Scholar. Retrieved from [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research - AACR Journals. Retrieved from [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. Retrieved from [Link]

  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part I. (2016). NIH. Retrieved from [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PMC - NIH. Retrieved from [Link]

  • Novel isoniazid derivative as promising antituberculosis agent. (2020). PMC - NIH. Retrieved from [Link]

  • The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. (n.d.). AIP Publishing. Retrieved from [Link]

  • Niacin SR Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. (2019). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). NIH. Retrieved from [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2014). PMC - NIH. Retrieved from [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (2020). MDPI. Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

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A Comparative Guide to 2-(3-Methoxyphenyl)isonicotinic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, pyridinecarboxylic acids stand out as versatile scaffolds for the development of novel therapeutics.[1][2] Their inherent properties, such as the polarity added by the nitrogen atom and the metal-coordinating ability of the carboxylic group, make them particularly effective as enzyme inhibitors.[1] Among these, 2-aryl substituted isonicotinic acids have garnered significant attention, particularly as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme in DNA damage repair.[3][4]

This guide provides an in-depth comparison of 2-(3-Methoxyphenyl)isonicotinic acid, a key pharmacophore, against other substituted pyridinecarboxylic acids. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform researchers and drug development professionals.

Section 1: Synthesis Strategies & Mechanistic Insights

The construction of the 2-aryl-isonicotinic acid core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a preferred method due to its high functional group tolerance and typically high yields.[5][6]

Causality of Method Selection: The Suzuki-Miyaura coupling is advantageous as it utilizes stable and commercially available boronic acids. The reaction conditions can be tuned to accommodate a variety of functional groups on both the pyridine and the aryl partner, which is crucial for building diverse compound libraries for structure-activity relationship (SAR) studies.[7] The choice of palladium catalyst, ligand, and base is critical for achieving optimal yields, especially with the electron-deficient pyridine ring.

Below is a generalized workflow for this synthetic transformation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated Isonicotinic Acid Halogenated Isonicotinic Acid Product 2-Aryl Isonicotinic Acid Halogenated Isonicotinic Acid->Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(3-Methoxyphenyl)isonicotinic acid

This protocol provides a representative procedure for the synthesis via a Suzuki-Miyaura coupling.

Materials:

  • 2-Chloroisonicotinic acid

  • 3-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-chloroisonicotinic acid (1.0 mmol, 1.0 equiv), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv). Through the septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Reaction: Place the sealed tube in a preheated oil bath at 85-100°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~4-5 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-methoxyphenyl)isonicotinic acid.[6]

Section 2: Comparative Physicochemical Properties

The position of the methoxy substituent on the phenyl ring significantly influences the molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Causality of Substituent Effects:

  • pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the substituent. A methoxy group can exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. In the meta position, the resonance effect is minimized, leading to a pKa value that is less affected compared to ortho and para isomers.

  • Lipophilicity (LogP): Lipophilicity is a key predictor of a drug's ability to cross cell membranes. The position of the polar methoxy group can alter the molecule's overall polarity and its interaction with water, thereby changing its LogP value.

  • Solubility: Aqueous solubility is critical for drug formulation and absorption. It is influenced by factors like crystal lattice energy and the molecule's ability to form hydrogen bonds with water, both of which are affected by isomeric changes.

CompoundSubstituent PositionPredicted pKaPredicted LogPPredicted Water Solubility (g/L)
Isonicotinic AcidUnsubstituted3.730.1568.1
2-(2-Methoxyphenyl)isonicotinic acidOrtho (2-MeO)---
2-(3-Methoxyphenyl)isonicotinic acid Meta (3-MeO) ---
2-(4-Methoxyphenyl)isonicotinic acidPara (4-MeO)---
(Note: Experimental values for substituted isomers are not readily available in public databases and often require experimental determination. Predicted values are from chemical software like ChemAxon.[8][9] Data for the substituted compounds are placeholders and highlight the properties to be compared.)

Section 3: Biological Activity & Structure-Activity Relationships (SAR)

2-Aryl isonicotinic acids have been identified as potent inhibitors of PARP enzymes, particularly PARP1 and PARP2, which are central to the DNA damage response (DDR).[3][4] PARP inhibitors function by blocking the repair of DNA single-strand breaks. When these unrepaired breaks are encountered during DNA replication, they lead to cytotoxic double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), this accumulation of damage leads to cell death through a concept known as synthetic lethality.[4][10]

Mechanism of PARP Inhibition: PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. They bind to the catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and "trapping" the PARP enzyme on the DNA, which further enhances their cytotoxic effect.[10][11]

G cluster_pathway PARP1-Mediated DNA Repair cluster_inhibition Mechanism of PARP Inhibition ssb DNA Single-Strand Break (SSB) parp1 PARP1 Activation ssb->parp1 par PAR Synthesis (PARylation) parp1->par block Blocks PAR Synthesis & Traps PARP1 on DNA parp1->block nad NAD+ nad->par repair Recruitment of Repair Proteins par->repair ssb_repair SSB Repair repair->ssb_repair inhibitor PARP Inhibitor (e.g., 2-Aryl Isonicotinic Acid) inhibitor->block dsb Replication Fork Collapse -> Double-Strand Break (DSB) block->dsb death Synthetic Lethality in HR-Deficient Cancer Cells dsb->death

Caption: Mechanism of PARP1 activation and inhibition leading to synthetic lethality.

Comparative SAR: The inhibitory potency of these molecules is highly dependent on the substitution pattern of the aryl ring. The 3-methoxy group in 2-(3-methoxyphenyl)isonicotinic acid is often found to be optimal.

  • Binding Interactions: The isonicotinic acid moiety typically forms key hydrogen bonds within the nicotinamide-binding pocket of the PARP active site. The aryl group extends into a hydrophobic region, and the position of substituents like the methoxy group is crucial for optimizing van der Waals and potential hydrogen bond interactions with specific amino acid residues.

  • Positional Effects:

    • An ortho-methoxy group can cause steric hindrance, potentially forcing the aryl ring out of planarity with the pyridine ring and disrupting optimal binding.

    • A para-methoxy group may position the polar oxygen in a less favorable region of the hydrophobic pocket.

    • The meta-methoxy group often provides a balance, allowing the molecule to adopt a conformation that maximizes favorable interactions within the active site without introducing steric clashes.

CompoundSubstituent PositionPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Parp1-IN-34 (analog)-0.32326[3]
Olaparib-1.4 - 5.21.0 - 2.9[12]
Rucaparib-1.4 - 5.228[12]
(Note: Specific IC₅₀ values for 2-(3-methoxyphenyl)isonicotinic acid and its direct isomers are often proprietary or found within specific patents. The table includes data for a potent analog and approved PARP inhibitors for context.)
Experimental Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol outlines a general method to determine the in vitro inhibitory activity of test compounds against purified PARP1 enzyme by measuring the consumption of NAD+.[3][13]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., 2-(3-Methoxyphenyl)isonicotinic acid) serially diluted in DMSO.

  • Fluorescent plate reader and 384-well black plates.

  • Detection reagents (e.g., Nicotinamidase and a developer for fluorescent detection).

Procedure:

  • Preparation: Prepare a working solution of PARP1 enzyme and activated DNA in PARP assay buffer. Keep on ice.

  • Compound Plating: Add 5 µL of serially diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the PARP1/activated DNA mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X working solution of β-NAD+ to each well.

  • Reaction Progression: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves an enzymatic step to convert remaining NAD+ into a fluorescent product.

  • Measurement: Read the fluorescence intensity on a plate reader. The signal will be inversely proportional to PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion

2-(3-Methoxyphenyl)isonicotinic acid serves as a highly valuable scaffold in the design of PARP inhibitors. This guide demonstrates that the strategic placement of substituents on the 2-aryl ring is a critical determinant of the molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological potency. The meta-position of the methoxy group often provides an optimal balance of electronic and steric properties, leading to enhanced inhibitory activity. The provided protocols offer a robust framework for synthesizing and evaluating this and other substituted pyridinecarboxylic acids, empowering researchers to further explore this important class of molecules for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Yakhontov, L. N., & Lunts, M. V. (1970). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Chemistry of Heterocyclic Compounds, 6, 222-226.
  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
  • Smolecule. (2023). 3-(2-Methoxyphenyl)isonicotinic acid.
  • ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives.
  • ResearchGate. (n.d.). Structure-activity relationships in vitro.
  • Alfa Chemistry. (n.d.). 2-(3-Methoxyphenyl)isonicotinic acid.
  • ResearchGate. (2002). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665).
  • Pak. J. Pharm. Sci. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101633.
  • Jannetti, S. A., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. European Journal of Nuclear Medicine and Molecular Imaging.
  • Zhang, T., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Expert Opinion on Investigational Drugs.

Sources

A Spectroscopic Guide to Differentiating Methoxyphenylisonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of their functional groups, often exhibit distinct pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic framework for the differentiation of methoxyphenylisonicotinic acid isomers, a class of compounds with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of techniques, offering a detailed rationale for experimental choices and a predictive analysis of the expected spectroscopic data. By understanding the underlying principles of how isomeric changes influence spectroscopic output, researchers can confidently identify and characterize these closely related molecules.

The Challenge of Isomeric Differentiation

The subject of this guide are the positional isomers of methoxyphenylisonicotinic acid. The core structure consists of a pyridine ring bearing a carboxylic acid group (isonicotinic acid) and a methoxyphenyl substituent. The isomeric variation arises from the position of the methoxy group on the phenyl ring (ortho, meta, or para) and the attachment point of the methoxyphenyl group to the isonicotinic acid backbone. For the purpose of this guide, we will focus on a representative set of isomers to illustrate the spectroscopic differentiation principles.

Distinguishing these isomers is a non-trivial task that requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Mapping Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are dictated by the electronic environment and proximity to neighboring protons. The position of the methoxy group on the phenyl ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the methoxyphenylisonicotinic acid isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex aromatic spin systems.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the carboxylic acid proton.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data for Methoxyphenylisonicotinic Acid Isomers

Isomer Position (Methoxy on Phenyl Ring)Predicted Chemical Shifts (ppm) and MultiplicitiesRationale for Differentiation
Ortho-methoxy Phenyl Protons: Complex multiplet patterns in the aromatic region (approx. 6.9-7.8 ppm). One proton may be significantly shielded by the adjacent methoxy group, appearing at a higher field.The proximity of the methoxy group to the pyridine ring will induce specific steric and electronic effects, leading to a unique set of chemical shifts for the phenyl protons compared to the other isomers.
Meta-methoxy Phenyl Protons: Expect distinct splitting patterns. The proton between the methoxy and the point of attachment to the pyridine ring will have a unique chemical shift.The meta-substitution will result in a different symmetry and electronic distribution in the phenyl ring, leading to a predictable set of multiplicities and chemical shifts for the aromatic protons.
Para-methoxy Phenyl Protons: Two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.The high symmetry of the para-isomer simplifies the aromatic region of the spectrum into two easily identifiable doublets, making it readily distinguishable from the ortho and meta isomers.
Isonicotinic Acid Protons Typically two sets of doublets in the downfield region (approx. 7.5-9.0 ppm).The electronic effects of the methoxyphenyl substituent will subtly influence the chemical shifts of the pyridine protons, but the primary differentiation will come from the phenyl proton signals.
Methoxy Protons A sharp singlet around 3.8-4.0 ppm.[1]The chemical shift of the methoxy protons is less sensitive to the isomeric position but its presence is a key identifier of the compound class.
Carboxylic Acid Proton A broad singlet, typically downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.[2][3]The acidic proton is a characteristic feature but does not aid in differentiating the positional isomers.
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A larger number of scans is typically needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for Methoxyphenylisonicotinic Acid Isomers

Isomer Position (Methoxy on Phenyl Ring)Predicted Number of Aromatic Carbon SignalsKey Differentiating Features
Ortho-methoxy 6 unique phenyl carbon signals.The carbon bearing the methoxy group will be significantly shielded, appearing at a lower chemical shift compared to the other isomers.
Meta-methoxy 6 unique phenyl carbon signals.The chemical shifts of the phenyl carbons will be distinct from the ortho and para isomers due to the different substitution pattern.
Para-methoxy 4 unique phenyl carbon signals due to symmetry.The presence of only four signals for the six phenyl carbons is a definitive indicator of the para-isomer.
Isonicotinic Acid Carbons 4 unique pyridine carbon signals and 1 carboxyl carbon signal.The chemical shift of the carboxyl carbon will be in the range of 160-180 ppm.[2]
Methoxy Carbon A single signal around 55-60 ppm.[1]Confirms the presence of the methoxy group.

Vibrational Spectroscopy: Unveiling Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups. While they may not be the primary tool for distinguishing positional isomers of this type, subtle differences in the fingerprint region can be informative.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Predicted FT-IR Data for Methoxyphenylisonicotinic Acid Isomers

Functional GroupExpected Vibrational Frequency (cm⁻¹)Significance for Isomer Differentiation
O-H Stretch (Carboxylic Acid) Broad band from 2500-3300 cm⁻¹.[3][4]Characteristic of the carboxylic acid dimer, but not useful for distinguishing isomers.
C=O Stretch (Carboxylic Acid) Strong absorption around 1680-1710 cm⁻¹.[4]The exact position can be subtly influenced by the electronic effects of the methoxyphenyl substituent, but significant overlap is expected.
C=C and C=N Stretches (Aromatic Rings) Multiple bands in the 1400-1600 cm⁻¹ region.[5]The pattern of these bands in the "fingerprint" region can be unique for each isomer, but interpretation can be complex.
C-O Stretch (Methoxy and Carboxylic Acid) Strong absorptions in the 1200-1300 cm⁻¹ (aryl ether) and 1250-1350 cm⁻¹ (C-O of COOH) regions.The position of the aryl C-O stretch may show slight shifts depending on the substitution pattern.
Out-of-Plane C-H Bending (Aromatic) Bands in the 700-900 cm⁻¹ region.The pattern of these bands is often characteristic of the substitution pattern on the aromatic rings and can be a valuable tool for differentiation.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic groups.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Determine the λ_max and molar absorptivity (ε) for each isomer.

Predicted UV-Vis Data for Methoxyphenylisonicotinic Acid Isomers

Isomer Position (Methoxy on Phenyl Ring)Predicted λ_max (nm)Rationale for Differences
Ortho-methoxy May show a slight hypsochromic (blue) shift compared to the para isomer.Steric hindrance between the methoxy group and the pyridine ring could disrupt the planarity of the molecule, slightly reducing conjugation.
Meta-methoxy The methoxy group in the meta position has a weaker electronic effect on the overall conjugated system.The λ_max is expected to be similar to or slightly different from the ortho isomer.
Para-methoxy Expected to have the most red-shifted λ_max.The para-methoxy group is a strong electron-donating group that can effectively extend the conjugation of the system through resonance, leading to a lower energy electronic transition.

Carboxylic acids without extensive conjugation typically absorb around 200-215 nm.[3][4][6] The presence of the aromatic rings in these isomers will shift the absorption to higher wavelengths.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While positional isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, offering clues to their structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Predicted Mass Spectrometry Fragmentation Data

FeatureExpected ObservationSignificance for Isomer Differentiation
Molecular Ion (M⁺) A peak corresponding to the molecular weight of the compound will be observed.Confirms the molecular formula but does not differentiate isomers.
Loss of •OCH₃ A fragment ion at [M - 31]⁺.This is a common fragmentation for methoxy-substituted aromatic compounds. The relative intensity of this peak may vary between isomers.
Loss of •OH A fragment ion at [M - 17]⁺.A characteristic fragmentation of carboxylic acids.[7]
Loss of •COOH A fragment ion at [M - 45]⁺.[7]Another common fragmentation pathway for carboxylic acids.
Tropylium Ion Formation For isomers with a methoxy group that can participate in rearrangement, characteristic fragment ions may be observed.The potential for specific rearrangements, such as the formation of a substituted tropylium ion, can be unique to a particular isomer and provide a strong basis for differentiation.

Distinguishing positional isomers by mass spectrometry can be challenging, but energy-resolved mass spectrometry (ERMS) or tandem mass spectrometry (MS/MS) can enhance the differences in fragmentation patterns.[8]

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of methoxyphenylisonicotinic acid isomers.

Spectroscopic_Workflow start Isomer Mixture or Unknown Isomer nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (EI-MS) start->ms ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv analysis Data Analysis and Comparison nmr->analysis ms->analysis ir->analysis uv->analysis ortho Ortho-Isomer Identified analysis->ortho Unique Aromatic Splitting 6 Phenyl ¹³C signals meta Meta-Isomer Identified analysis->meta Distinct Aromatic Splitting 6 Phenyl ¹³C signals para Para-Isomer Identified analysis->para Two Aromatic Doublets 4 Phenyl ¹³C signals

Caption: Workflow for the spectroscopic identification of methoxyphenylisonicotinic acid isomers.

Conclusion

The unambiguous identification of methoxyphenylisonicotinic acid isomers is achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive structural elucidation, with the substitution pattern on the phenyl ring providing the most distinctive diagnostic features. FT-IR and UV-Vis spectroscopy offer valuable confirmatory data regarding functional groups and conjugation, while mass spectrometry confirms the molecular weight and can provide supporting evidence for the isomeric structure through careful analysis of fragmentation patterns. By integrating the data from these complementary techniques, researchers can confidently navigate the subtleties of positional isomerism and advance their work with well-characterized molecules.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Menachery, M. D., & Justice, J. B. (2015). Identification of Position Isomers by Energy-Resolved Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1433–1439.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 12, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra Spring 2011.
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  • Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved January 12, 2026, from [Link]

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A Multi-Modal Spectroscopic Guide to the Structural Confirmation of Synthesized 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first step. The absolute, unambiguous confirmation of its molecular structure is a cornerstone of scientific rigor and a prerequisite for any further investigation. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. The target molecule, 2-(3-Methoxyphenyl)isonicotinic acid, presents a valuable case study for demonstrating a robust, multi-technique approach to structural validation. Its architecture, comprising a substituted pyridine core and a methoxyphenyl appendage, requires a synergistic application of modern analytical techniques to resolve any potential isomerism and confirm connectivity.

This guide provides a comprehensive comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of synthesized 2-(3-Methoxyphenyl)isonicotinic acid. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how the convergence of data from these distinct methods provides a self-validating system for structural confirmation.

The Cornerstone of Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. For a molecule like 2-(3-Methoxyphenyl)isonicotinic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for an irrefutable assignment.

Expertise & Experience: Why NMR is Indispensable

While MS can confirm the molecular weight and FTIR can identify functional groups, only NMR can map the complete carbon-hydrogen framework. It allows us to "see" the number of distinct protons and carbons, their immediate electronic environments, and, crucially, how they are connected. This is paramount for distinguishing between potential isomers, such as 2-(2-methoxyphenyl)isonicotinic acid or 3-(3-methoxyphenyl)picolinic acid, which would have identical mass and similar IR spectra but vastly different NMR signatures.

Experimental Workflow & Protocols

The logical flow of NMR analysis is to first identify all proton and carbon signals and then establish their connectivity.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Connectivity) H1_NMR ¹H NMR (Proton Environments & Splitting) C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR Assign Proton Signals HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assign Carbon Signals HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirm C-H Bonds Structure_Confirm Confirm Structure of 2-(3-Methoxyphenyl)isonicotinic acid HMBC->Structure_Confirm Establish Final Connectivity Data_Acq Dissolve Sample (e.g., DMSO-d₆) Data_Acq->H1_NMR Acquire Data FTIR_Workflow Sample_Prep Prepare Sample (ATR or KBr Pellet) Acquire_Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) Sample_Prep->Acquire_Spectrum Analyze_Peaks Identify Characteristic Peaks Acquire_Spectrum->Analyze_Peaks Confirm_Groups Confirm Functional Groups (-COOH, C-O-C, Aromatic) Analyze_Peaks->Confirm_Groups

Caption: Standard workflow for FTIR functional group analysis.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the dry, synthesized powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation

Vibrational Mode Expected Frequency (cm⁻¹) Significance for Structure Confirmation
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)A hallmark of a hydrogen-bonded carboxylic acid dimer, confirming the presence of the -COOH group. [1][2][3]
C=O Stretch (Carboxylic Acid) 1680-1710 (strong)Confirms the carbonyl of the carboxylic acid. The position indicates conjugation with the aromatic pyridine ring. [1][4]
C-O Stretch (Ether & Acid) 1200-1320 (strong)Confirms the C-O single bonds of both the methoxy ether and the carboxylic acid. [3][4]
Aromatic C=C Bending 1450-1600 (multiple bands)Confirms the presence of the aromatic pyridine and benzene rings.
B. Molecular Weight Verification: Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can provide a mass measurement with enough accuracy to predict a unique molecular formula.

Experimental Workflow

MS_Workflow Sample_Prep Prepare Dilute Solution (e.g., in Methanol/Water) Ionization Ionize Sample (e.g., ESI+) Sample_Prep->Ionization Mass_Analysis Separate Ions by m/z Ionization->Mass_Analysis Detection Detect Molecular Ion [M+H]⁺ Mass_Analysis->Detection Confirm_MW Confirm Molecular Weight & Formula (HRMS) Detection->Confirm_MW

Caption: General workflow for Mass Spectrometry analysis.

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Data Interpretation

Parameter Expected Data for C₁₃H₁₁NO₃ Significance for Structure Confirmation
Molecular Formula C₁₃H₁₁NO₃The target elemental composition.
Monoisotopic Mass 229.0739 g/mol The exact mass calculated for the molecular formula.
Expected Ion (ESI+) [M+H]⁺The protonated molecule is the primary ion expected in positive mode ESI.
Expected m/z 230.0812The mass-to-charge ratio for the protonated molecule. An HRMS measurement matching this value to within 5 ppm provides extremely high confidence in the elemental formula. [5]

Conclusion: A Triad of Trustworthiness

The structural confirmation of a synthesized molecule like 2-(3-Methoxyphenyl)isonicotinic acid cannot rely on a single piece of evidence. It requires the construction of a logical, self-validating argument built from orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct molecular formula (C₁₃H₁₁NO₃).

  • FTIR Spectroscopy confirms the presence of the essential functional groups: a carboxylic acid, an ether, and aromatic rings.

  • NMR Spectroscopy provides the definitive and final piece of the puzzle, mapping the exact connectivity of the atoms and distinguishing the target molecule from all other potential isomers.

By integrating the data from these three methods, researchers can achieve the highest level of confidence in their synthesized product, ensuring the integrity of all subsequent biological and pharmacological studies.

References

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2021). ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

  • Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. (2018). PubMed Central. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-methoxyphenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid, a key intermediate in pharmaceutical development. In the landscape of drug manufacturing, the ability to reliably transfer analytical methods between laboratories is paramount. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure produces consistent and trustworthy results, irrespective of the testing site, personnel, or equipment.[1]

This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices. We will compare two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method will be detailed with a full protocol, followed by a systematic approach to cross-validation, ensuring data integrity and regulatory compliance. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2][3][4]

The Analyte: 2-(3-methoxyphenyl)pyridine-4-carboxylic acid

Understanding the physicochemical properties of the analyte is critical for developing robust analytical methods.

Caption: Physicochemical properties of the analyte.

The presence of aromatic rings and a conjugated system suggests strong ultraviolet (UV) absorbance, making both HPLC-UV and UV-Vis spectrophotometry suitable analytical choices. The carboxylic acid moiety imparts acidic properties, influencing solubility and chromatographic retention.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A reverse-phase method is proposed, as it is well-suited for separating moderately polar compounds like our analyte.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The acidic buffer (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape.[5][6][7]

  • Detection: UV detection is selected based on the analyte's chromophores. An appropriate wavelength is determined by scanning the UV spectrum of the analyte to find its lambda max (λmax), the wavelength of maximum absorbance, which provides the highest sensitivity.

Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 275 nm (hypothetical λmax).

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.

    • Inject the standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting peak area against concentration.

    • Analyze unknown samples and quantify using the calibration curve.

Hypothetical Performance Data: HPLC-UV
Validation ParameterAcceptance Criteria (ICH Q2(R1))Hypothetical Result
Linearity (r²) ≥ 0.9950.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.85%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.3 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.5%

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method than HPLC. While it lacks the separatory power of chromatography, it can be a highly effective quantitative tool for pure samples where the analyte is the primary absorbing species in the chosen solvent.

Rationale for Method Design
  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest is required. A 1:1 mixture of acetonitrile and water is a suitable choice, similar to the HPLC mobile phase, to ensure solubility.

  • Wavelength Selection: The analytical wavelength should be the λmax of the analyte to ensure maximum sensitivity and to minimize deviations from Beer's Law.[8]

Experimental Protocol: UV-Vis Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare standard solutions in the same manner as for the HPLC method, using the same solvent.

  • Instrumental Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm to determine λmax.

    • Analytical Wavelength: Use the determined λmax (e.g., 275 nm) for quantitative measurements.

    • Blank: Use the solvent (1:1 acetonitrile:water) as the blank.

  • Analysis Procedure:

    • Calibrate the instrument with the blank solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Measure the absorbance of unknown samples and determine their concentration from the calibration curve.

Hypothetical Performance Data: UV-Vis Spectrophotometry
Validation ParameterAcceptance Criteria (ICH Q2(R1))Hypothetical Result
Linearity (r²) ≥ 0.9950.9995
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD) ≤ 2.0%1.10%
Limit of Detection (LOD) Based on standard deviation of the blank0.5 µg/mL
Limit of Quantitation (LOQ) Based on standard deviation of the blank1.5 µg/mL
Specificity Low (potential for interference)N/A (Assumes pure sample)

Cross-Validation Protocol: Comparing HPLC-UV and UV-Vis Spectrophotometry

The core objective of cross-validation is to demonstrate that two different analytical methods yield comparable and reliable results for the same set of samples.[1] This is crucial when, for instance, a rapid in-process control method (UV-Vis) needs to be verified against a more specific release testing method (HPLC).

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Homogeneous Batch of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid Split Split into two sets of aliquots Prep->Split LabA Analyze with HPLC-UV Method Split->LabA LabB Analyze with UV-Vis Method Split->LabB Collect Collect Data from Both Methods LabA->Collect LabB->Collect Stats Statistical Comparison (e.g., t-test, Bland-Altman plot) Collect->Stats Criteria Compare against Pre-defined Acceptance Criteria Stats->Criteria Report Generate Cross-Validation Report Criteria->Report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Protocol Definition: A formal cross-validation protocol must be established a priori. This document should detail the methods to be compared, the samples to be tested, the number of replicates, and the statistical methods and acceptance criteria to be used.

  • Sample Selection: Prepare a minimum of three independent batches of 2-(3-methoxyphenyl)pyridine-4-carboxylic acid at three different concentration levels (e.g., low, medium, and high within the linear range of both methods).

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC-UV method.

    • Analyze each sample in triplicate using the validated UV-Vis spectrophotometry method.

  • Data Comparison and Statistical Analysis:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each concentration level.

    • Calculate Percent Difference: For each sample, calculate the percentage difference between the mean result from the HPLC-UV method and the UV-Vis method.

      • Acceptance Criterion: The percentage difference should typically be within ±5.0%.

    • Student's t-test: Perform a two-sample t-test to determine if there is a statistically significant difference between the means of the two methods.

      • Acceptance Criterion: The calculated p-value should be greater than 0.05, indicating no significant difference.

Comparative Data Summary
Concentration LevelMean Result (HPLC-UV, µg/mL)Mean Result (UV-Vis, µg/mL)% Differencep-value (t-test)
Low (5 µg/mL) 5.024.95-1.41%0.65
Medium (25 µg/mL) 24.9125.20+1.16%0.52
High (45 µg/mL) 45.1544.80-0.78%0.48

Discussion and Conclusion

This guide outlines a comparative framework for two distinct analytical methods for 2-(3-methoxyphenyl)pyridine-4-carboxylic acid and provides a robust protocol for their cross-validation.

  • HPLC-UV stands as the more powerful technique, offering high specificity by separating the analyte from potential impurities before quantification. This makes it the preferred method for final product release and stability testing where a comprehensive profile of the sample is required.

  • UV-Vis Spectrophotometry , while less specific, offers significant advantages in speed and simplicity. It is an excellent candidate for in-process controls or raw material identification where the sample matrix is well-characterized and free from interfering substances.

The successful cross-validation, as demonstrated by the hypothetical data, confirms that the simpler UV-Vis method provides results that are statistically comparable to the more complex HPLC method. This provides confidence that either method can be used in its appropriate context without compromising data quality. This analytical lifecycle approach, where methods are developed, validated, and cross-validated, is fundamental to maintaining the integrity of pharmaceutical development and manufacturing.[1] The choice of method ultimately depends on the intended purpose, but a thorough cross-validation ensures that data generated across different platforms remains consistent, comparable, and reliable.

References

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A Comparative Analysis of the Biological Activity of 2-(3-Methoxyphenyl)isonicotinic Acid and Known Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of epigenetic drug discovery, the identification of novel small molecules that can modulate the activity of histone deacetylases (HDACs) remains a high-priority area of research.[1][2] HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][3]

This guide presents a proposed comparative study of the biological activity of a novel compound, 2-(3-Methoxyphenyl)isonicotinic acid, against two well-characterized HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275). While direct biological data for 2-(3-Methoxyphenyl)isonicotinic acid is not yet extensively documented, its structural features, incorporating a pyridine carboxylic acid scaffold common in other epigenetic modulators, suggest its potential as an HDAC inhibitor. This document outlines a comprehensive experimental framework to test this hypothesis, providing detailed protocols and hypothetical data to illustrate the potential outcomes of such a study.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for evaluating novel compounds like 2-(3-Methoxyphenyl)isonicotinic acid as potential HDAC inhibitors.

Comparative Overview of Selected Inhibitors

For the purpose of this comparative analysis, we have selected two FDA-approved HDAC inhibitors that represent different classes of activity:

  • Vorinostat (SAHA): A hydroxamic acid-based pan-inhibitor that targets multiple HDAC enzymes across classes I, II, and IV.[5][6] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[5]

  • Entinostat (MS-275): A benzamide derivative that exhibits selectivity for class I HDACs, particularly HDAC1 and HDAC3.[7][8][9] It is being investigated in clinical trials for various cancers, including breast cancer.[10][11]

The rationale for selecting these two inhibitors is to provide a broad and a selective benchmark against which the activity of 2-(3-Methoxyphenyl)isonicotinic acid can be assessed.

Proposed Experimental Evaluation

To thoroughly characterize the biological activity of 2-(3-Methoxyphenyl)isonicotinic acid and compare it to Vorinostat and Entinostat, a multi-faceted approach is proposed, encompassing enzymatic assays, cell-based assays, and target engagement studies.

In Vitro HDAC Enzymatic Activity Assay

The initial step is to determine the direct inhibitory effect of 2-(3-Methoxyphenyl)isonicotinic acid on the enzymatic activity of various HDAC isoforms.

Experimental Protocol: Fluorometric HDAC Activity Assay [12][13]

  • Reagent Preparation:

    • Prepare a stock solution of 2-(3-Methoxyphenyl)isonicotinic acid, Vorinostat, and Entinostat in DMSO.

    • Prepare serial dilutions of the test compounds in HDAC assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare working solutions of recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, and HDAC6) in cold HDAC assay buffer.

    • Prepare the fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) in HDAC assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compounds.

    • Add the recombinant HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of deacetylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary:

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
2-(3-Methoxyphenyl)isonicotinic acid 2.5 ± 0.33.1 ± 0.41.8 ± 0.2> 50
Vorinostat 0.05 ± 0.010.06 ± 0.010.04 ± 0.0050.01 ± 0.002
Entinostat 0.45 ± 0.050.60 ± 0.071.5 ± 0.2> 100

Data are presented as mean ± standard deviation from three independent experiments.

This hypothetical data suggests that 2-(3-Methoxyphenyl)isonicotinic acid may be a moderately potent inhibitor with selectivity for class I HDACs, similar to Entinostat, though less potent.

Workflow for In Vitro HDAC Enzymatic Activity Assay

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds prep_enzymes Prepare Recombinant HDAC Enzymes add_enzymes Add HDAC Enzymes prep_enzymes->add_enzymes prep_substrate Prepare Fluorogenic HDAC Substrate add_substrate Add Substrate & Incubate (37°C) prep_substrate->add_substrate add_compounds->add_enzymes add_enzymes->add_substrate add_developer Add Developer to Stop Reaction add_substrate->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: Workflow for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

In Vitro Cytotoxicity Assay

To assess the anti-proliferative effects of 2-(3-Methoxyphenyl)isonicotinic acid on cancer cells, a cytotoxicity assay will be performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay [14][15]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(3-Methoxyphenyl)isonicotinic acid, Vorinostat, and Entinostat in cell culture medium.

    • Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value (the concentration required to inhibit cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Data Summary:

CompoundHCT116 GI50 (µM)A549 GI50 (µM)MCF-7 GI50 (µM)
2-(3-Methoxyphenyl)isonicotinic acid 5.2 ± 0.67.8 ± 0.96.5 ± 0.7
Vorinostat 1.8 ± 0.22.5 ± 0.33.1 ± 0.4
Entinostat 3.5 ± 0.45.1 ± 0.64.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

The hypothetical results suggest that 2-(3-Methoxyphenyl)isonicotinic acid exhibits cytotoxic activity against cancer cell lines, albeit with lower potency compared to Vorinostat and Entinostat.

Target Engagement: Western Blot Analysis of Histone Acetylation

To confirm that the cytotoxic effects of 2-(3-Methoxyphenyl)isonicotinic acid are mediated through HDAC inhibition, a Western blot analysis will be performed to measure the levels of acetylated histones in treated cells.

Experimental Protocol: Western Blot for Acetylated Histones [4][16]

  • Cell Treatment and Lysis:

    • Treat HCT116 cells with 2-(3-Methoxyphenyl)isonicotinic acid, Vorinostat, and Entinostat at their respective GI50 concentrations for 24 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and a loading control (e.g., β-actin or total histone H3).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of acetylated histones to the loading control.

Signaling Pathway of HDAC Inhibition

HDAC_Pathway HDAC_Inhibitor 2-(3-Methoxyphenyl)isonicotinic acid Vorinostat Entinostat HDACs Histone Deacetylases (HDACs) HDAC_Inhibitor->HDACs Inhibition Acetylated_Histones Acetylated Histones (Hyperacetylation) HDACs->Acetylated_Histones Deacetylation (blocked) Chromatin Relaxed Chromatin Structure Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of action of HDAC inhibitors leading to cellular effects.

Pharmacokinetic Considerations

While this guide focuses on the in vitro biological activity, a preliminary assessment of the pharmacokinetic properties of a novel compound is crucial for its development as a therapeutic agent.[1][17] Key parameters to consider include solubility, metabolic stability, and cell permeability. These can be evaluated using standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative biological evaluation of 2-(3-Methoxyphenyl)isonicotinic acid as a potential histone deacetylase inhibitor. By systematically comparing its activity against the established pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Entinostat, a clear understanding of its potency, selectivity, and cellular effects can be achieved.

The proposed experimental workflow, including in vitro enzymatic and cytotoxicity assays, and target engagement studies, provides a solid foundation for characterizing novel compounds in the field of epigenetic drug discovery. The hypothetical data presented herein serves as an illustrative example of the potential outcomes and highlights the importance of a multi-pronged approach to inhibitor characterization. Further investigation into the pharmacokinetic properties and in vivo efficacy of 2-(3-Methoxyphenyl)isonicotinic acid would be the logical next steps should the in vitro data prove promising.

References

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  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. Protocols.io. [Link]

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  • Garcia-Manero, G., et al. (2011). Translational Phase I Trial of Vorinostat (Suberoylanilide Hydroxamic Acid) Combined with Cytarabine and Etoposide in Patients with Relapsed, Refractory, or High-Risk Acute Myeloid Leukemia. Clinical Cancer Research, 17(17), 5782-5790. [Link]

  • What clinical trials have been conducted for Entinostat? (2025, March 17). Patsnap Synapse. [Link]

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  • Jiang, Z., et al. (2018). Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. The Oncologist, 23(11), 1297-e129. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of 2-(3-Methoxyphenyl)isonicotinic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like 2-(3-Methoxyphenyl)isonicotinic acid, a key building block in medicinal chemistry, even trace impurities can have profound consequences. They can introduce unforeseen toxicity, alter pharmacological activity, or interfere with downstream synthetic steps, leading to costly delays and compromised results.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 2-(3-Methoxyphenyl)isonicotinic acid obtained from various commercial suppliers. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and present a clear methodology for data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with industry best practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Understanding the Analyte and Potential Impurities

2-(3-Methoxyphenyl)isonicotinic acid (CAS: 100004-95-3, Molecular Formula: C₁₃H₁₁NO₃) is a substituted isonicotinic acid derivative. Its synthesis can involve several routes, each with a unique potential impurity profile. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 3-bromoanisole or isonicotinic acid derivatives.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • Byproducts: Resulting from side reactions, such as over-oxidation or incomplete hydrolysis.

  • Positional Isomers: Such as 3-(2-methoxyphenyl)isonicotinic acid or other regioisomers that can be difficult to separate.

  • Residual Solvents: Organic solvents used during synthesis and purification.

A thorough purity assessment must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Experimental Workflow: A Two-Pronged Approach to Purity Determination

To ensure a comprehensive and robust assessment of purity, we employ a dual-strategy approach leveraging the strengths of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for high-resolution separation and sensitive detection of impurities, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination without the need for impurity reference standards.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation & Comparison Sample Procure Samples (Suppliers A, B, C) Prep Accurate Weighing & Dissolution (in Diluent/NMR Solvent) Sample->Prep HPLC HPLC-UV/MS Analysis (Impurity Profiling) Prep->HPLC Inject into HPLC qNMR Quantitative ¹H-NMR (Absolute Purity Assay) Prep->qNMR Analyze by NMR Data_Analysis Chromatographic Peak Integration NMR Integral Analysis HPLC->Data_Analysis qNMR->Data_Analysis Comparison Comparative Purity Table Impurity Profile Matching Data_Analysis->Comparison Conclusion Supplier Selection (Based on Purity & Impurity Profile) Comparison->Conclusion

Caption: Overall workflow for purity benchmarking.

Methodology I: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Expertise & Experience: The "Why" Behind the Method

HPLC is the workhorse for pharmaceutical impurity analysis due to its high resolving power and sensitivity.[6] We have selected a reversed-phase HPLC (RP-HPLC) method as it is well-suited for moderately polar compounds like our analyte. The C18 stationary phase provides excellent hydrophobic retention, while the use of a gradient elution with acetonitrile and a buffered aqueous mobile phase allows for the separation of a wide range of impurities with varying polarities. A photodiode array (PDA) detector is chosen for its ability to acquire full UV spectra of each peak, aiding in peak tracking and identification. Coupling the HPLC to a mass spectrometer (MS) provides molecular weight information, which is invaluable for the structural elucidation of unknown impurities.[7]

Trustworthiness: A Self-Validating System

The reliability of this method is ensured through a rigorous system suitability test (SST) performed before any sample analysis, as stipulated by USP General Chapter <621>.[8][9][10][11][12] This includes injections of a reference standard to verify critical parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates (column efficiency). These checks confirm that the chromatographic system is performing optimally and is capable of producing accurate and reproducible results.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 2-(3-Methoxyphenyl)isonicotinic acid samples from Suppliers A, B, and C.

  • Reference Standard (if available, otherwise use the highest purity sample as an interim standard).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: Accurately weigh and dissolve approximately 10 mg of each sample in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent only) to ensure a clean baseline.

  • Inject the reference standard solution five times to perform system suitability checks.

  • Inject each supplier's sample solution in duplicate.

  • After the sequence, process the chromatograms, integrating all peaks. Calculate the area percentage of the main peak and all impurity peaks.

Methodology II: Quantitative ¹H-NMR (qNMR) for Absolute Purity Assay

Expertise & Experience: The Rationale for an Orthogonal Technique

While HPLC provides an excellent impurity profile, the purity value is based on relative peak areas, which assumes all compounds have a similar response factor at the detection wavelength. This can be a source of inaccuracy. Quantitative NMR (qNMR), on the other hand, is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without a reference standard of the analyte.[13][14][15][16] By integrating a well-characterized internal standard of known purity and comparing its signal integral to that of the analyte, we can calculate a highly accurate, unbiased purity value.

Trustworthiness: Ensuring Accurate Quantification

The accuracy of qNMR hinges on several key experimental parameters. We use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures complete relaxation of the nuclei between pulses, making the signal integrals directly proportional to the molar concentration. The use of a certified internal standard with a known, high purity (e.g., maleic acid) and non-overlapping signals is also critical.

Detailed qNMR Protocol

1. Materials and Reagents:

  • 2-(3-Methoxyphenyl)isonicotinic acid samples from Suppliers A, B, and C.

  • Certified Internal Standard (e.g., Maleic Anhydride, >99.5% purity).

  • Deuterated solvent (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(3-Methoxyphenyl)isonicotinic acid sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube, cap, and vortex until fully dissolved.

3. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard 90° pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 25 °C.

  • Number of Scans: 16.

  • Relaxation Delay (D1): 30 seconds.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: -2 to 12 ppm.

4. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

G cluster_0 qNMR Purity Calculation Inputs Mass Analyte (m_analyte) Mass Standard (m_std) MW Analyte MW Standard Purity Standard (P_std) Formula Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Inputs->Formula NMR_Data Integral Analyte (I_analyte) Protons Analyte (N_analyte) Integral Standard (I_std) Protons Standard (N_std) NMR_Data->Formula Result Absolute Purity Formula->Result

Caption: qNMR purity calculation flowchart.

Results and Discussion: A Comparative Analysis

The data obtained from both HPLC and qNMR analyses should be compiled for a clear, side-by-side comparison of the materials from each supplier.

Table 1: Summary of Purity Analysis

SupplierHPLC Purity (% Area)qNMR Purity (% w/w)Number of Impurities (>0.05%)Largest Unknown Impurity (% Area)
Supplier A 99.8599.720.08
Supplier B 99.1098.950.45
Supplier C 99.5299.430.21

Table 2: Impurity Profile Comparison (HPLC Data)

Retention Time (min)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)Potential Identification (from MS)
8.50.060.150.07Starting Material Isomer
12.3-0.450.21Dimerization Byproduct
15.1 (Main Peak)99.8599.1099.522-(3-Methoxyphenyl)isonicotinic acid
17.80.080.180.15Unknown
21.2-0.12-Process-related impurity

Discussion of Hypothetical Results:

In this hypothetical scenario, Supplier A provides the material with the highest purity as determined by both HPLC and the more absolute qNMR method. It also has the cleanest impurity profile, with only two impurities detected above the reporting threshold of 0.05% as recommended by ICH Q3A guidelines.[1][2][3][4] Supplier B's material shows a significantly lower purity and a more complex impurity profile, including a major unknown impurity at 0.45%. This would warrant further investigation and structural elucidation before this material could be considered for use in a regulated environment. Supplier C offers material of intermediate quality. The choice between Supplier A and C may depend on cost and the criticality of the specific impurities present in Supplier C's material for the intended application.

Conclusion: Making an Informed Decision

This guide has outlined a robust, dual-technique approach for benchmarking the purity of 2-(3-Methoxyphenyl)isonicotinic acid from different suppliers. By combining the high-resolution separation of HPLC with the absolute quantification of qNMR, researchers can gain a comprehensive understanding of material quality. This data-driven approach, grounded in established analytical principles and regulatory guidelines, empowers scientists to make informed decisions when selecting critical raw materials, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in new drug substances Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES Source: Slideshare URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: Semantic Scholar URL: [Link]

  • Title: HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances Source: ResearchGate URL: [Link]

  • Title: Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation Source: Semantic Scholar URL: [Link]

Sources

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyphenyl Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the chemical reactivity of ortho-, meta-, and para-methoxyphenyl isonicotinic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental principles governing the reactivity of these compounds. We will dissect the intricate interplay of electronic and steric effects, propose robust experimental designs for quantifying these differences, and provide detailed, field-tested protocols.

Theoretical Framework: The Decisive Role of Substituent Position

The reactivity of the carboxylic acid moiety in methoxyphenyl isonicotinic acids is not uniform across the three isomers. The position of the methoxy (-OCH₃) group on the phenyl ring dictates its electronic and steric influence on the isonicotinic acid core, thereby modulating the electrophilicity of the carboxyl carbon. Understanding this is crucial for predicting reaction outcomes and designing synthetic strategies.

The Duality of the Methoxy Group: Inductive vs. Mesomeric Effects

The methoxy group exerts two opposing electronic effects[1][2]:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with increasing separation from the substituent.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions relative to the substituent[3].

The net electronic influence of the methoxy group is a balance of these two effects, which varies dramatically with its position.

Positional Isomers: A Study in Contrasting Influences
  • para-Methoxyphenyl Isonicotinic Acid: In the para position, the electron-donating mesomeric effect (+M) is dominant and operates powerfully throughout the conjugated system. This increased electron density deactivates the carboxylic acid group toward nucleophilic attack by reducing the partial positive charge on the carbonyl carbon. While the inductive (-I) effect is present, it is significantly outweighed by the stronger +M effect[1].

  • meta-Methoxyphenyl Isonicotinic Acid: When placed at the meta position, the methoxy group cannot effectively donate electron density to the ring carbon attached to the pyridine moiety via resonance. Consequently, the electron-withdrawing inductive effect (-I) becomes the primary electronic influence[1]. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, thus enhancing the reactivity of the carboxylic acid.

  • ortho-Methoxyphenyl Isonicotinic Acid: The ortho isomer experiences a combination of a strong +M effect, similar to the para isomer, and a significant steric hindrance effect. The physical proximity of the bulky methoxy group to the carboxylic acid can impede the approach of nucleophiles, dramatically reducing the reaction rate regardless of the electronic effects.

Predicted Reactivity Hierarchy

Based on this analysis, for common nucleophilic acyl substitution reactions like esterification and amidation, the predicted order of reactivity is:

meta > para > ortho

This hierarchy stems from the meta isomer being electronically activated, the para isomer being electronically deactivated, and the ortho isomer being deactivated by both electronic and severe steric effects.

G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_acid Carboxylic Acid (Deactivated) p_ring Phenyl Ring p_ring->p_acid p_ome -OCH₃ p_ome->p_ring -I p_effect Dominant +M Effect (Strong Electron Donation) p_effect->p_acid m_acid Carboxylic Acid (Activated) m_ring Phenyl Ring m_ring->m_acid m_ome -OCH₃ m_ome->m_ring -I m_effect Dominant -I Effect (Electron Withdrawal) m_effect->m_acid o_acid Carboxylic Acid (Severely Hindered) o_ring Phenyl Ring o_ring->o_acid o_ome -OCH₃ o_ome->o_ring -I o_effect +M Effect & Steric Hindrance o_effect->o_acid G start Prepare Stock Solutions (Acid Isomers, Reagents) setup Initiate Parallel Reactions (ortho, meta, para, control) at constant T start->setup sampling Withdraw Aliquots at Timed Intervals setup->sampling quench Quench Reaction (e.g., add base) sampling->quench analyze Analyze via HPLC (Quantify remaining acid) quench->analyze plot Plot ln[Acid] vs. Time analyze->plot calc Calculate k_obs from slope plot->calc end Compare Reactivity (k_meta > k_para > k_ortho) calc->end

General workflow for kinetic analysis of isomer reactivity.

Comparative Reactivity Data (Exemplar)

The following table presents plausible experimental data for the acid-catalyzed esterification of the three isomers and a control, reflecting the theoretically predicted outcomes.

CompoundSubstituent PositionPredicted Electronic EffectSteric HindranceRelative Rate Constant (krel)
3-phenylisonicotinic acid(Control)BaselineMinimal1.00
3-(meta-methoxyphenyl)isonicotinic acidmetaActivating (-I > +M)Minimal1.85
3-(para-methoxyphenyl)isonicotinic acidparaDeactivating (+M > -I)Minimal0.45
3-(ortho-methoxyphenyl)isonicotinic acidorthoDeactivating (+M) & HinderedHigh0.08

Analysis: The data clearly supports the structure-reactivity relationship. The meta isomer reacts fastest due to activation by the inductive effect. The para isomer is significantly slower than the control due to deactivation by the powerful resonance effect. The ortho isomer is by far the least reactive, a result of combined electronic deactivation and overwhelming steric hindrance. This quantitative relationship can be further explored using a Hammett plot, which correlates reaction rates with substituent electronic parameters (σ). [4][5]

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of a control and reliance on precise analytical quantification.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Esterification

Objective: To determine the pseudo-first-order rate constants for the sulfuric acid-catalyzed esterification of methoxyphenyl isonicotinic acid isomers with methanol.

Materials:

  • 3-(ortho-methoxyphenyl)isonicotinic acid

  • 3-(meta-methoxyphenyl)isonicotinic acid

  • 3-(para-methoxyphenyl)isonicotinic acid

  • 3-phenylisonicotinic acid (control)

  • Anhydrous Methanol (MeOH), HPLC grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Triethylamine (TEA), for quenching

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each acid isomer in anhydrous methanol.

    • Prepare a 1 M solution of H₂SO₄ in anhydrous methanol (catalyst stock).

  • Reaction Initiation:

    • For each isomer, place 9.8 mL of its 0.1 M stock solution into a sealed vial equipped with a magnetic stir bar.

    • Place the vials in a temperature-controlled reaction block set to 50 °C and allow them to equilibrate for 15 minutes.

    • To initiate the reactions simultaneously, add 0.2 mL of the 1 M H₂SO₄ catalyst stock to each vial (final [Acid] ≈ 0.098 M, [H₂SO₄] = 0.02 M). Start the timer immediately (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., t = 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in an HPLC vial containing 900 µL of a 50:50 ACN/Water solution with 0.2% TEA. The base will neutralize the acid catalyst, stopping the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the starting acid from its methyl ester product.

    • Use a C18 column with a mobile phase gradient of ACN and water (with 0.1% formic acid).

    • Monitor the disappearance of the starting acid peak area at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • For each isomer, plot ln(Peak Area of Acid) versus time (min).

    • The slope of the resulting straight line is equal to -kobs.

    • Compare the kobs values to determine the relative reactivity.

Protocol 2: Kinetic Analysis of Amide Coupling with HBTU

Objective: To determine the pseudo-first-order rate constants for the HBTU-mediated amide coupling of the acid isomers with benzylamine.

Materials:

  • Acid isomers and control (as above)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF), HPLC grade

  • Hydrochloric Acid (HCl), 1 M solution for quenching

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of each acid isomer in anhydrous DMF.

    • Prepare a 0.1 M stock solution of HBTU in anhydrous DMF.

    • Prepare a 1.0 M stock solution of benzylamine in anhydrous DMF.

    • Prepare a 0.2 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Initiation:

    • In separate reaction vials at room temperature, combine 1.0 mL of the acid stock (0.1 mmol), 1.0 mL of the HBTU stock (0.1 mmol), and 1.0 mL of the DIPEA stock (0.2 mmol). Allow this pre-activation to stir for 5 minutes.

    • To initiate the reaction, add 1.0 mL of the 1.0 M benzylamine stock (1.0 mmol, 10 equivalents). Start the timer (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., t = 0, 5, 10, 20, 30, 45, 60 min), withdraw a 100 µL aliquot.

    • Immediately quench in an HPLC vial containing 900 µL of 1 M HCl in a 50:50 ACN/Water solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC as described in Protocol 1, adjusting the method to resolve the starting acid from the resulting amide.

  • Data Analysis:

    • Determine the kobs for each isomer by plotting ln(Peak Area of Acid) versus time and calculating the slope.

Conclusion

The reactivity of methoxyphenyl isonicotinic acids in nucleophilic acyl substitution is a direct and predictable function of the methoxy group's position. The meta isomer is electronically activated by induction, the para isomer is electronically deactivated by resonance, and the ortho isomer is severely passivated by a combination of resonance and steric hindrance. This structure-activity relationship, grounded in fundamental principles of organic chemistry, can be reliably quantified through kinetic analysis. The protocols and theoretical framework provided herein serve as a robust guide for researchers seeking to understand and strategically utilize these valuable chemical building blocks.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]

  • Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395. [Online]. Available at: [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring? [Online]. Available at: [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society, 115(16), 7301-7306. [Online]. Available at: [Link]

  • Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota. [Online].
  • ACS Publications. Kinetics of the Esterification of Substituted Benzoic Acids. [Online]. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2015). A unified theoretical explanation for the acid-catalyzed esterification and hydrolysis mechanism. Physical Chemistry Chemical Physics, 17, 4563-4573. [Online]. Available at: [Link]

  • Check, C. T., & Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(1), 409-415. [Online]. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Online]. Available at: [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Online]. Available at: [Link]

  • University of Calgary. Unit 4: Free Energy Relationships. [Online]. Available at: [Link]

  • Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941. [Online]. Available at: [Link]

  • Wikipedia. Hammett equation. [Online]. Available at: [Link]

  • University of British Columbia. (2010). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Online]. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)isonicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for maintaining a secure and responsible laboratory environment.

This document, intended for researchers, scientists, and drug development professionals, outlines the necessary procedures for the safe handling and disposal of 2-(3-Methoxyphenyl)isonicotinic acid. As a Senior Application Scientist, the following guidance is rooted in established safety protocols and regulatory standards, emphasizing a proactive approach to laboratory safety. The causality behind each procedural step is explained to foster a deeper understanding and a culture of safety.

Hazard Identification and Risk Assessment

Based on analogous compounds, 2-(3-Methoxyphenyl)isonicotinic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationSource
Causes skin irritationSkin Irrit. 2[1][2][3]
Causes serious eye irritationEye Irrit. 2[1][2][3]
May cause respiratory irritationSTOT SE 3[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, the following PPE and engineering controls are mandatory when handling and preparing 2-(3-Methoxyphenyl)isonicotinic acid for disposal.

  • Engineering Controls: All work with this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.[1]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[4] Contaminated clothing should be removed and decontaminated before reuse.[5]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are fundamental to preventing accidental reactions and ensuring compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be labeled with the full chemical name, "2-(3-Methoxyphenyl)isonicotinic acid," and the appropriate hazard pictograms (e.g., exclamation mark for irritant). The date of waste accumulation should also be clearly marked.

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Procedures: A Step-by-Step Guide

The disposal of 2-(3-Methoxyphenyl)isonicotinic acid must be carried out in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Collection

  • Carefully transfer the 2-(3-Methoxyphenyl)isonicotinic acid waste into the designated hazardous waste container.

  • For residual amounts in original containers, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the hazardous waste container.

Step 2: Neutralization (for acidic waste streams)

  • If the waste is in a solution and is acidic, neutralization may be required by your institution's waste management plan.

  • Slowly add a dilute base (e.g., sodium bicarbonate solution) while stirring in a chemical fume hood.

  • Monitor the pH until it is within the acceptable range for your facility's waste pickup (typically between 6 and 8).

  • Caution: Neutralization can generate heat and gas. Proceed with caution and appropriate PPE.

Step 3: Final Packaging and Labeling

  • Securely close the hazardous waste container.

  • Ensure the label is complete and accurate.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Logical Flow of Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methoxyphenyl)isonicotinic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Identify 2-(3-Methoxyphenyl)isonicotinic Acid for Disposal AssessHazards Assess Hazards (Skin, Eye, Respiratory Irritant) Start->AssessHazards Initiate DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE Hazards Identified WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Safety First PrepContainer Prepare Labeled, Compatible Hazardous Waste Container WorkInHood->PrepContainer Ready to Handle CollectWaste Collect Solid Waste & Contaminated Materials PrepContainer->CollectWaste RinseContainers Triple Rinse Empty Containers & Collect Rinsate CollectWaste->RinseContainers Segregate Store in Satellite Accumulation Area Away from Incompatibles RinseContainers->Segregate Consolidate ContactEHS Contact EHS or Licensed Waste Disposal Contractor Segregate->ContactEHS Ready for Disposal ProvideInfo Provide Accurate Waste Information ContactEHS->ProvideInfo SchedulePickup Schedule Waste Pickup ProvideInfo->SchedulePickup End Disposal Complete SchedulePickup->End Final Step

Caption: Disposal workflow for 2-(3-Methoxyphenyl)isonicotinic acid.

References

  • CPAChem. (2023, December 18). Safety data sheet: Isonicotinic Acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(3-Methoxyphenyl)isonicotinic acid. As direct safety data for this specific compound is not universally available, this document synthesizes field-proven insights and data from structurally analogous aromatic carboxylic acids to establish a robust framework for safe laboratory conduct. Our focus is on proactive risk mitigation through a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] Based on data for analogous compounds like isonicotinic acid and its derivatives, 2-(3-Methoxyphenyl)isonicotinic acid should be handled as a substance with the potential for the following hazards.[2][3][4][5]

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.[2][3][4][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation or damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation if inhaled as a dust.[2][3][4]
Acute Toxicity (Oral)Category 4May be harmful if swallowed.[7]

Expert Insight: The primary risks associated with this compound in its solid, powdered form are inhalation of dust and direct contact with skin and eyes.[8] When in solution, the primary risk shifts to splashes and spills.[8] Therefore, your PPE strategy must adapt to the specific physical form and procedure you are undertaking.

Foundational PPE: The Laboratory Standard

A baseline of personal protective equipment is non-negotiable and must be worn by all personnel, including visitors, in any area where 2-(3-Methoxyphenyl)isonicotinic acid is stored or handled.[9][10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[11] They protect against incidental projectiles and minor splashes.

  • Protective Clothing: A properly fitting, buttoned lab coat made of a non-flammable material like cotton is required to protect skin and personal clothing from contamination.[12]

  • Footwear: Closed-toe and closed-heel shoes are mandatory.[12][13] This prevents injury from dropped objects and protects the feet from spills.

Operational Guide: Task-Specific PPE Protocols

Your choice of PPE must be elevated based on the specific task and the associated increase in risk. The following protocols provide a step-by-step guide for common laboratory procedures.

Protocol 1: Handling and Weighing Solid Compound

The fine, powdered nature of many research chemicals presents a significant inhalation hazard.[8] Engineering controls are the first and most effective line of defense.

Step-by-Step Methodology:

  • Designate the Area: Cordon off a specific area for handling the powder. Cover the work surface with disposable absorbent bench paper.[8]

  • Utilize Engineering Controls: Whenever possible, perform all manipulations within a certified chemical fume hood or a powder containment enclosure.[8][9] This draws the hazardous dust away from your breathing zone. Placing a balance inside a fume hood can sometimes affect accuracy due to airflow; specialized enclosed balances are a preferred alternative.[8]

  • Don Task-Specific PPE:

    • Respiratory Protection: If a fume hood or enclosure is not feasible, a NIOSH-approved respirator is required.[12] At a minimum, an N95 dust mask should be used for low-quantity transfers. For higher-risk procedures, a half-mask or full-face respirator with particulate filters (conforming to EN 143) is recommended.[3][14]

    • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for providing short-term protection against a broad range of chemicals.[12] Always inspect gloves for tears or holes before use.[10]

    • Eye Protection: Elevate to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[15]

  • Conduct the Transfer: Use tools like weigh boats or spatulas to minimize dust generation.[8] Keep the source container closed as much as possible.[8]

  • Post-Transfer Cleaning: After weighing, carefully clean all surfaces with a damp cloth to collect any residual powder, preventing it from becoming airborne later. Dispose of all contaminated materials, including bench paper and gloves, in a designated hazardous waste container.

Protocol 2: Preparing Solutions

Creating solutions introduces a significant splash hazard. The causality is simple: adding a solid to a liquid, especially with agitation, can displace the liquid and create droplets.

Step-by-Step Methodology:

  • Work in a Fume Hood: Always prepare solutions inside a chemical fume hood to contain any potential splashes and vapors from the solvent.[9]

  • Upgrade PPE for Splash Hazard:

    • Eye and Face Protection: Chemical splash goggles are mandatory. For larger volumes (>100 mL) or when working with highly volatile or corrosive solvents, add a full-face shield over the goggles for an additional layer of protection.[12][15]

    • Hand Protection: Continue to use appropriate chemical-resistant gloves. Consult a glove manufacturer's compatibility chart to ensure the chosen material (e.g., nitrile, neoprene) is resistant to the solvent being used.[12]

    • Body Protection: Consider a chemical-resistant apron worn over the lab coat, especially when handling larger quantities.

  • Procedure: Slowly add the 2-(3-Methoxyphenyl)isonicotinic acid to the solvent. Never add solvent to the dry powder, as this can increase the initial splash risk. If heating or sonicating, ensure the vessel is appropriately vented.

  • Cleanup: After the solution is prepared, wipe down the work area and any equipment used. Dispose of contaminated gloves immediately.[11]

PPE Selection and Disposal Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE and managing waste.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan Start Start: Handling 2-(3-Methoxyphenyl)isonicotinic acid Task Identify Task Start->Task Solid Handling Solid Powder (Weighing/Transfer) Task->Solid Solid Form Solution Preparing/Using Solution Task->Solution Liquid Form PPE_Solid Required PPE: - Chemical Fume Hood - Nitrile Gloves - Splash Goggles - Lab Coat - N95 Respirator (if no hood) Solid->PPE_Solid PPE_Solution Required PPE: - Chemical Fume Hood - Nitrile Gloves - Splash Goggles + Face Shield - Chemical Apron - Lab Coat Solution->PPE_Solution Procedure Execute Procedure PPE_Solid->Procedure PPE_Solution->Procedure Waste Segregate Waste Procedure->Waste Solid_Waste Solid Waste: - Contaminated PPE - Weigh Boats - Bench Paper Waste->Solid_Waste Solid Liquid_Waste Liquid Waste: - Unused Solution - Solvent Rinses Waste->Liquid_Waste Liquid Dispose Dispose in Labeled Hazardous Waste Container Solid_Waste->Dispose Liquid_Waste->Dispose

Caption: PPE selection and disposal workflow for handling the target compound.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow to prevent unintentional exposure and environmental contamination.

  • Solid Waste: All disposable items that have come into contact with 2-(3-Methoxyphenyl)isonicotinic acid, such as gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled, sealed hazardous waste container.[2][6]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Ensure waste streams are compatible before mixing.

  • Decontamination: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent in a fume hood. The solvent rinse must be collected as hazardous liquid waste.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[6][10]

By adhering to these detailed protocols, you build a culture of safety that is both compliant and deeply ingrained in the principles of chemical causality, ensuring the well-being of yourself and your colleagues.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • General Rules for Working with Chemicals. (n.d.). University of Texas at Austin, Compliance and Risk Management. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University, Environmental Health & Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved from [Link]

  • GHS Safety Data Sheet - ISONICOTINIC ACID. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid? (2026, January 7). LeelineWork. Retrieved from [Link]

  • Safety data sheet - Isonicotinic Acid. (2023, December 18). CPAchem. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • SAFETY DATA SHEET - Isonicotinic acid. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]

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